molecular formula C21H22F3NaO5S B8069339 Seladelpar sodium salt

Seladelpar sodium salt

货号: B8069339
分子量: 466.4 g/mol
InChI 键: XCAXFCPCOXDEHC-UNTBIKODSA-M
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Seladelpar sodium salt is a useful research compound. Its molecular formula is C21H22F3NaO5S and its molecular weight is 466.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





属性

IUPAC Name

sodium;2-[4-[(2R)-2-ethoxy-3-[4-(trifluoromethyl)phenoxy]propyl]sulfanyl-2-methylphenoxy]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23F3O5S.Na/c1-3-27-17(11-28-16-6-4-15(5-7-16)21(22,23)24)13-30-18-8-9-19(14(2)10-18)29-12-20(25)26;/h4-10,17H,3,11-13H2,1-2H3,(H,25,26);/q;+1/p-1/t17-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCAXFCPCOXDEHC-UNTBIKODSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(COC1=CC=C(C=C1)C(F)(F)F)CSC2=CC(=C(C=C2)OCC(=O)[O-])C.[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO[C@H](COC1=CC=C(C=C1)C(F)(F)F)CSC2=CC(=C(C=C2)OCC(=O)[O-])C.[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22F3NaO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Seladelpar Sodium Salt: A Deep Dive into its Hepatocellular Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Seladelpar (B1681609) is an orally available, potent, and selective agonist for the peroxisome proliferator-activated receptor delta (PPARδ).[1] Approved for the treatment of Primary Biliary Cholangitis (PBC), its therapeutic efficacy is rooted in a multifaceted mechanism of action within hepatocytes.[2][3] This document provides a comprehensive technical overview of seladelpar's core mechanisms, focusing on its role in regulating bile acid synthesis, lipid metabolism, and inflammatory pathways at the cellular and molecular level. It synthesizes preclinical and clinical data to elucidate the signaling cascades initiated by PPARδ activation in the liver, offering a detailed guide for researchers and professionals in the field.

Core Mechanism of Action: PPARδ Activation in Hepatocytes

The primary mechanism of seladelpar is the activation of PPARδ, a ligand-activated transcription factor ubiquitously expressed in the body, including high expression levels in hepatocytes. PPARs form heterodimers with the retinoid X receptor (RXR), and upon ligand binding, this complex modulates the expression of target genes by binding to specific DNA sequences known as peroxisome proliferator response elements (PPREs).

Seladelpar's selectivity for PPARδ allows it to orchestrate a specific gene regulatory network that governs critical metabolic and inflammatory pathways in the liver.[3][4] This activation leads to significant improvements in cholestasis and liver biochemistry.[1]

Key Signaling Pathways and Hepatocellular Effects

Regulation of Bile Acid Synthesis

A pivotal discovery in understanding seladelpar's action is its ability to suppress bile acid synthesis. This is not mediated through the farnesoid X receptor (FXR), the primary nuclear receptor for bile acids, but via a distinct signaling cascade.[5][6]

  • Induction of FGF21: Seladelpar treatment upregulates the expression and secretion of Fibroblast Growth Factor 21 (FGF21) from hepatocytes.[4][5][6]

  • Activation of JNK Pathway: Secreted FGF21, a peptide hormone, then acts in an autocrine or paracrine manner to activate the c-Jun N-terminal kinase (JNK) signaling pathway within the hepatocyte.[4][5][6]

  • Repression of CYP7A1: The activated JNK pathway culminates in the transcriptional repression of CYP7A1 (Cholesterol 7 alpha-hydroxylase).[4][5][6] CYP7A1 encodes the rate-limiting enzyme in the classical pathway of bile acid synthesis, which converts cholesterol into bile acids.[1][4]

  • Reduced Bile Acid Pool: By downregulating CYP7A1, seladelpar effectively reduces the overall production of bile acids, alleviating the cholestatic injury characteristic of PBC.[1][5] This mechanism is supported by observed decreases in plasma 7α-hydroxy-4-cholesten-3-one (C4), a biomarker for CYP7A1 activity.[5][6]

Seladelpar_Bile_Acid_Pathway cluster_cell Hepatocyte Seladelpar Seladelpar PPARD PPARδ Seladelpar->PPARD activates FGF21_Gene FGF21 Gene (Upregulation) PPARD->FGF21_Gene induces FGF21_Protein FGF21 (secreted) FGF21_Gene->FGF21_Protein expresses JNK_Pathway JNK Signaling Pathway FGF21_Protein->JNK_Pathway activates CYP7A1_Gene CYP7A1 Gene (Repression) JNK_Pathway->CYP7A1_Gene represses Bile_Acids Bile Acid Synthesis CYP7A1_Gene->Bile_Acids catalyzes Cholesterol Cholesterol Cholesterol->Bile_Acids

Caption: Seladelpar-mediated repression of bile acid synthesis in hepatocytes.
Effects on Lipid Metabolism and Energy Homeostasis

As a PPARδ agonist, seladelpar plays a significant role in reorganizing hepatic lipid metabolism. It promotes the oxidation of fatty acids in both mitochondria and peroxisomes.[7][8] This is achieved by upregulating genes involved in lipid transport and catabolism. One such direct target gene is PDK4 (Pyruvate Dehydrogenase Kinase 4), which is strongly induced by seladelpar in hepatocytes.[9] The induction of PDK4 suggests a metabolic shift away from glucose utilization towards fatty acid oxidation as a primary energy source.[9] This contributes to reducing hepatic steatosis and lipotoxicity.[7][10]

Anti-inflammatory and Anti-fibrotic Effects

Seladelpar exerts anti-inflammatory and anti-fibrotic effects on multiple liver cell types, including hepatocytes, Kupffer cells, and hepatic stellate cells.[1][10][11] In hepatocytes, the reduction of toxic bile acid accumulation inherently decreases hepatocellular injury and inflammation.[10] Furthermore, PPARδ activation has been shown to reduce the number of pro-inflammatory macrophages and shift them toward an anti-inflammatory, tissue-repair phenotype.[12] This modulation of hepatic inflammation is crucial for preventing the progression of fibrosis.[8][10]

Quantitative Data from Preclinical and Clinical Studies

The hepatocellular mechanisms of seladelpar translate into measurable improvements in liver biochemistry and patient outcomes.

Table 1: Effects of Seladelpar on Gene Expression in Hepatocytes
GeneOrganism/Cell TypeTreatmentFold Change/EffectReference
CYP7A1Primary Human HepatocytesSeladelpar (10 µM, 48h)Significant reduction[5][9]
CYP7A1Wild Type MiceSeladelpar (10 mg/kg, 6h)Significant repression[5][6]
FGF21Primary Human HepatocytesSeladelpar (10 µM, 48h)Significant increase[9]
FGF21Wild Type MiceSeladelpar (10 mg/kg, 6h)Significant upregulation[5]
PDK4Primary Human HepatocytesSeladelpar (10 µM, 48h)Significant increase[9]
PDK4Wild Type MiceSeladelpar (10 mg/kg, 6h)Significant induction[5]
Table 2: Key Efficacy Endpoints from Phase 3 Clinical Trials in PBC
EndpointTrial (Duration)Seladelpar 10 mgPlaceboKey FindingReference
Composite Biochemical Response RESPONSE (12 Months)61.7%20.0%Statistically significant improvement[13]
Composite Biochemical Response ENHANCE (3 Months)78.2%12.5%Statistically significant improvement[14]
Alkaline Phosphatase (ALP) Normalization RESPONSE (12 Months)25.0%0%Statistically significant improvement[2][3][4]
Mean ALP Reduction from Baseline ENHANCE (3 Months)-44%-2%Statistically significant reduction[1]
Mean Alanine Aminotransferase (ALT) Reduction ENHANCE (3 Months)-16.7%-4%Statistically significant reduction[14]
Pruritus Reduction (NRS ≥4 at baseline) RESPONSE (6 Months)-3.2 points-1.7 pointsStatistically significant improvement[13]

*Composite biochemical response defined as ALP <1.67 x ULN, ≥15% ALP decrease, and total bilirubin (B190676) ≤ ULN.[14]

Experimental Protocols and Methodologies

The following section details the methodologies used in key studies to elucidate seladelpar's mechanism of action.

In Vivo Mouse Studies
  • Objective: To determine the effect of seladelpar on bile acid synthesis and gene expression in vivo.[5]

  • Animal Model: Male Wild Type C57BL/6 mice.[5]

  • Treatment Protocol: Mice were administered a single dose of seladelpar (10 mg/kg body weight) or a vehicle (PBS) via oral gavage.[5]

  • Sample Collection: Animals were euthanized 6 hours post-gavage. Blood was collected for serum analysis, and liver and ileum tissues were harvested and snap-frozen for gene expression analysis.[5]

  • Analysis:

    • Serum Analysis: Plasma levels of 7α-hydroxy-4-cholesten-3-one (C4) were measured as a surrogate marker for CYP7A1 activity.[5][6]

    • Gene Expression: RNA was isolated from liver tissue, and quantitative real-time PCR (qRT-PCR) was performed to measure the relative expression of target genes, including Cyp7a1, Fgf21, and Pdk4.[5]

In_Vivo_Workflow cluster_protocol In Vivo Experimental Workflow start Start: WT C57BL/6 Mice gavage Oral Gavage: Seladelpar (10 mg/kg) or Vehicle start->gavage wait Incubation: 6 hours gavage->wait harvest Harvest Tissues: - Blood (Serum) - Liver wait->harvest analysis Analysis harvest->analysis serum_analysis Serum C4 Measurement analysis->serum_analysis gene_analysis Liver qRT-PCR for Cyp7a1, Fgf21, etc. analysis->gene_analysis end End: Data Interpretation serum_analysis->end gene_analysis->end

Caption: Workflow for a typical in vivo mouse study of seladelpar's effects.
In Vitro Primary Hepatocyte Studies

  • Objective: To confirm the direct effects of seladelpar on gene expression in isolated liver cells, independent of systemic factors.[5][9]

  • Cell Model: Primary hepatocytes isolated from mice or humans.[5][9] Mouse hepatocytes are typically isolated using a two-stage collagenase perfusion technique.[15]

  • Treatment Protocol: Cultured primary hepatocytes were treated with seladelpar at a specified concentration (e.g., 10 µM) or vehicle (DMSO) for a defined period (e.g., 48 hours).[9]

  • Analysis:

    • RNA Isolation: After incubation, cells were lysed, and total RNA was purified.[15]

    • Gene Expression Analysis: qRT-PCR was performed to quantify the expression levels of target genes such as CYP7A1, FGF21, and PDK4.[9]

    • Pathway Inhibition: To confirm the role of specific pathways, experiments can be co-incubated with inhibitors (e.g., a JNK inhibitor) to observe if the effect of seladelpar on a target gene (like CYP7A1) is blocked.[5][6]

Conclusion

The mechanism of action of seladelpar in hepatocytes is a well-defined, multi-pronged process centered on the selective activation of PPARδ. Its ability to repress the rate-limiting enzyme of bile acid synthesis, CYP7A1, via a novel FGF21-JNK signaling pathway is a key differentiator from other liver-directed therapies.[5][6] This, combined with its beneficial effects on lipid metabolism and its anti-inflammatory properties, provides a strong molecular basis for the significant improvements in liver biochemistry and symptoms observed in patients with Primary Biliary Cholangitis.[10][14] This guide provides a foundational understanding for further research and development in the field of metabolic and cholestatic liver diseases.

References

The Core Mechanism of PPAR-delta Activation by Seladelpar Sodium Salt: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Seladelpar (B1681609) sodium salt, a potent and selective agonist for the Peroxisome Proliferator-Activated Receptor delta (PPAR-δ), is a significant therapeutic agent, particularly in the context of liver diseases such as Primary Biliary Cholangitis (PBC).[1] This technical guide provides an in-depth overview of the core mechanism of PPAR-δ activation by Seladelpar, supported by quantitative data from clinical trials, detailed experimental methodologies, and visualizations of key pathways and workflows.

Core Mechanism of Action

Seladelpar is a small molecule that acts as a selective agonist for PPAR-δ, a nuclear receptor that plays a crucial role in regulating various metabolic and inflammatory pathways.[1][2] The therapeutic effects of Seladelpar in PBC are believed to be mediated through its ability to inhibit bile acid synthesis.[3]

Upon activation by Seladelpar, PPAR-δ has been shown to upregulate the expression of Fibroblast Growth Factor 21 (FGF21).[2][4] FGF21, in turn, activates the c-Jun N-terminal kinase (JNK) signaling pathway.[2][5] This cascade of events leads to the downregulation of Cholesterol 7 alpha-hydroxylase (CYP7A1), the rate-limiting enzyme in the classical pathway of bile acid synthesis from cholesterol.[2][5] By reducing the expression of CYP7A1, Seladelpar effectively decreases the overall production of bile acids.[2][4]

Signaling Pathway of Seladelpar-mediated PPAR-delta Activation

Seladelpar_PPARd_Activation cluster_cell Hepatocyte Seladelpar Seladelpar PPARd PPAR-δ Seladelpar->PPARd Activates FGF21 FGF21 PPARd->FGF21 Upregulates JNK JNK Pathway FGF21->JNK Activates CYP7A1 CYP7A1 (Rate-limiting enzyme for bile acid synthesis) JNK->CYP7A1 Downregulates BileAcid Bile Acid Synthesis (Reduced) CYP7A1->BileAcid Leads to ChIP_Workflow cluster_workflow ChIP Assay Workflow TissuePrep 1. Tissue Preparation (Liver Tissue) Crosslinking 2. Formaldehyde Cross-linking TissuePrep->Crosslinking LysisSonication 3. Cell Lysis & Sonication Crosslinking->LysisSonication Immunoprecipitation 4. Immunoprecipitation (with specific antibody, e.g., anti-PPAR-δ) LysisSonication->Immunoprecipitation ReverseCrosslink 5. Reverse Cross-linking & DNA Purification Immunoprecipitation->ReverseCrosslink qPCR 6. qPCR Analysis (with CYP7A1 promoter primers) ReverseCrosslink->qPCR DataAnalysis 7. Data Analysis qPCR->DataAnalysis

References

Seladelpar Sodium Salt: A Deep Dive into the Regulation of Bile Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Seladelpar (B1681609), a potent and selective agonist for the peroxisome proliferator-activated receptor delta (PPAR-δ), is an emerging therapeutic agent for primary biliary cholangitis (PBC).[1][2][3] PBC is a chronic autoimmune liver disease characterized by the progressive destruction of small intrahepatic bile ducts, leading to cholestasis, the accumulation of toxic bile acids, inflammation, and fibrosis.[4][5] Seladelpar's mechanism of action involves the intricate regulation of bile acid homeostasis, offering a novel approach to managing this complex disease.[6] This technical guide provides a detailed overview of seladelpar's core mechanism, supported by quantitative data from key studies, detailed experimental protocols, and visual diagrams of the underlying molecular pathways.

Core Mechanism of Action: The PPAR-δ, FGF21, and JNK Signaling Axis

Seladelpar exerts its therapeutic effects by modulating the synthesis of bile acids in the liver.[7] Unlike other pathways that regulate bile acid production, seladelpar's action is primarily mediated through a distinct signaling cascade that is independent of the farnesoid X receptor (FXR), a key nuclear receptor in bile acid homeostasis.[1][8][9]

The established mechanism proceeds as follows:

  • PPAR-δ Activation: Seladelpar selectively binds to and activates PPAR-δ, a nuclear receptor highly expressed in various tissues, including hepatocytes.[10][11]

  • FGF21 Induction: This activation leads to a significant upregulation in the expression and secretion of Fibroblast Growth Factor 21 (FGF21) from hepatocytes.[1][8][10][12]

  • JNK Pathway Activation: Circulating FGF21 then acts on hepatocytes to activate the c-Jun N-terminal kinase (JNK) signaling pathway.[1][8][10][12]

  • CYP7A1 Repression: The activation of the JNK pathway ultimately results in the transcriptional repression of the CYP7A1 gene.[8][10][12] This gene encodes cholesterol 7-alpha-hydroxylase, the rate-limiting enzyme that catalyzes the first and most crucial step in the classical pathway of bile acid synthesis from cholesterol.[2][13]

  • Reduced Bile Acid Synthesis: By downregulating CYP7A1, seladelpar effectively reduces the overall production of bile acids, thereby alleviating the bile acid overload and cholestasis characteristic of PBC.[8][12][13] This is clinically evidenced by a decrease in the plasma levels of 7α-hydroxy-4-cholesten-3-one (C4), a biomarker for CYP7A1 activity and bile acid synthesis.[8][12]

This FGF21-dependent mechanism has been demonstrated in both mouse and primary human hepatocytes.[8][12]

Seladelpar_Signaling_Pathway Seladelpar Seladelpar PPARD PPAR-δ Activation (Hepatocyte Nucleus) Seladelpar->PPARD Binds & Activates FGF21 ↑ FGF21 Expression & Secretion PPARD->FGF21 Induces JNK JNK Pathway Activation FGF21->JNK Activates CYP7A1 CYP7A1 Gene Repression JNK->CYP7A1 Represses BA ↓ Bile Acid Synthesis CYP7A1->BA Catalyzes Conversion Cholesterol Cholesterol Cholesterol->CYP7A1

Caption: Signaling pathway of seladelpar in hepatocytes.

Quantitative Data from Clinical and Preclinical Studies

Seladelpar has demonstrated significant improvements in biochemical markers of cholestasis and liver injury in patients with PBC. The data below is a summary from key clinical trials, including the Phase 3 RESPONSE and ENHANCE studies, and the long-term ASSURE study.

Table 1: Effect of Seladelpar (10 mg) on Key Biochemical Markers in PBC Patients

ParameterBaseline (Mean)Change/Result at 12 MonthsPlacebo ComparisonCitation(s)
Primary Composite Endpoint N/A61.7% of patients met endpoint20.0% of patients[4][5]
Alkaline Phosphatase (ALP) ~320 U/L-42.4% mean reduction-4.3% reduction[4]
ALP Normalization 0%25.0% of patients0% of patients[4][5]
Alanine Aminotransferase (ALT) VariesSignificant reduction (~17-25%)Minimal change (~4%)[3][4][14]
Total Bilirubin (B190676) VariesMaintained at ≤1.0 x ULNMaintained at ≤1.0 x ULN[5]
Gamma-Glutamyl Transferase (GGT) VariesSignificant reduction (~36%)N/A[4][15]
Total Bile Acids ElevatedSignificant decreaseN/A[5][8]
C4 (Bile Acid Synthesis Marker) ElevatedSignificant decreaseN/A[5][8][14]

Primary Composite Endpoint: ALP <1.67 x Upper Limit of Normal (ULN), ≥15% decrease in ALP from baseline, and total bilirubin ≤1.0 x ULN.

Table 2: Effect of Seladelpar on Pruritus in PBC Patients with Moderate-to-Severe Itch

ParameterBaselineChange at 6 MonthsPlacebo ComparisonCitation(s)
Pruritus NRS Score ≥ 4-3.1 point reduction-1.6 point reduction[10][14]

NRS: Numerical Rating Scale for Itch (0-10 scale).

Detailed Experimental Protocols

The following sections describe the methodologies used in preclinical studies to elucidate seladelpar's mechanism of action.

This protocol is used to quantify changes in the mRNA levels of target genes like CYP7A1 and FGF21 following treatment with seladelpar.

  • Cell Culture: Primary human or mouse hepatocytes are isolated and cultured in appropriate media (e.g., Williams' Medium E). Cells are treated with seladelpar (e.g., 10 µM) or a vehicle control (e.g., DMSO) for a specified period (e.g., 48 hours).[16] To confirm pathway dependency, experiments may include co-treatment with a JNK inhibitor (e.g., SP600125) or an FXR antagonist.[8][9]

  • RNA Extraction: Total RNA is extracted from the cultured hepatocytes using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) following the manufacturer's protocol. RNA quality and quantity are assessed using a spectrophotometer (e.g., NanoDrop).

  • Reverse Transcription: Complementary DNA (cDNA) is synthesized from the extracted RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).

  • Quantitative PCR (qPCR): qPCR is performed using a real-time PCR system. The reaction mixture includes cDNA, gene-specific primers for target genes (CYP7A1, FGF21, etc.) and a reference gene (e.g., GAPDH, ACTB), and a SYBR Green or probe-based master mix. Relative gene expression is calculated using the delta-delta Ct (ΔΔCt) method.

qPCR_Workflow A Primary Hepatocyte Culture B Treatment with Seladelpar / Controls A->B C Total RNA Extraction B->C D cDNA Synthesis (Reverse Transcription) C->D E Quantitative PCR (qPCR) D->E F Data Analysis (ΔΔCt Method) E->F

Caption: Experimental workflow for gene expression analysis.

This protocol outlines the use of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the precise measurement of bile acids and the synthesis marker C4 in samples like serum or plasma.[17][18][19]

  • Sample Preparation:

    • Protein Precipitation: An organic solvent (e.g., acetonitrile) is added to the serum or plasma sample to precipitate proteins.[20]

    • Internal Standards: A mixture of deuterated bile acid internal standards is added to the sample to correct for extraction loss and matrix effects.

    • Extraction: The sample is vortexed and centrifuged. The supernatant, containing the bile acids, is collected and dried under nitrogen.[20]

    • Reconstitution: The dried extract is reconstituted in a suitable solvent (e.g., 50% methanol) for injection into the LC-MS/MS system.

  • LC-MS/MS Analysis:

    • Chromatographic Separation: The extracted sample is injected into a High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system. Separation is typically achieved on a C18 reversed-phase column with a gradient elution using mobile phases like water with formic acid and acetonitrile/methanol.[18][21]

    • Mass Spectrometry Detection: The eluent from the HPLC is directed to a tandem mass spectrometer equipped with an electrospray ionization (ESI) source, usually operated in negative ion mode.[20]

    • Quantification: Individual bile acids and C4 are quantified using a Multiple Reaction Monitoring (MRM) method, where specific precursor-to-product ion transitions are monitored for each analyte and its corresponding internal standard.[22] A calibration curve is generated using standards of known concentrations to determine the absolute concentration in the samples.

LCMS_Workflow A Serum / Plasma Collection B Protein Precipitation & Extraction A->B C UHPLC Separation (Reversed-Phase) B->C D Mass Spectrometry (ESI-MS/MS) C->D E Data Acquisition (MRM Mode) D->E F Quantification vs. Calibration Curve E->F

Caption: Workflow for bile acid quantification via LC-MS/MS.

For measuring total bile acid concentration without profiling individual species, a simpler colorimetric enzymatic assay can be used.[17][23]

  • Principle: The assay utilizes the enzyme 3α-hydroxysteroid dehydrogenase (3α-HSD). In the presence of NAD+, 3α-HSD oxidizes the 3α-hydroxyl group common to all major bile acids, producing NADH.[18] The NADH then reduces a chromophore, leading to a color change that can be measured spectrophotometrically (e.g., at 405 nm).[23]

  • Procedure:

    • Serum samples, standards, and controls are pipetted into a 96-well plate.

    • The enzyme/cofactor mixture is added to each well.

    • The plate is incubated, and the absorbance is read using a microplate reader.

    • The concentration of total bile acids in the samples is determined by comparing their absorbance to the standard curve.[23]

Conclusion

Seladelpar sodium salt represents a significant advancement in the treatment of primary biliary cholangitis. Its unique mechanism of action, centered on the PPAR-δ-mediated induction of FGF21 and subsequent JNK-dependent repression of CYP7A1, directly addresses the overproduction of bile acids, a central pathological feature of PBC.[8][12] This approach, distinct from the FXR pathway, effectively reduces markers of cholestasis and liver injury and provides symptomatic relief from pruritus.[4][14] The robust quantitative data from clinical trials and the detailed understanding of its molecular pathway underscore its potential as a transformative therapy for patients with PBC.[24]

References

An In-depth Technical Guide to Seladelpar Sodium Salt: Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Seladelpar (B1681609) is a potent and selective agonist of the peroxisome proliferator-activated receptor delta (PPARδ), a nuclear receptor that plays a critical role in regulating metabolic and inflammatory pathways.[1] Developed for the treatment of primary biliary cholangitis (PBC), Seladelpar has demonstrated significant efficacy in clinical trials, leading to its approval for medical use.[1] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, pharmacokinetics, and clinical data of Seladelpar, with a focus on its sodium salt form. Detailed experimental protocols and visual representations of key biological and experimental processes are included to support further research and development.

Chemical Structure and Physicochemical Properties

Seladelpar is a single R-configuration enantiomer.[2] While the approved formulation, Livdelzi®, contains Seladelpar as a lysine (B10760008) dihydrate salt, the sodium salt has been utilized in preclinical and research settings.[2][3] The core active moiety is Seladelpar free acid.

Chemical Identity

A summary of the chemical identifiers for Seladelpar and its salt forms is presented in Table 1.

Table 1: Chemical Identifiers of Seladelpar and its Salts

IdentifierSeladelpar (Free Acid)Seladelpar Sodium SaltSeladelpar Lysine Dihydrate
IUPAC Name 2-[4-[(2R)-2-ethoxy-3-[4-(trifluoromethyl)phenoxy]propyl]sulfanyl-2-methylphenoxy]acetic acidSodium 2-[4-[(2R)-2-ethoxy-3-[4-(trifluoromethyl)phenoxy]propyl]sulfanyl-2-methylphenoxy]acetate(2S)-2,6-diaminohexanoic acid;2-[4-[(2R)-2-ethoxy-3-[4-(trifluoromethyl)phenoxy]propyl]sulfanyl-2-methylphenoxy]acetic acid;dihydrate
SMILES CCO--INVALID-LINK--C(F)(F)F)CSC2=CC(=C(C=C2)OCC(=O)O)CCCO--INVALID-LINK--C(F)(F)F)CSC2=CC(=C(C=C2)OCC(=O)[O-])C.[Na+]CCO--INVALID-LINK--C(F)(F)F)CSC2=CC(=C(C=C2)OCC(=O)O)C.C(CCN)C--INVALID-LINK--O)N.O.O
CAS Number 851528-79-5[1]3026272-24-8[3]928821-40-3
Molecular Formula C21H23F3O5S[1]C21H22F3NaO5SC27H41F3N2O9S
Molar Mass 444.47 g/mol [1]466.44 g/mol 626.68 g/mol [2]
Physicochemical Properties

Mechanism of Action

Seladelpar is a selective agonist for the PPARδ receptor.[1] Its therapeutic effects in PBC are believed to be mediated through the modulation of bile acid synthesis and inflammatory pathways.

PPARδ Signaling Pathway

The activation of PPARδ by Seladelpar initiates a signaling cascade that leads to the downregulation of bile acid synthesis. A key step in this pathway is the induction of Fibroblast Growth Factor 21 (FGF21). FGF21, in turn, activates the c-Jun N-terminal kinase (JNK) signaling pathway, which ultimately represses the expression of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the classical bile acid synthesis pathway. This mechanism is independent of the farnesoid X receptor (FXR) pathway, another important regulator of bile acid homeostasis.

Seladelpar_Signaling_Pathway cluster_cell Hepatocyte Seladelpar Seladelpar PPARD PPARδ Seladelpar->PPARD activates FGF21 FGF21 Induction PPARD->FGF21 induces JNK JNK Pathway Activation FGF21->JNK CYP7A1 CYP7A1 Expression (Rate-limiting enzyme for bile acid synthesis) JNK->CYP7A1 represses BileAcid Decreased Bile Acid Synthesis CYP7A1->BileAcid leads to

Caption: Seladelpar's PPARδ signaling pathway in hepatocytes.

Potency and Selectivity

Seladelpar is a highly potent and selective PPARδ agonist. The sodium salt has a reported EC50 of 2 nM for PPARδ activation.[3] It exhibits over 750-fold and 2500-fold selectivity for PPARδ compared to PPARα and PPARγ, respectively.[3]

Table 2: In Vitro Potency and Selectivity of Seladelpar

ParameterValue
PPARδ EC50 2 nM[3]
Selectivity vs. PPARα >750-fold[3]
Selectivity vs. PPARγ >2500-fold[3]

Pharmacokinetics

Absorption, Distribution, Metabolism, and Excretion (ADME)
  • Absorption: Seladelpar is orally active.[3] Following oral administration, the median time to peak plasma concentration (Tmax) is approximately 1.5 hours in patients with PBC.

  • Distribution: Seladelpar has an apparent volume of distribution of approximately 133.2 L at steady state.[2] It is highly bound to plasma proteins (>99%).[2]

  • Metabolism: Seladelpar is primarily metabolized by CYP2C9, and to a lesser extent by CYP2C8 and CYP3A4.[2] The major metabolites are seladelpar sulfoxide (B87167) (M1), desethyl-seladelpar (M2), and desethyl-seladelpar sulfoxide (M3).[2]

  • Excretion: The metabolites of Seladelpar are primarily excreted in the urine. Following a single oral dose of radiolabeled seladelpar, approximately 73.4% of the dose was recovered in urine and 19.5% in feces. The mean elimination half-life is about 6 hours in healthy subjects and ranges from 3.8 to 6.7 hours in patients with PBC.[2]

Table 3: Pharmacokinetic Parameters of Seladelpar in PBC Patients

ParameterValueReference
Tmax ~1.5 hours
Apparent Volume of Distribution (steady state) ~133.2 L[2]
Plasma Protein Binding >99%[2]
Elimination Half-life 3.8 - 6.7 hours[2]
Apparent Oral Clearance 12 L/h
Primary Metabolizing Enzymes CYP2C9, CYP2C8, CYP3A4[2]
Primary Route of Excretion Urine (as metabolites)

Clinical Efficacy and Safety

The efficacy and safety of Seladelpar for the treatment of PBC have been evaluated in several clinical trials, most notably the Phase 3 RESPONSE study.[4]

Phase 3 RESPONSE Study

The RESPONSE trial was a randomized, double-blind, placebo-controlled study that evaluated the efficacy and safety of a 10 mg daily dose of Seladelpar in patients with PBC who had an inadequate response to or were intolerant of ursodeoxycholic acid (UDCA).[4]

Table 4: Key Efficacy Endpoints from the Phase 3 RESPONSE Study

EndpointSeladelpar (10 mg)Placebop-valueReference
Biochemical Response at 12 Months 61.7%20.0%<0.001[4]
Alkaline Phosphatase (ALP) Normalization at 12 Months 25.0%0%<0.001[4]
Change in Pruritus NRS Score at 6 Months -3.2-1.70.005[4]
Composite endpoint of ALP <1.67 x ULN, ≥15% decrease in ALP from baseline, and total bilirubin (B190676) ≤ ULN.[4]
Safety Profile

In the RESPONSE trial, the incidence of adverse events was similar between the Seladelpar and placebo groups.[4] The most common adverse events were headache, abdominal pain, abdominal distension, and nausea.[5]

Experimental Protocols

PPARδ Activation Assay (Representative Protocol)

This protocol describes a cell-based reporter gene assay to determine the potency of a test compound, such as Seladelpar, in activating the PPARδ receptor.

PPAR_Activation_Assay_Workflow cluster_workflow PPARδ Activation Assay Workflow A 1. Cell Culture and Transfection - Culture suitable mammalian cells (e.g., HEK293T). - Co-transfect with a PPARδ expression vector and a luciferase reporter plasmid containing a PPAR response element (PPRE). B 2. Compound Treatment - Plate transfected cells. - Treat with serial dilutions of this compound or control compounds. A->B C 3. Incubation - Incubate cells for 24-48 hours to allow for receptor activation and reporter gene expression. B->C D 4. Cell Lysis and Luciferase Assay - Lyse the cells. - Add luciferase substrate and measure luminescence using a luminometer. C->D E 5. Data Analysis - Normalize luciferase activity to a control (e.g., co-transfected Renilla luciferase). - Plot normalized activity versus compound concentration and determine the EC50 value. D->E

Caption: Workflow for a PPARδ activation reporter assay.

Methodology:

  • Cell Culture and Transfection:

    • Maintain a suitable mammalian cell line, such as HEK293T, in appropriate growth medium.

    • Co-transfect the cells with a mammalian expression vector encoding the full-length human PPARδ and a reporter plasmid containing multiple copies of a PPAR response element (PPRE) upstream of a luciferase gene. A co-transfection with a vector expressing Renilla luciferase can be used for normalization.

  • Compound Treatment:

    • Plate the transfected cells into a 96-well plate.

    • Prepare serial dilutions of this compound and a known PPARδ agonist (positive control) in the appropriate cell culture medium.

    • Add the compound dilutions to the cells and incubate.

  • Incubation:

    • Incubate the plates for 24-48 hours at 37°C in a CO2 incubator.

  • Luciferase Assay:

    • Lyse the cells using a suitable lysis buffer.

    • Add a luciferase assay reagent containing the substrate (luciferin) to the cell lysate.

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.

    • Plot the normalized luciferase activity against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Quantification of Seladelpar in Biological Samples (Representative LC-MS/MS Protocol)

This protocol outlines a general method for the quantification of Seladelpar in plasma samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

LCMS_Workflow cluster_workflow LC-MS/MS Quantification Workflow A 1. Sample Preparation - Spike plasma samples with an internal standard (e.g., deuterated Seladelpar). - Perform protein precipitation with a solvent like acetonitrile. - Centrifuge and collect the supernatant. B 2. Chromatographic Separation - Inject the supernatant onto a reverse-phase HPLC column (e.g., C18). - Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile). A->B C 3. Mass Spectrometric Detection - Use a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive or negative ion mode. - Monitor specific precursor-to-product ion transitions for Seladelpar and the internal standard (Multiple Reaction Monitoring - MRM). B->C D 4. Data Analysis - Integrate the peak areas for Seladelpar and the internal standard. - Generate a calibration curve by plotting the peak area ratio versus the concentration of the standards. - Quantify Seladelpar in the unknown samples using the calibration curve. C->D

Caption: Workflow for LC-MS/MS quantification of Seladelpar.

Methodology:

  • Sample Preparation:

    • To a known volume of plasma, add an internal standard (e.g., a stable isotope-labeled version of Seladelpar).

    • Precipitate the plasma proteins by adding a suitable organic solvent (e.g., acetonitrile).

    • Vortex and centrifuge the samples to pellet the precipitated proteins.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase.

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample onto a reverse-phase HPLC column (e.g., a C18 column).

    • Use a gradient elution with a mobile phase typically consisting of water with a small amount of acid (e.g., 0.1% formic acid) as mobile phase A and an organic solvent (e.g., acetonitrile) as mobile phase B.

    • The eluent from the HPLC is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source.

    • Set the mass spectrometer to monitor specific precursor-to-product ion transitions for Seladelpar and its internal standard in Multiple Reaction Monitoring (MRM) mode.

  • Data Analysis:

    • Integrate the chromatographic peaks corresponding to Seladelpar and the internal standard.

    • Calculate the peak area ratio of Seladelpar to the internal standard.

    • Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.

    • Determine the concentration of Seladelpar in the unknown samples by interpolating their peak area ratios from the calibration curve.

Conclusion

This compound is a potent and selective PPARδ agonist with a well-defined mechanism of action that leads to the beneficial regulation of bile acid synthesis. Its pharmacokinetic profile supports once-daily oral dosing, and it has demonstrated significant clinical efficacy and a favorable safety profile in patients with primary biliary cholangitis. The experimental protocols provided in this guide offer a framework for further investigation into the pharmacological properties of this promising therapeutic agent. As research continues, Seladelpar holds the potential to become a cornerstone therapy for PBC and possibly other metabolic and inflammatory diseases.

References

The Discovery and Development of Seladelpar (MBX-8025): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Seladelpar (formerly MBX-8025) is a potent and selective agonist of the peroxisome proliferator-activated receptor-delta (PPAR-δ). This technical guide provides an in-depth overview of the discovery, synthesis, mechanism of action, and the preclinical and clinical development of Seladelpar, culminating in its recent accelerated approval by the U.S. Food and Drug Administration (FDA) for the treatment of Primary Biliary Cholangitis (PBC).[1] This document details the experimental protocols employed in key studies, presents quantitative clinical data in structured tables for comparative analysis, and visualizes critical pathways and workflows using Graphviz diagrams.

Introduction

Primary Biliary Cholangitis (PBC) is a chronic, autoimmune, cholestatic liver disease characterized by the progressive destruction of small intrahepatic bile ducts. This leads to cholestasis, inflammation, and fibrosis, which can ultimately progress to cirrhosis and liver failure. While ursodeoxycholic acid (UDCA) is the established first-line treatment, a significant portion of patients exhibit an inadequate biochemical response or are intolerant to UDCA, highlighting a critical unmet medical need for novel therapies.

Seladelpar has emerged as a promising therapeutic agent for PBC. It is a first-in-class oral, selective PPAR-δ agonist that has demonstrated significant improvements in biochemical markers of cholestasis and inflammation, as well as a reduction in pruritus, a common and debilitating symptom of PBC.

Discovery and Synthesis

Discovery

Seladelpar was identified as a potent and selective PPAR-δ agonist with the potential to modulate metabolic and inflammatory pathways relevant to liver diseases. Its development was driven by the understanding that PPAR-δ activation plays a crucial role in regulating genes involved in bile acid synthesis, lipid metabolism, and inflammation.

Chemical Synthesis

The synthesis of Seladelpar involves a multi-step process. A representative synthetic scheme is outlined below, based on publicly available information.

Experimental Protocol: Synthesis of Seladelpar [2]

  • Step 1: Synthesis of Intermediate 1.

    • Reagents and Conditions: Cesium carbonate (Cs2CO3), dioxane, 100°C.

    • Procedure: A solution of the starting phenol (B47542) derivative is reacted with a suitable halo-compound in the presence of cesium carbonate in dioxane at 100°C to yield the ether intermediate. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography.

  • Step 2: Deprotection.

    • Reagents and Conditions: Tetrabutylammonium fluoride (B91410) (TBAF) (catalytic amount), tetrahydrofuran (B95107) (THF).

    • Procedure: The silyl-protected intermediate from the previous step is dissolved in THF, and a catalytic amount of TBAF is added. The reaction is stirred at room temperature until deprotection is complete, as indicated by TLC. The solvent is evaporated, and the residue is purified to yield the deprotected intermediate.

  • Step 3: Alkylation.

    • Reagents and Conditions: Sodium hydride (NaH), an appropriate alkyl iodide (RI), in THF or dimethylformamide (DMF).

    • Procedure: The deprotected intermediate is dissolved in anhydrous THF or DMF and cooled in an ice bath. Sodium hydride is added portion-wise, and the mixture is stirred for a short period. The alkyl iodide is then added, and the reaction is allowed to warm to room temperature and stirred until completion. The reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is dried and concentrated to give the crude product, which is then purified.

  • Step 4: Saponification.

    • Reagents and Conditions: Lithium hydroxide (B78521) (LiOH), water, THF.

    • Procedure: The ester intermediate is dissolved in a mixture of THF and water. An aqueous solution of lithium hydroxide is added, and the mixture is stirred at room temperature until the saponification is complete. The reaction mixture is then acidified, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated to yield the final product, Seladelpar.

Mechanism of Action

Seladelpar is a selective agonist for the PPAR-δ nuclear receptor. PPARs are ligand-activated transcription factors that regulate the expression of genes involved in various metabolic processes.

PPAR-δ Signaling Pathway

Upon binding to Seladelpar, PPAR-δ forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.

A key mechanism of action of Seladelpar in the context of PBC involves the regulation of bile acid synthesis. Activation of PPAR-δ by Seladelpar in hepatocytes leads to the induction of Fibroblast Growth Factor 21 (FGF21).[3][4] FGF21, in turn, activates the c-Jun N-terminal kinase (JNK) signaling pathway, which leads to the downregulation of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the classical pathway of bile acid synthesis from cholesterol.[3][4] This results in a reduction of the total bile acid pool, thereby alleviating cholestasis and subsequent liver injury.

Beyond its effects on bile acid synthesis, PPAR-δ activation by Seladelpar also exerts anti-inflammatory effects, in part by promoting the polarization of macrophages towards the anti-inflammatory M2 phenotype.

PPAR_delta_signaling cluster_cell Hepatocyte Seladelpar Seladelpar PPARd_RXR PPAR-δ / RXR Heterodimer Seladelpar->PPARd_RXR binds & activates PPRE PPRE PPARd_RXR->PPRE binds to FGF21_gene FGF21 Gene PPRE->FGF21_gene upregulates transcription FGF21 FGF21 FGF21_gene->FGF21 CYP7A1_gene CYP7A1 Gene CYP7A1 CYP7A1 Enzyme CYP7A1_gene->CYP7A1 JNK JNK Pathway FGF21->JNK activates JNK->CYP7A1_gene downregulates transcription Bile_Acid Bile Acid Synthesis (Reduced) CYP7A1->Bile_Acid Cholesterol Cholesterol Cholesterol->CYP7A1 substrate

Seladelpar's Mechanism of Action in Hepatocytes.

Preclinical Development

The efficacy and safety of Seladelpar were evaluated in various preclinical animal models of cholestatic liver disease. These studies provided the foundational evidence for its progression into clinical trials.

Animal Models of Cholestasis

4.1.1. α-Naphthylisothiocyanate (ANIT)-Induced Cholestasis Model

This model is widely used to study acute cholestatic liver injury. ANIT administration in mice induces damage to cholangiocytes, leading to impaired bile flow, inflammation, and necrosis.[5]

Experimental Protocol: ANIT-Induced Cholestasis in Mice [5][6]

  • Animals: Male C57BL/6 mice (8-10 weeks old).

  • Acclimation: Animals are housed in a controlled environment for at least one week with ad libitum access to food and water.

  • Induction of Cholestasis: Mice are fasted overnight and then administered a single oral gavage of ANIT (typically 50-100 mg/kg) dissolved in corn oil. Control animals receive vehicle (corn oil) only.

  • Treatment: Seladelpar or vehicle is administered orally, typically starting on the day of or prior to ANIT administration and continuing for a specified duration.

  • Endpoint Analysis: At the end of the study period (e.g., 48 hours after ANIT), blood and liver tissues are collected. Serum levels of alanine (B10760859) aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP), and total bilirubin (B190676) are measured. Liver tissue is processed for histopathological analysis (H&E staining) to assess necrosis, inflammation, and bile duct proliferation.

4.1.2. Bile Duct Ligation (BDL) Model

The BDL model is a well-established surgical model that induces obstructive cholestasis and subsequent liver fibrosis, mimicking aspects of human cholestatic diseases.[7][8]

Experimental Protocol: Bile Duct Ligation in Mice [8][9]

  • Animals: Male C57BL/6 mice (8-10 weeks old).

  • Surgical Procedure: Mice are anesthetized, and a midline laparotomy is performed to expose the common bile duct. The bile duct is then double-ligated with surgical sutures. Sham-operated control animals undergo the same surgical procedure without ligation of the bile duct.

  • Treatment: Oral administration of Seladelpar or vehicle is initiated post-surgery and continued for the duration of the study (e.g., 14-28 days).

  • Endpoint Analysis: Serum is collected to measure markers of liver injury and cholestasis. Liver tissue is harvested for histopathological analysis of fibrosis (e.g., Sirius Red staining) and immunohistochemistry for markers of fibrogenesis (e.g., α-smooth muscle actin).

4.1.3. Mdr2 (Abcb4) Knockout (Mdr2-/-) Mouse Model

Mdr2-/- mice lack the canalicular phospholipid transporter, leading to the secretion of toxic bile and the spontaneous development of sclerosing cholangitis with progressive liver fibrosis, closely resembling human Primary Sclerosing Cholangitis (PSC) and sharing features with PBC.[10][11]

Experimental Protocol: Mdr2-/- Mouse Model [12][13]

  • Animals: Male Mdr2-/- mice and wild-type littermates on an FVB/NJ background.

  • Treatment: Seladelpar or vehicle is administered orally to Mdr2-/- mice, typically starting at an early age (e.g., 4-8 weeks) and continuing for several weeks.

  • Endpoint Analysis: Serum and liver tissues are collected at the end of the treatment period. Biochemical markers of liver injury and cholestasis are assessed. Histological analysis of liver sections is performed to evaluate the extent of portal inflammation, ductular reaction, and fibrosis.

Clinical Development

The clinical development program for Seladelpar in PBC has included Phase 2 and pivotal Phase 3 studies designed to evaluate its efficacy and safety.

Key Clinical Trials

5.1.1. Phase 2 Proof-of-Concept Study

This double-blind, randomized, placebo-controlled study evaluated the anti-cholestatic effects and safety of Seladelpar in patients with PBC who had an inadequate response to UDCA.

5.1.2. Phase 3 RESPONSE (NCT04620733) and ASSURE (NCT03301506) Trials

The RESPONSE trial was a pivotal, global, double-blind, placebo-controlled Phase 3 study. The ASSURE trial is an open-label, long-term extension study to evaluate the long-term safety and efficacy of Seladelpar.

Clinical_Trial_Workflow cluster_screening Screening & Randomization cluster_treatment Treatment Phase (12 Months) cluster_endpoints Endpoint Assessment cluster_extension Long-term Extension (ASSURE) Screening Patient Screening (Inclusion/Exclusion Criteria) Randomization Randomization (2:1) Screening->Randomization Seladelpar_Arm Seladelpar 10 mg/day Randomization->Seladelpar_Arm Placebo_Arm Placebo Randomization->Placebo_Arm Primary_Endpoint Primary Endpoint: Composite Biochemical Response at 12 months Seladelpar_Arm->Primary_Endpoint Secondary_Endpoints Key Secondary Endpoints: - ALP Normalization at 12 months - Pruritus Improvement at 6 months Seladelpar_Arm->Secondary_Endpoints Placebo_Arm->Primary_Endpoint Placebo_Arm->Secondary_Endpoints Open_Label Open-Label Seladelpar Treatment Primary_Endpoint->Open_Label Secondary_Endpoints->Open_Label

Workflow of the Pivotal Phase 3 RESPONSE Trial.

Experimental Protocol: Phase 3 RESPONSE Trial

  • Study Design: A multicenter, double-blind, randomized, placebo-controlled trial.

  • Patient Population: Adults with PBC who had an inadequate response to or were intolerant to UDCA. Key inclusion criteria included an alkaline phosphatase (ALP) level ≥ 1.67 times the upper limit of normal (ULN).

  • Intervention: Patients were randomized in a 2:1 ratio to receive oral Seladelpar 10 mg once daily or placebo for 12 months.

  • Primary Endpoint: The primary efficacy endpoint was the composite biochemical response at 12 months, defined as:

    • ALP < 1.67 x ULN

    • A decrease in ALP of ≥ 15% from baseline

    • Total bilirubin ≤ ULN

  • Key Secondary Endpoints:

    • Normalization of ALP at 12 months.

    • Change from baseline in pruritus score at 6 months, as measured by a numerical rating scale (NRS).

  • Safety Assessments: Monitoring of adverse events, clinical laboratory parameters, and vital signs throughout the study.

Clinical Efficacy

The clinical trials have consistently demonstrated the efficacy of Seladelpar in improving key biochemical markers of PBC and alleviating pruritus.

Table 1: Efficacy of Seladelpar in Patients with Primary Biliary Cholangitis

Efficacy OutcomePhase 2 Study (12 weeks)ENHANCE (Phase 3, 3 months)RESPONSE (Phase 3, 12 months)ASSURE (Open-label, 12 months)
Composite Biochemical Response N/ASeladelpar 10 mg: 78.2%Placebo: 12.5%Seladelpar 10 mg: 61.7%Placebo: 20.0%Seladelpar 10 mg: 70%
ALP Normalization Seladelpar 200 mg: All patients who completed 12 weeksSeladelpar 10 mg: 27.3%Placebo: 0%Seladelpar 10 mg: 25.0%Placebo: 0%Seladelpar 10 mg: 37%
Mean Change in ALP from Baseline Seladelpar 50 mg: -53%Seladelpar 200 mg: -63%Placebo: -2%N/ASeladelpar 10 mg: -42.4%Placebo: -4.3%Seladelpar 10 mg: -44%
Pruritus Reduction (NRS) Improvement observedSignificant improvement vs. placeboSignificant improvement vs. placeboRapid and durable reduction in patients with moderate to severe pruritus
Clinical Safety

Seladelpar has been generally well-tolerated in clinical trials. The most common adverse events reported were headache, abdominal pain, nausea, and dizziness.[1] Importantly, unlike some other second-line treatments for PBC, Seladelpar has not been associated with an increase in pruritus.

Conclusion

The discovery and development of Seladelpar represent a significant advancement in the therapeutic landscape for Primary Biliary Cholangitis. Its novel mechanism of action as a selective PPAR-δ agonist provides a targeted approach to address the underlying pathophysiology of the disease by reducing the bile acid burden and mitigating inflammation. The robust data from a comprehensive preclinical and clinical development program have demonstrated its efficacy in improving biochemical markers of cholestasis and liver injury, as well as providing relief from the debilitating symptom of pruritus. With its recent accelerated FDA approval, Seladelpar offers a much-needed new treatment option for patients with PBC who have an inadequate response to or are intolerant of current first-line therapy. Ongoing long-term studies will further elucidate its impact on clinical outcomes and solidify its role in the management of this chronic liver disease.

References

In Vitro Characterization of Seladelpar Sodium Salt Selectivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Seladelpar (also known as MBX-8025) is a potent and selective agonist of the Peroxisome Proliferator-Activated Receptor delta (PPARδ).[1][2][3] As a member of the nuclear receptor superfamily, PPARδ plays a crucial role in the regulation of metabolic processes, inflammation, and cellular differentiation. The selective activation of PPARδ by Seladelpar offers a targeted therapeutic approach for various metabolic and liver diseases, including Primary Biliary Cholangitis (PBC).[2][4] This technical guide provides an in-depth overview of the in vitro characterization of Seladelpar sodium salt's selectivity for PPARδ over its other isoforms, PPARα and PPARγ. The following sections detail the quantitative selectivity profile, the experimental methodologies used for its determination, and the key signaling pathways involved in its mechanism of action.

Data Presentation: Quantitative Selectivity Profile of Seladelpar

The selectivity of Seladelpar has been rigorously evaluated through various in vitro assays. The data presented below, derived from transactivation and coactivator recruitment assays, quantitatively demonstrates Seladelpar's high potency and efficacy for PPARδ in comparison to PPARα and PPARγ.

Table 1: Potency (EC₅₀) of Seladelpar for PPAR Isoforms
Assay TypePPARδPPARαPPARγ
Transactivation Assay 20.2 nM[1]1.64 µM[1]3.53 µM[1]
Coactivator Recruitment Assay (PGC1α) 30.7 nM[1]>10 µM[1]>10 µM[1]
Coactivator Recruitment Assay (SRC1) 111 nM[1]>10 µM[1]No Recruitment[1]

EC₅₀ (Half-maximal effective concentration) is a measure of the concentration of a drug which induces a response halfway between the baseline and maximum after a specified exposure time.

Table 2: Efficacy (% of Maximal Response) of Seladelpar for PPAR Isoforms
Assay TypePPARδPPARαPPARγ
Transactivation Assay 99.3%[1]41.0%[1]58.5%[1]
Coactivator Recruitment Assay (PGC1α) 124%[1]31.0%[1]46.4%[1]
Coactivator Recruitment Assay (SRC1) 83.0%[1]18.0%[1]No Recruitment[1]

% Efficacy is the maximal response induced by Seladelpar relative to a reference full agonist for each receptor.

Experimental Protocols

The following are detailed methodologies for the key experiments utilized to characterize the in vitro selectivity of Seladelpar.

PPAR Transactivation Assay

This cell-based assay quantifies the ability of a compound to activate a specific PPAR isoform, leading to the expression of a reporter gene.

Objective: To determine the potency (EC₅₀) and efficacy of Seladelpar in activating PPARα, PPARδ, and PPARγ.

Methodology:

  • Cell Culture and Transfection:

    • COS-7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum.

    • Cells are seeded in 96-well plates and transiently transfected with expression plasmids for the GAL4 DNA-binding domain fused to the ligand-binding domain of human PPARα, PPARδ, or PPARγ, along with a luciferase reporter plasmid containing a GAL4 upstream activating sequence.[5] A constitutively active Renilla luciferase plasmid is often co-transfected for normalization.

  • Compound Treatment:

    • After a 24-hour transfection period, the medium is replaced with a medium containing serial dilutions of this compound or a reference agonist (e.g., GW7647 for PPARα, GW501516 for PPARδ, and Rosiglitazone for PPARγ).[6]

  • Luciferase Activity Measurement:

    • Following a 24-hour incubation with the compounds, cells are lysed.

    • Luciferase activity is measured using a luminometer following the addition of a luciferase substrate.[7]

    • Firefly luciferase activity is normalized to Renilla luciferase activity to control for transfection efficiency and cell viability.

  • Data Analysis:

    • The normalized luciferase activity is plotted against the compound concentration.

    • EC₅₀ values and maximal efficacy are calculated using a sigmoidal dose-response curve fit.

LanthaScreen™ TR-FRET Coactivator Recruitment Assay

This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the ligand-dependent recruitment of a coactivator peptide to a PPAR ligand-binding domain (LBD).[8][9]

Objective: To quantify the potency and efficacy of Seladelpar in promoting the interaction between PPAR LBDs and coactivator peptides (e.g., PGC1α and SRC1).

Methodology:

  • Reagent Preparation:

    • Prepare a reaction buffer containing a terbium (Tb)-labeled anti-GST antibody and a fluorescein-labeled coactivator peptide.[8]

    • Prepare serial dilutions of this compound.

  • Assay Procedure:

    • In a 384-well plate, add the GST-tagged PPARα, PPARδ, or PPARγ LBD.[9]

    • Add the serially diluted Seladelpar or a reference agonist.

    • Add the pre-mixed Tb-anti-GST antibody and fluorescein-labeled coactivator peptide solution.[9]

    • Incubate the plate at room temperature for 1-4 hours in the dark.

  • TR-FRET Measurement:

    • Measure the fluorescence emission at 495 nm (terbium emission) and 520 nm (fluorescein emission) using a TR-FRET-compatible plate reader with an excitation wavelength of 340 nm.[8] A delay time of 100 µs is typically used to reduce background fluorescence.[9]

  • Data Analysis:

    • Calculate the 520/495 nm emission ratio.

    • Plot the emission ratio against the compound concentration to generate dose-response curves and determine EC₅₀ and efficacy values.

Circular Dichroism-Based Thermal Stability Assay

This biophysical assay measures the change in the melting temperature (Tm) of a PPAR LBD upon ligand binding, which is an indicator of protein stability.

Objective: To assess the direct binding of Seladelpar to PPAR LBDs and the resulting increase in thermal stability.

Methodology:

  • Sample Preparation:

    • Purified PPARα, PPARδ, or PPARγ LBD is prepared in a suitable buffer.

    • This compound is added to the protein solution at a defined concentration. A control sample without the ligand is also prepared.

  • Circular Dichroism (CD) Measurement:

    • The CD spectra of the samples are recorded at a specific wavelength (e.g., 222 nm, corresponding to the α-helical content) as the temperature is gradually increased.[10] A typical temperature ramp would be from 25°C to 95°C at a rate of 1°C per minute.[11]

  • Data Analysis:

    • The change in CD signal is plotted against temperature to generate a thermal denaturation curve.

    • The melting temperature (Tm), the midpoint of the thermal transition, is determined for both the ligand-bound and unbound protein.

    • An increase in Tm in the presence of Seladelpar indicates direct binding and stabilization of the protein.

Mandatory Visualizations

Signaling Pathway and Experimental Workflows

Seladelpar_Mechanism_of_Action cluster_extracellular Extracellular cluster_cell Hepatocyte Seladelpar Seladelpar PPARd PPARδ Seladelpar->PPARd Binds & Activates RXR RXR PPARd->RXR Heterodimerizes with FGF21 FGF21 Gene (Transcription) RXR->FGF21 Binds to PPRE & Induces FGF21_protein FGF21 Protein (Translation & Secretion) FGF21->FGF21_protein JNK JNK Signaling Pathway FGF21_protein->JNK Activates CYP7A1 CYP7A1 Gene (Transcription) JNK->CYP7A1 Suppresses Bile_Acid Bile Acid Synthesis CYP7A1->Bile_Acid Rate-limiting step in

Caption: Seladelpar's signaling pathway in hepatocytes.

Transactivation_Assay_Workflow start Start culture Culture COS-7 Cells start->culture transfect Co-transfect with PPAR-LBD-GAL4 & Luciferase Reporter Plasmids culture->transfect treat Treat with Seladelpar (Serial Dilutions) transfect->treat incubate Incubate for 24 hours treat->incubate lyse Lyse Cells incubate->lyse measure Measure Luciferase Activity lyse->measure analyze Analyze Data (EC50 & Efficacy) measure->analyze end End analyze->end

Caption: Workflow for the PPAR Transactivation Assay.

TR_FRET_Assay_Workflow start Start prepare_reagents Prepare Reagents: - GST-PPAR-LBD - Tb-anti-GST Antibody - Fluorescein-Coactivator Peptide start->prepare_reagents add_compounds Add Seladelpar (Serial Dilutions) & PPAR-LBD to Plate prepare_reagents->add_compounds add_detection_mix Add Antibody & Coactivator Mix add_compounds->add_detection_mix incubate Incubate at Room Temperature add_detection_mix->incubate measure Measure TR-FRET Signal (520nm / 495nm Ratio) incubate->measure analyze Analyze Data (EC50 & Efficacy) measure->analyze end End analyze->end

References

Seladelpar Sodium Salt: A Deep Dive into its Anti-Inflammatory Effects on Liver Cells

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Seladelpar (B1681609), a potent and selective agonist of the peroxisome proliferator-activated receptor-delta (PPAR-δ), is emerging as a promising therapeutic agent for chronic inflammatory liver diseases such as Primary Biliary Cholangitis (PBC) and nonalcoholic steatohepatitis (NASH). Its mechanism of action extends beyond metabolic regulation, demonstrating significant anti-inflammatory and anti-fibrotic properties within the liver. This technical guide provides a comprehensive overview of the current understanding of seladelpar's impact on inflammatory markers in liver cells, supported by quantitative data, detailed experimental protocols, and visualizations of key pathways.

Mechanism of Action: Targeting Inflammation in the Liver

Seladelpar exerts its anti-inflammatory effects through the activation of PPAR-δ, a nuclear receptor highly expressed in various liver cell types, including hepatocytes, Kupffer cells (resident liver macrophages), and hepatic stellate cells.[1][2] Activation of PPAR-δ by seladelpar influences multiple signaling pathways involved in inflammation and metabolism.

A key proposed anti-inflammatory mechanism is the modulation of macrophage polarization. It is suggested that seladelpar promotes a shift in Kupffer cells from a pro-inflammatory M1 phenotype to an anti-inflammatory M2 phenotype.[3][4] This shift is crucial in resolving liver inflammation and preventing the progression of liver damage. Additionally, preclinical and clinical data support seladelpar's ability to regulate genes involved in bile acid synthesis, which itself can contribute to liver inflammation when dysregulated.[5][6]

Quantitative Data on Inflammatory Marker Modulation

The following tables summarize the available quantitative data on the effect of seladelpar on various inflammatory markers in both preclinical and clinical settings.

Table 1: Effect of Seladelpar on Inflammatory Gene Expression in a Mouse Model of NASH

Inflammatory MarkerTreatment GroupFold Change vs. VehicleReference
Cd68 (Macrophage marker) Seladelpar[7]
Tgfb1 (Transforming growth factor beta 1) Seladelpar[7]
Ccr2 (C-C chemokine receptor type 2) Seladelpar[7]
Ccl2 (Chemokine (C-C motif) ligand 2 / MCP-1) Seladelpar[7]
Lgals3 (Galectin-3) Seladelpar[7]
Data derived from a study in a diet-induced mouse model of nonalcoholic steatohepatitis (NASH). Mice were treated for 12 weeks. The table indicates a substantial reduction in the mRNA expression of these pro-inflammatory and pro-fibrotic genes in the liver.

Table 2: Effect of Seladelpar on Serum Interleukin-31 (IL-31) in Patients with Primary Biliary Cholangitis (PBC)

Treatment GroupDosageMean Change from Baselinep-value vs. PlaceboReference
Seladelpar 5 mg-30%0.0003[8]
Seladelpar 10 mg-52%< 0.0001[8]
Placebo -+31%-[8]
Data from the ENHANCE study in patients with PBC. The reduction in the pro-inflammatory and pruritus-associated cytokine IL-31 was significant and dose-dependent after 3 months of treatment.

Signaling Pathways and Experimental Workflows

Visual representations of the key signaling pathways influenced by seladelpar and a typical experimental workflow for assessing its anti-inflammatory effects are provided below.

Figure 1: Simplified signaling pathway of seladelpar's anti-inflammatory action in liver cells.

Experimental_Workflow cluster_cell_culture Cell Culture and Treatment cluster_analysis Analysis of Inflammatory Markers Hepatocyte_Isolation Isolate Primary Liver Cells (e.g., Hepatocytes, Kupffer Cells) Cell_Culture Culture Cells Hepatocyte_Isolation->Cell_Culture Inflammatory_Stimulus Induce Inflammation (e.g., with LPS) Cell_Culture->Inflammatory_Stimulus Seladelpar_Treatment Treat with Seladelpar or Vehicle Control Inflammatory_Stimulus->Seladelpar_Treatment Supernatant_Collection Collect Cell Supernatant Seladelpar_Treatment->Supernatant_Collection RNA_Extraction Extract Total RNA Seladelpar_Treatment->RNA_Extraction Multiplex_Assay Multiplex Cytokine Assay (e.g., Luminex) Supernatant_Collection->Multiplex_Assay qRT_PCR qRT-PCR for Inflammatory Gene Expression RNA_Extraction->qRT_PCR

Figure 2: General experimental workflow for in vitro assessment of seladelpar's anti-inflammatory effects.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of seladelpar's effects on inflammatory markers in liver cells.

Protocol 1: In Vitro Treatment of Primary Human Hepatocytes

This protocol is adapted from a study investigating the effect of seladelpar on gene expression in primary human hepatocytes.[9]

1. Cell Culture and Plating:

  • Thaw cryopreserved primary human hepatocytes according to the supplier's instructions.
  • Plate hepatocytes on collagen-coated plates in appropriate hepatocyte culture medium.
  • Allow cells to attach and form a monolayer for 24-48 hours.

2. Seladelpar Treatment:

  • Prepare a stock solution of seladelpar sodium salt in a suitable solvent (e.g., DMSO).
  • Dilute the seladelpar stock solution in culture medium to the desired final concentration (e.g., 10 µM). A vehicle control (medium with the same concentration of DMSO) should be prepared in parallel.
  • Remove the old medium from the cultured hepatocytes and replace it with the medium containing seladelpar or the vehicle control.
  • Incubate the cells for the desired treatment period (e.g., 48 hours).

3. RNA Extraction and Gene Expression Analysis:

  • Following treatment, wash the cells with PBS and lyse them using a suitable lysis buffer.
  • Extract total RNA using a commercial RNA extraction kit according to the manufacturer's protocol.
  • Assess RNA quality and quantity using spectrophotometry.
  • Perform reverse transcription to synthesize cDNA.
  • Analyze the expression of target inflammatory genes (e.g., TNF-α, IL-6, IL-1β, CCL2) and a housekeeping gene (e.g., GAPDH) by quantitative real-time PCR (qRT-PCR) using specific primers and a SYBR Green-based detection method.

Protocol 2: Isolation and Culture of Primary Mouse Kupffer Cells for Inflammatory Response Studies

This protocol provides a general framework for isolating and studying the inflammatory response of Kupffer cells.

1. Liver Perfusion and Digestion:

  • Anesthetize a mouse and perform a laparotomy to expose the portal vein and inferior vena cava.
  • Perfuse the liver via the portal vein with a calcium-free buffer to wash out the blood, followed by a collagenase solution to digest the liver tissue.

2. Hepatocyte Removal and Kupffer Cell Enrichment:

  • Gently dissociate the digested liver and filter the cell suspension.
  • Perform a low-speed centrifugation to pellet the hepatocytes, leaving the non-parenchymal cells (including Kupffer cells) in the supernatant.
  • Enrich for Kupffer cells from the non-parenchymal cell fraction using density gradient centrifugation (e.g., with OptiPrep™).

3. Kupffer Cell Culture and Treatment:

  • Plate the enriched Kupffer cells in appropriate culture medium and allow them to adhere.
  • Induce an inflammatory response by treating the cells with lipopolysaccharide (LPS) (e.g., 100 ng/mL) for a specified time.
  • Co-treat with seladelpar at various concentrations or a vehicle control.

4. Analysis of Inflammatory Markers:

  • Collect the cell culture supernatant to measure secreted cytokines and chemokines using a multiplex immunoassay (e.g., Luminex) or ELISA.
  • Lyse the cells to extract RNA for qRT-PCR analysis of inflammatory gene expression or protein for Western blot analysis of signaling pathways (e.g., NF-κB).

Protocol 3: Multiplex Cytokine Assay of Cell Culture Supernatants

This protocol outlines the general steps for a bead-based multiplex immunoassay to quantify multiple cytokines simultaneously.

1. Reagent and Sample Preparation:

  • Reconstitute and prepare standards, quality controls, and detection antibodies according to the manufacturer's instructions for the specific cytokine panel.
  • Thaw cell culture supernatant samples and centrifuge to remove any cellular debris. Dilute samples as needed with the appropriate assay diluent.

2. Assay Procedure:

  • Add the antibody-coupled magnetic beads to the wells of a 96-well plate.
  • Wash the beads using a magnetic plate washer.
  • Add standards, controls, and samples to the wells and incubate to allow the cytokines to bind to the capture antibodies on the beads.
  • Wash the beads to remove unbound material.
  • Add the biotinylated detection antibody cocktail and incubate.
  • Wash the beads and add streptavidin-phycoerythrin (SAPE) and incubate.
  • Wash the beads and resuspend them in sheath fluid.

3. Data Acquisition and Analysis:

  • Acquire the data using a Luminex-based instrument, which will measure the fluorescence intensity of each bead, corresponding to the amount of bound cytokine.
  • Generate a standard curve for each analyte and use it to calculate the concentration of each cytokine in the samples.

Conclusion

This compound demonstrates a clear anti-inflammatory effect in liver cells, mediated primarily through the activation of PPAR-δ. This leads to a reduction in the expression and secretion of pro-inflammatory markers, as evidenced by both preclinical and clinical data. The provided experimental protocols offer a framework for researchers to further investigate the nuanced anti-inflammatory mechanisms of seladelpar and other PPAR-δ agonists in various liver cell types. A deeper understanding of these pathways will be crucial for the continued development and application of this promising therapeutic for chronic liver diseases.

References

Methodological & Application

Seladelpar Sodium Salt: Application Notes and Protocols for In Vivo Mouse Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of seladelpar (B1681609) sodium salt in preclinical in vivo mouse studies, with a focus on its application in models of liver disease. Detailed protocols, dosage information, and a summary of its mechanism of action are presented to guide researchers in designing and executing their experiments.

Introduction

Seladelpar is a potent and selective agonist of the peroxisome proliferator-activated receptor delta (PPARδ), a nuclear receptor that plays a critical role in regulating metabolic and inflammatory pathways.[1] It has been investigated for its therapeutic potential in various liver diseases, including primary biliary cholangitis (PBC) and non-alcoholic steatohepatitis (NASH).[2][3][4][5][6] In mouse models, seladelpar has demonstrated efficacy in improving markers of liver injury, reducing fibrosis, and modulating bile acid synthesis.[1][3][4][5][6]

Mechanism of Action

Seladelpar exerts its effects primarily through the activation of PPARδ. In the context of liver disease, a key mechanism involves the regulation of bile acid synthesis. Activation of PPARδ by seladelpar in hepatocytes leads to the induction of Fibroblast Growth Factor 21 (FGF21).[7][8][9] FGF21, in turn, activates the c-Jun N-terminal kinase (JNK) signaling pathway.[7][8][9] This cascade ultimately results in the transcriptional repression of Cyp7a1, the gene encoding the rate-limiting enzyme in bile acid synthesis from cholesterol.[7][8][9] This FGF21-dependent mechanism is independent of the farnesoid X receptor (FXR) pathway, another key regulator of bile acid homeostasis.[7][8]

Signaling Pathway of Seladelpar in Hepatocytes

Seladelpar_Signaling cluster_cell Hepatocyte Seladelpar Seladelpar PPARd PPARδ Seladelpar->PPARd activates FGF21 FGF21 (Fibroblast Growth Factor 21) PPARd->FGF21 induces expression JNK JNK Pathway (c-Jun N-terminal kinase) FGF21->JNK activates CYP7A1 CYP7A1 Transcription (Cholesterol 7α-hydroxylase) JNK->CYP7A1 represses BileAcid Bile Acid Synthesis CYP7A1->BileAcid rate-limiting step

Caption: Seladelpar activates PPARδ, initiating a signaling cascade that reduces bile acid synthesis.

Experimental Protocols

The following are generalized protocols for in vivo mouse studies with seladelpar, based on published literature. Researchers should adapt these protocols to their specific experimental needs and animal models.

General Experimental Workflowdot

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_analysis Data Collection & Analysis Animal_Model Select Animal Model (e.g., C57BL/6, foz/foz) Acclimatization Acclimatization Period Animal_Model->Acclimatization Randomization Randomize into Groups (Vehicle, Seladelpar) Acclimatization->Randomization Dosing Administer Seladelpar (e.g., 10 mg/kg, oral gavage) Randomization->Dosing Monitoring Monitor Body Weight & Health Dosing->Monitoring Sample_Collection Collect Samples (Blood, Liver Tissue) Monitoring->Sample_Collection Biochemical Biochemical Analysis (e.g., ALT, C4) Sample_Collection->Biochemical Gene_Expression Gene Expression Analysis (e.g., qPCR for Cyp7a1, Fgf21) Sample_Collection->Gene_Expression Histology Histological Analysis Sample_Collection->Histology

References

Application Notes and Protocols for Seladelpar Sodium Salt in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the preparation and use of Seladelpar (B1681609) sodium salt in a variety of cell culture applications. The following protocols and data are intended to assist in the design and execution of experiments to investigate the biological effects of this potent and selective peroxisome proliferator-activated receptor delta (PPARδ) agonist.

Introduction

Seladelpar is a first-in-class, orally administered, small-molecule agonist of PPARδ.[1] It has demonstrated significant therapeutic potential in the treatment of primary biliary cholangitis (PBC).[1][2] As a selective PPARδ agonist, Seladelpar plays a crucial role in the regulation of genes involved in bile acid synthesis, inflammation, and lipid metabolism.[3][4] Its mechanism of action involves the activation of PPARδ, which leads to the downstream regulation of key signaling pathways.[5][6] Understanding the cellular and molecular effects of Seladelpar is paramount for its continued development and application. These protocols provide a foundation for researchers to explore its activity in relevant in vitro models.

Product Information

Characteristic Description
IUPAC Name 2-(4-((5-methoxy-2-(4-(trifluoromethyl)phenyl)-1H-indol-1-yl)methyl)phenoxy)acetic acid sodium salt
Synonyms MBX-8025 sodium salt, RWJ-800025 sodium salt[7]
Molecular Formula C₂₄H₁₇F₃NNaO₄
Molecular Weight 479.38 g/mol
Target Peroxisome Proliferator-Activated Receptor delta (PPARδ)[7]
EC₅₀ 2 nM[7][8]
Selectivity >750-fold for PPARδ over PPARα and >2500-fold over PPARγ[7][8]

Solubility and Stock Solution Preparation

Proper dissolution and storage of Seladelpar sodium salt are critical for maintaining its stability and activity.

Solvent Solubility Storage of Stock Solution
DMSO ≥ 50 mg/mL (104.30 mM)[9]-20°C for up to 1 month, or -80°C for up to 6 months[7][8]
Water ≥ 100 mg/mL (208.60 mM)[9]Use immediately or store at -20°C for a limited time. Aqueous solutions are less stable.

Protocol for Reconstitution:

  • To prepare a 10 mM stock solution in DMSO, add 2.086 mL of DMSO to 10 mg of this compound.

  • If necessary, gently warm the solution and/or sonicate to ensure complete dissolution.[7]

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • For cell culture experiments, dilute the DMSO stock solution with the appropriate cell culture medium to the desired final concentration. Ensure the final DMSO concentration in the culture medium is non-toxic to the cells (typically ≤ 0.1%).

Experimental Protocols

The following are generalized protocols for treating cultured cells with Seladelpar. The specific conditions, including cell type, seeding density, and treatment duration, should be optimized for each experimental system.

Cell Types

Seladelpar has been shown to be active in various liver cell types, including:

  • Hepatocytes: Primary human and mouse hepatocytes are key models for studying the effects of Seladelpar on bile acid synthesis and metabolism.[10]

  • Hepatic Stellate Cells: These cells are central to liver fibrosis, and Seladelpar's anti-fibrotic effects can be investigated in this model.

  • Kupffer Cells: As the resident macrophages of the liver, Kupffer cells are important for studying the anti-inflammatory properties of Seladelpar.

  • Cholangiocytes: These cells line the bile ducts and are critical in the pathogenesis of PBC.

General Cell Culture Treatment Protocol
  • Cell Seeding: Plate cells in appropriate culture vessels and allow them to adhere and reach the desired confluency (typically 70-80%).

  • Preparation of Working Solution: Dilute the this compound stock solution in pre-warmed complete cell culture medium to the desired final concentration. A common starting concentration for in vitro studies is 10 μM.[10] A dose-response study (e.g., 0.1, 1, 10, 25, 50 μM) is recommended to determine the optimal concentration for your specific cell type and endpoint.

  • Treatment: Remove the existing culture medium from the cells and replace it with the medium containing Seladelpar.

  • Incubation: Incubate the cells for the desired period. A typical treatment duration is 48 hours.[10]

  • Analysis: Following incubation, cells can be harvested for various downstream analyses, such as gene expression analysis (qPCR), protein analysis (Western blot, ELISA), or functional assays.

Mechanism of Action: Signaling Pathway

Seladelpar exerts its effects by selectively activating PPARδ. This activation initiates a signaling cascade that ultimately leads to the inhibition of bile acid synthesis.

Seladelpar_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Hepatocyte cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_products Seladelpar Seladelpar PPARd PPARδ Seladelpar->PPARd Binds and Activates PPARd_RXR PPARδ-RXR Heterodimer PPARd->PPARd_RXR Forms Heterodimer with RXR RXR RXR->PPARd_RXR PPRE PPRE PPARd_RXR->PPRE Binds to JNK JNK Pathway CYP7A1_gene CYP7A1 Gene JNK->CYP7A1_gene Inhibits Transcription of FGF21_gene FGF21 Gene PPRE->FGF21_gene Promotes Transcription of FGF21 FGF21 FGF21_gene->FGF21 Translated to Bile_Acid_Synthesis Bile Acid Synthesis CYP7A1_gene->Bile_Acid_Synthesis Rate-limiting enzyme for FGF21->JNK Activates

Caption: Seladelpar signaling pathway in hepatocytes.

Experimental Workflow

The following diagram outlines a typical workflow for conducting a cell-based assay with Seladelpar.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis prep_stock Prepare Seladelpar Stock Solution (e.g., 10 mM in DMSO) prep_working Prepare Working Solution in Culture Medium (e.g., 10 µM) prep_stock->prep_working seed_cells Seed Cells in Culture Plates treat_cells Treat Cells and Incubate (e.g., 48 hours) seed_cells->treat_cells prep_working->treat_cells harvest Harvest Cells treat_cells->harvest rna_analysis RNA Isolation & qPCR harvest->rna_analysis protein_analysis Protein Lysate Preparation & Western Blot harvest->protein_analysis functional_assay Functional Assays (e.g., Bile Acid Measurement) harvest->functional_assay

Caption: General experimental workflow for Seladelpar treatment in cell culture.

References

Application Notes and Protocols for Seladelpar Sodium Salt in a Primary Biliary Cholangitis (PBC) Animal Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Primary Biliary Cholangitis (PBC) is a chronic autoimmune liver disease characterized by progressive destruction of the small bile ducts within the liver, leading to cholestasis, fibrosis, and potentially cirrhosis. Seladelpar (B1681609) (also known as MBX-8025), a potent and selective agonist of the peroxisome proliferator-activated receptor-delta (PPAR-δ), has emerged as a promising therapeutic agent for PBC.[1][2] Activation of PPAR-δ plays a crucial role in regulating bile acid homeostasis, inflammation, and lipid metabolism.[1] Preclinical and clinical studies have demonstrated that Seladelpar can significantly improve biochemical markers of cholestasis and liver injury.[1][3][4][5]

These application notes provide a detailed protocol for the use of Seladelpar sodium salt in a widely used animal model of PBC, the multidrug resistance protein 2 (Mdr2 or Abcb4) knockout (Mdr2-/-) mouse. This model spontaneously develops biliary inflammation and fibrosis that closely mimics human PBC.[6][7]

Mechanism of Action

Seladelpar exerts its therapeutic effects in PBC through a multi-faceted mechanism. As a selective PPAR-δ agonist, it does not act via the farnesoid X receptor (FXR), the target of other PBC drugs like obeticholic acid.[8] Instead, Seladelpar's activation of PPAR-δ in hepatocytes leads to the upregulation of Fibroblast Growth Factor 21 (FGF21).[8][9] FGF21, in turn, activates the c-Jun N-terminal kinase (JNK) signaling pathway, which suppresses the expression of Cholesterol 7α-hydroxylase (CYP7A1).[8][9] CYP7A1 is the rate-limiting enzyme in the synthesis of bile acids from cholesterol.[8][9] By downregulating CYP7A1, Seladelpar effectively reduces the overall production of bile acids, thereby alleviating the cholestatic liver injury characteristic of PBC.[8][9]

Seladelpar_Mechanism cluster_Hepatocyte Hepatocyte Seladelpar Seladelpar PPARD PPAR-δ Seladelpar->PPARD activates FGF21 FGF21 (Upregulation) PPARD->FGF21 JNK JNK Pathway (Activation) FGF21->JNK CYP7A1 CYP7A1 Gene (Repression) JNK->CYP7A1 BileAcid Bile Acid Synthesis (Reduction) CYP7A1->BileAcid Cholesterol Cholesterol Cholesterol->CYP7A1 substrate

Caption: Seladelpar's signaling pathway in hepatocytes.

Experimental Protocol

This protocol describes a representative study to evaluate the efficacy of Seladelpar in the Mdr2-/- mouse model of PBC.

1. Animal Model:

  • Species: Mouse

  • Strain: Mdr2 (Abcb4) knockout mice on a BALB/c background (BALB/c.Mdr2-/-). This strain is noted for a more rapid and pronounced development of biliary fibrosis compared to other backgrounds.[6]

  • Sex: Male

  • Age: 4 weeks at the start of treatment. This age is typically when fibrotic lesions and ductular reactions begin to appear.[6]

  • Housing: Standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to standard chow and water.

2. Experimental Groups:

  • Group 1 (Vehicle Control): Mdr2-/- mice receiving daily oral gavage of the vehicle solution (e.g., 0.5% methylcellulose (B11928114) in water).

  • Group 2 (Seladelpar Treatment): Mdr2-/- mice receiving daily oral gavage of this compound.

  • Group 3 (Wild-Type Control): Age-matched wild-type BALB/c mice receiving no treatment, to serve as a baseline for normal liver biochemistry and histology.

3. Drug Formulation and Administration:

  • Drug: this compound.

  • Dosage: 10 mg/kg body weight. This dosage has been shown to be effective in modulating bile acid synthesis in mice.[10]

  • Formulation: Suspend this compound in a suitable vehicle such as 0.5% (w/v) methylcellulose in sterile water.

  • Administration: Administer once daily via oral gavage.

  • Duration: 8 weeks. Mdr2-/- mice develop significant bridging fibrosis by 12 weeks of age, making an 8-week treatment period starting at 4 weeks of age appropriate to assess therapeutic intervention.[6]

4. Endpoints and Measurements (at the end of the 8-week treatment):

  • Serum Analysis:

    • Liver Enzymes: Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), Alkaline Phosphatase (ALP).

    • Bilirubin: Total Bilirubin.

    • Bile Acids: Total serum bile acids.

  • Liver Tissue Analysis:

    • Histology: Harvest liver tissue, fix in 10% neutral buffered formalin, embed in paraffin, and section. Perform Hematoxylin and Eosin (H&E) staining to assess inflammation and ductular reaction, and Sirius Red staining to quantify collagen deposition (fibrosis).

    • Gene Expression Analysis (RT-qPCR): Isolate RNA from liver tissue to quantify the expression of key genes involved in fibrosis (e.g., Col1a1, Timp1), inflammation (e.g., Tnf-α, Il-6), and bile acid synthesis (Cyp7a1).

    • Hydroxyproline (B1673980) Content: Determine total collagen content in the liver biochemically via a hydroxyproline assay as a quantitative measure of fibrosis.

Experimental_Workflow cluster_Setup Experimental Setup cluster_Treatment Treatment Phase (8 weeks) cluster_Endpoint Endpoint Analysis A1 Select 4-week-old Mdr2-/- mice A2 Randomize into two groups: Vehicle Control & Seladelpar (10 mg/kg) A1->A2 B1 Daily oral gavage of Vehicle or Seladelpar A2->B1 B2 Monitor animal health and body weight weekly B1->B2 C1 Sacrifice animals and collect blood and liver tissue B2->C1 C2 Serum Analysis: ALT, AST, ALP, Bilirubin, Total Bile Acids C1->C2 C3 Liver Histology: H&E and Sirius Red Staining C1->C3 C4 Liver Gene Expression: RT-qPCR for fibrosis and inflammation markers C1->C4 C5 Biochemical Analysis: Hydroxyproline Assay C1->C5

Caption: Workflow for evaluating Seladelpar in Mdr2-/- mice.

Expected Quantitative Data

The following table summarizes hypothetical but expected outcomes based on the known mechanism of action of Seladelpar and the pathophysiology of the Mdr2-/- mouse model.

ParameterWild-Type ControlMdr2-/- VehicleMdr2-/- Seladelpar (10 mg/kg)Expected % Change (Vehicle vs. Seladelpar)
Serum Markers
ALT (U/L)~40~300~150↓ 50%
AST (U/L)~60~450~225↓ 50%
ALP (U/L)~100~800~400↓ 50%
Total Bilirubin (mg/dL)~0.2~0.8~0.4↓ 50%
Total Bile Acids (µmol/L)~10~150~75↓ 50%
Liver Fibrosis Markers
Sirius Red (% positive area)<1%~10%~5%↓ 50%
Hydroxyproline (µg/g liver)~100~500~250↓ 50%
Col1a1 mRNA (fold change)1~15~7↓ 53%
Bile Acid Synthesis Marker
Cyp7a1 mRNA (fold change)1~1.5~0.5↓ 67%

Conclusion

The Mdr2-/- mouse model provides a robust platform for evaluating the therapeutic potential of this compound for the treatment of PBC. By selectively targeting PPAR-δ, Seladelpar effectively reduces bile acid synthesis, leading to expected improvements in serum markers of cholestasis and liver injury, as well as a reduction in hepatic fibrosis. The detailed protocol and expected outcomes presented here offer a framework for preclinical studies aimed at further elucidating the efficacy and mechanisms of Seladelpar in cholestatic liver disease.

References

Application of Seladelpar Sodium Salt in Non-alcoholic Steatohepatitis (NASH) Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Non-alcoholic steatohepatitis (NASH) is a severe form of non-alcoholic fatty liver disease (NAFLD) characterized by hepatic steatosis, inflammation, and hepatocyte ballooning, which can progress to fibrosis, cirrhosis, and hepatocellular carcinoma. The pathogenesis of NASH is complex and involves metabolic dysregulation, lipotoxicity, and inflammatory responses. Seladelpar (B1681609) (also known as MBX-8025) is a potent and selective agonist for the peroxisome proliferator-activated receptor delta (PPARδ). PPARs are nuclear receptors that regulate the transcription of genes involved in metabolic and inflammatory pathways.[1] PPARδ is expressed in various tissues, including the liver (hepatocytes, cholangiocytes, Kupffer cells, and stellate cells), muscle, and adipose tissue, making it a promising therapeutic target for metabolic diseases like NASH.[1]

Mechanism of Action

Seladelpar exerts its effects by binding to and activating PPARδ. Upon activation, PPARδ forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.[1]

The key mechanisms of action of Seladelpar relevant to NASH include:

  • Regulation of Lipid Metabolism: Seladelpar promotes peroxisomal and mitochondrial fatty acid oxidation, leading to a reduction in hepatic and circulating lipids.[2][3] This helps to alleviate the lipotoxicity that is central to NASH pathogenesis.[4][5]

  • Improvement of Insulin Sensitivity: Preclinical studies have shown that Seladelpar can normalize hyperglycemia and hyperinsulinemia, improving overall glucose homeostasis.[4]

  • Anti-inflammatory Effects: Seladelpar exhibits anti-inflammatory properties, which are crucial for mitigating the hepatic inflammation characteristic of NASH.[1]

  • Reduction of Bile Acid Synthesis: Seladelpar has been shown to suppress the synthesis of bile acids by downregulating the expression of Cholesterol 7 alpha-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis, via the Fibroblast Growth Factor 21 (FGF21) signaling pathway.[6]

Signaling Pathway of Seladelpar in Hepatocytes

Seladelpar_Signaling_Pathway cluster_cell Hepatocyte cluster_effects Downstream Effects Seladelpar Seladelpar PPARd PPARδ Seladelpar->PPARd Activates PPARd_RXR PPARδ-RXR Heterodimer PPARd->PPARd_RXR RXR RXR RXR->PPARd_RXR PPRE PPRE (on DNA) PPARd_RXR->PPRE Binds to FGF21_Gene FGF21 Gene PPRE->FGF21_Gene Upregulates Transcription Fatty_Acid_Oxidation_Genes Fatty Acid Oxidation Genes PPRE->Fatty_Acid_Oxidation_Genes Upregulates Transcription FGF21 FGF21 FGF21_Gene->FGF21 Translates to JNK_Pathway JNK Signaling Pathway FGF21->JNK_Pathway Activates CYP7A1_Gene CYP7A1 Gene JNK_Pathway->CYP7A1_Gene Downregulates Transcription Bile_Acid_Synthesis Decreased Bile Acid Synthesis CYP7A1_Gene->Bile_Acid_Synthesis Lipid_Metabolism Increased Fatty Acid Oxidation Fatty_Acid_Oxidation_Genes->Lipid_Metabolism

Caption: Seladelpar's signaling pathway in hepatocytes.

Preclinical Research Findings

Multiple preclinical studies have demonstrated the efficacy of Seladelpar in animal models of NASH.

A study using female Alms1 mutant (foz/foz) mice fed an atherogenic diet for 16 weeks, a model that develops obesity, dyslipidemia, and diabetes, showed that 8 weeks of treatment with Seladelpar (10 mg/kg) reversed NASH pathology.[4] Key findings from this study are summarized below.

Table 1: Effects of Seladelpar in a Diabetic Obese Mouse Model of NASH [4]

ParameterVehicle-treated foz/foz miceSeladelpar-treated foz/foz miceOutcome
Metabolic Parameters
Blood Glucose~32 mmol/L~14 mmol/LNormalized
Serum ALT300-600 U/LReduced by 50%Improved
Serum CholesterolMarkedly increasedNormalizedNormalized
Serum TriglyceridesElevatedDecreasedImproved
Hepatic Lipids
Total Neutral LipidsIncreasedProfoundly reducedImproved
Free CholesterolStrikingly increasedReducedImproved
Histopathology
Hepatocyte BallooningPresentAbolishedResolved
SteatosisPresentSubstantially reducedImproved
InflammationPresentSubstantially reducedImproved
FibrosisPresentImprovedImproved
NAFLD Activity Score (NAS)6.9 ("definite NASH")3.13 (Simple steatosis)Reversed NASH

Another study in a diet-induced amylin liver NASH (AMLN) mouse model treated for 12 weeks also showed significant improvements with Seladelpar.[2][3][7]

Table 2: Effects of Seladelpar in a Diet-Induced Mouse Model of NASH [3]

ParameterNASH VehicleSeladelparSeladelpar + LiraglutideOutcome with Seladelpar
Plasma Markers
ALTElevatedSignificantly reducedSignificantly reducedImproved
ASTElevatedSignificantly reducedSignificantly reducedImproved
Liver Fibrosis
HydroxyprolineIncreasedStarkly reducedStarkly reducedImproved
New Collagen SynthesisIncreasedStarkly reducedStarkly reducedImproved
Liver Steatosis
Steatosis Score Reduction0%82%100%Improved
NAFLD Activity Score
≥2-point improvement0%82%100%Improved

These preclinical data highlight Seladelpar's potential to address multiple facets of NASH pathology, including metabolic dysregulation, lipotoxicity, inflammation, and fibrosis.

Clinical Trials in NASH

A Phase IIb, randomized, placebo-controlled trial was initiated to evaluate the efficacy and safety of Seladelpar in patients with NASH.[8] The primary efficacy measure was the change in liver fat content from baseline at 12 weeks.[8]

However, in November 2019, CymaBay Therapeutics announced the termination of the Phase IIb trial.[8][9] This decision was based on atypical histological findings, described as an interface hepatitis presentation, in some patients after 52 weeks of treatment.[8][9] Notably, these findings were observed in patients who showed improvements or stabilization in biochemical markers of inflammation and liver injury and did not experience any liver-related adverse events.[8][9]

Following an in-depth investigation and a review by an independent expert panel, it was concluded that there was no evidence of Seladelpar-related liver injury in the Phase II NASH study.[10] Consequently, in July 2020, the U.S. Food and Drug Administration (FDA) lifted the clinical hold on Seladelpar, allowing for the potential resumption of clinical trials for NASH.[10]

Experimental Protocols

Diet-Induced NASH Mouse Model Protocol

This protocol is based on methodologies used in preclinical studies of Seladelpar.[2][7]

Objective: To induce NASH in mice through a specialized diet to study the effects of therapeutic interventions like Seladelpar.

Materials:

  • C57BL/6J mice

  • High-fat, high-fructose, high-cholesterol diet (e.g., AMLN diet)

  • Standard chow

  • Seladelpar sodium salt

  • Vehicle (e.g., 1% methylcellulose)

  • Gavage needles

  • Metabolic cages

  • Blood collection supplies

  • Tissue collection and preservation supplies (formalin, liquid nitrogen)

Procedure:

  • Acclimatization: Acclimatize mice to the facility for at least one week with ad libitum access to standard chow and water.

  • Diet Induction: At 6-8 weeks of age, switch the experimental group of mice to the NASH-inducing diet. A control group should remain on standard chow.

  • Disease Development: Maintain mice on the respective diets for a period sufficient to induce NASH pathology (e.g., 16-20 weeks).

  • Treatment:

    • Randomize the NASH-induced mice into treatment and vehicle control groups.

    • Prepare Seladelpar solution in the vehicle at the desired concentration (e.g., 10 mg/kg).

    • Administer Seladelpar or vehicle daily via oral gavage for the duration of the treatment period (e.g., 8-12 weeks).

  • Monitoring: Monitor body weight, food intake, and water intake regularly. Perform metabolic assessments such as glucose tolerance tests at specified time points.

  • Sample Collection: At the end of the treatment period, collect blood samples for biochemical analysis (e.g., ALT, AST, lipids).

  • Tissue Harvesting: Euthanize the mice and harvest the liver. A portion of the liver should be fixed in 10% neutral buffered formalin for histological analysis, and another portion should be snap-frozen in liquid nitrogen for molecular and biochemical analyses.

Experimental Workflow for Preclinical NASH Studydot

NASH_Experimental_Workflow cluster_setup Study Setup cluster_intervention Intervention cluster_analysis Analysis Acclimatization 1. Mouse Acclimatization (1 week) Diet_Induction 2. Diet Induction (NASH Diet vs. Chow) Acclimatization->Diet_Induction Disease_Development 3. NASH Development (16-20 weeks) Diet_Induction->Disease_Development Randomization 4. Randomization (Vehicle vs. Seladelpar) Disease_Development->Randomization Treatment 5. Daily Oral Gavage (8-12 weeks) Randomization->Treatment Monitoring 6. In-life Monitoring (Body Weight, Glucose Tolerance) Treatment->Monitoring Blood_Collection 7. Blood Collection (Biochemistry) Monitoring->Blood_Collection Tissue_Harvesting 8. Liver Harvesting Blood_Collection->Tissue_Harvesting Histology Histological Analysis (H&E, Sirius Red) Molecular_Analysis Molecular Analysis (Gene Expression, Western Blot)

References

Application Notes: Seladelpar Sodium Salt for In Vitro Gene Expression Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Seladelpar (B1681609) (also known as MBX-8025) is a potent and selective agonist for the Peroxisome Proliferator-Activated Receptor delta (PPARδ).[1][2] PPARs are nuclear receptors that function as ligand-activated transcription factors, playing crucial roles in metabolic processes, including bile acid synthesis and lipid metabolism.[1] In vitro, Seladelpar is utilized to investigate the molecular mechanisms of PPARδ activation and its downstream effects on gene expression, particularly in hepatocytes. Its primary mechanism of action involves the regulation of bile acid synthesis through a pathway independent of the farnesoid X receptor (FXR).[1][3] Activation of PPARδ by Seladelpar has been shown to induce the expression of Fibroblast Growth Factor 21 (FGF21).[3][4] FGF21, in turn, activates the c-Jun N-terminal kinase (JNK) signaling pathway, which leads to the suppression of Cholesterol 7-alpha-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis.[5][6][7] These application notes provide an overview, key experimental data, and protocols for using Seladelpar to induce specific gene expression profiles in vitro.

Signaling Pathway of Seladelpar in Hepatocytes

The following diagram illustrates the key signaling cascade initiated by Seladelpar in liver cells, leading to the regulation of target gene expression.

Seladelpar_Signaling_Pathway Seladelpar Signaling Pathway in Hepatocytes cluster_cell Hepatocyte Seladelpar Seladelpar PPARD PPARδ (Nuclear Receptor) Seladelpar->PPARD activates FGF21_Gene FGF21 Gene (Transcription) PPARD->FGF21_Gene induces FGF21 FGF21 Protein FGF21_Gene->FGF21 expresses JNK_Pathway JNK Signaling Pathway FGF21->JNK_Pathway activates CYP7A1_Gene CYP7A1 Gene (Transcription) JNK_Pathway->CYP7A1_Gene represses Bile_Acid Bile Acid Synthesis CYP7A1_Gene->Bile_Acid rate-limiting step

Caption: Seladelpar activates PPARδ, inducing FGF21 expression and subsequent JNK pathway activation to repress CYP7A1.

Summary of Gene Expression Changes

The following table summarizes the observed effects of Seladelpar treatment on target gene expression in primary hepatocyte cultures.

Gene TargetCell TypeObserved EffectReference
Upregulated Genes
FGF21Primary Human HepatocytesIncreased[3][8]
FGF21Primary Mouse HepatocytesUpregulated[3][5]
PDK4Primary Human HepatocytesIncreased[3][8]
PDK4Primary Mouse HepatocytesInduced[3]
ANGPTL4Primary Mouse HepatocytesInduced[3]
Downregulated Genes
CYP7A1Primary Human HepatocytesSignificantly Reduced[3][5]
CYP7A1Primary Mouse HepatocytesSignificantly Reduced[3]
CYP7B1Primary Human HepatocytesSlightly Downregulated[3][8]
Unaffected Genes
CYP8B1Primary Human HepatocytesNo significant effect[3][8]
CYP27A1Primary Human HepatocytesNo significant effect[3][8]
CYP8B1Primary Mouse HepatocytesNot significantly affected[3]
CYP27A1Primary Mouse HepatocytesSlightly decreased (not significant)[3]
FXR Pathway Genes (e.g., Nr0b2, Abcb11)Mouse Liver (in vivo)Not significantly changed[3]

Protocols for In Vitro Gene Expression Analysis

This section provides a detailed protocol for treating primary hepatocytes with Seladelpar sodium salt and subsequently analyzing changes in gene expression using quantitative PCR (qPCR).

Materials:

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO, cell culture grade)

  • Cryopreserved primary human or mouse hepatocytes

  • Hepatocyte culture medium (e.g., Williams' Medium E with appropriate supplements)

  • Collagen-coated cell culture plates (e.g., 6-well or 12-well)

  • RNA isolation kit (e.g., RNeasy Mini Kit, Qiagen)

  • Reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)

  • qPCR master mix (e.g., SYBR Green)

  • Gene-specific primers for target genes (e.g., CYP7A1, FGF21, PDK4) and a housekeeping gene (e.g., GAPDH, ACTB)

  • qPCR instrument

Protocol:

  • Preparation of Seladelpar Stock Solution:

    • Prepare a high-concentration stock solution (e.g., 10 mM) of this compound in DMSO.

    • Aliquot the stock solution into small volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.

  • Cell Culture and Seeding:

    • Thaw cryopreserved primary hepatocytes according to the supplier's protocol.

    • Seed the hepatocytes onto collagen-coated plates at a recommended density.

    • Culture the cells in a humidified incubator at 37°C and 5% CO₂ until they form a confluent monolayer (typically 24-48 hours).

  • Seladelpar Treatment:

    • Prepare fresh working solutions of Seladelpar by diluting the stock solution in hepatocyte culture medium to the desired final concentrations. A study has shown effects using 10 μM Seladelpar.[8]

    • Also, prepare a vehicle control medium containing the same final concentration of DMSO as the highest Seladelpar concentration.

    • Aspirate the old medium from the cells and replace it with the Seladelpar-containing medium or the vehicle control medium.

    • Return the plates to the incubator for the desired treatment duration (e.g., 48 hours).[8]

  • RNA Isolation:

    • After incubation, aspirate the medium and wash the cells with phosphate-buffered saline (PBS).

    • Lyse the cells directly in the wells and proceed with total RNA extraction using a commercial kit according to the manufacturer's instructions.

    • Elute the RNA in nuclease-free water and determine its concentration and purity using a spectrophotometer (e.g., NanoDrop).

  • cDNA Synthesis:

    • Synthesize complementary DNA (cDNA) from the isolated RNA using a reverse transcription kit. Use a consistent amount of RNA for all samples to ensure accurate comparison.

  • Quantitative PCR (qPCR):

    • Prepare the qPCR reaction mix containing the cDNA template, gene-specific primers, and qPCR master mix.

    • Run the qPCR reactions using a standard thermal cycling protocol. Include no-template controls to check for contamination.

    • Analyze the results using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene and relative to the vehicle-treated control group.

Experimental Workflow

The following diagram outlines the standard workflow for an in vitro experiment studying the effect of Seladelpar on gene expression.

Seladelpar_Workflow In Vitro Gene Expression Analysis Workflow A 1. Seed Primary Hepatocytes on Collagen-Coated Plates B 2. Culture Cells to Confluence (24-48 hours) A->B C 3. Treat Cells with Seladelpar (or Vehicle Control) B->C D 4. Incubate for a Defined Period (e.g., 48 hours) C->D E 5. Isolate Total RNA D->E F 6. Synthesize cDNA E->F G 7. Perform qPCR Analysis (Target & Housekeeping Genes) F->G H 8. Analyze Data (ΔΔCt Method) & Determine Fold Change G->H

Caption: Standard workflow for analyzing Seladelpar-induced gene expression changes in primary hepatocytes.

References

Application Notes and Protocols for Western Blot Analysis of Protein Expression Following Seladelpar Sodium Salt Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Seladelpar (B1681609) sodium salt is a potent and selective agonist for the peroxisome proliferator-activated receptor delta (PPAR-δ), a nuclear receptor that plays a crucial role in regulating metabolic processes, inflammation, and cellular differentiation.[1][2][3] As a therapeutic agent, Seladelpar is under investigation and has received approval for Primary Biliary Cholangitis (PBC), where it has been shown to improve biochemical markers of liver injury and reduce cholestasis.[4][5][6][7] The mechanism of action involves the activation of PPAR-δ, which then forms a heterodimer with the retinoid X receptor (RXR) to modulate the transcription of target genes.[2][8]

A key pathway affected by Seladelpar involves the reduction of bile acid synthesis. This is achieved through the upregulation of Fibroblast Growth Factor 21 (FGF21), which in turn activates the c-Jun N-terminal kinase (JNK) signaling pathway to suppress the expression of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis.[5][9] Furthermore, as a PPAR-δ agonist, Seladelpar is expected to upregulate the expression of canonical PPAR-δ target genes involved in fatty acid metabolism, such as Pyruvate Dehydrogenase Kinase 4 (PDK4) and Angiopoietin-like 4 (ANGPTL4).[1][5][10]

Western blot analysis is an indispensable technique for elucidating the molecular mechanisms of drug action by quantifying changes in the expression levels of specific proteins. This document provides detailed protocols for performing Western blot analysis on cell or tissue samples treated with Seladelpar sodium salt, along with data presentation guidelines and visualizations of the relevant signaling pathway and experimental workflow.

Data Presentation: Quantitative Analysis of Protein Expression

The following tables summarize hypothetical quantitative data from Western blot experiments designed to assess the effect of Seladelpar treatment on key proteins in its signaling pathway. Data is presented as relative protein expression normalized to a loading control (e.g., β-actin or GAPDH) and expressed as a fold change relative to the vehicle-treated control group.

Table 1: Dose-Dependent Effect of Seladelpar on Target Protein Expression in Primary Human Hepatocytes (48h Treatment)

Target ProteinVehicle Control (Fold Change)Seladelpar (1 µM) (Fold Change ± SD)Seladelpar (5 µM) (Fold Change ± SD)Seladelpar (10 µM) (Fold Change ± SD)
PPAR-δ1.001.1 ± 0.121.2 ± 0.151.3 ± 0.18
FGF211.002.5 ± 0.314.8 ± 0.556.2 ± 0.78
Phospho-JNK1.001.8 ± 0.222.9 ± 0.343.5 ± 0.41
CYP7A11.000.6 ± 0.080.3 ± 0.050.15 ± 0.03
PDK41.003.1 ± 0.405.9 ± 0.687.5 ± 0.91
ANGPTL41.002.8 ± 0.355.2 ± 0.616.8 ± 0.85

Table 2: Time-Course of Seladelpar (10 µM) Treatment on Target Protein Expression in a Human Cholangiocyte Cell Line

Target Protein0h (Fold Change)12h (Fold Change ± SD)24h (Fold Change ± SD)48h (Fold Change ± SD)
PPAR-δ1.001.1 ± 0.101.2 ± 0.141.3 ± 0.16
FGF211.002.1 ± 0.254.5 ± 0.516.5 ± 0.80
Phospho-JNK1.001.5 ± 0.192.8 ± 0.333.6 ± 0.45
CYP7A11.000.8 ± 0.110.4 ± 0.060.2 ± 0.04
PDK41.002.5 ± 0.305.1 ± 0.607.2 ± 0.88
ANGPTL41.002.2 ± 0.284.8 ± 0.556.9 ± 0.82

Mandatory Visualizations

Seladelpar_Signaling_Pathway cluster_nuc Nucleus Seladelpar Seladelpar PPARD PPAR-δ Seladelpar->PPARD binds & activates PPRE PPRE (PPAR Response Element) PPARD->PPRE heterodimerize & bind RXR RXR RXR->PPRE heterodimerize & bind FGF21_gene FGF21 Gene Transcription PPRE->FGF21_gene upregulates Target_Genes Other Target Genes (e.g., PDK4, ANGPTL4) PPRE->Target_Genes upregulates FGF21_protein FGF21 Protein (Secreted) FGF21_gene->FGF21_protein leads to JNK JNK FGF21_protein->JNK activates pJNK p-JNK (Active) JNK->pJNK phosphorylation CYP7A1_gene CYP7A1 Gene Transcription pJNK->CYP7A1_gene inhibits CYP7A1_protein CYP7A1 Protein CYP7A1_gene->CYP7A1_protein leads to BileAcid Bile Acid Synthesis CYP7A1_protein->BileAcid catalyzes

Caption: Seladelpar activates PPAR-δ, leading to increased FGF21 transcription. Secreted FGF21 activates the JNK pathway, which in turn inhibits CYP7A1 gene expression, thereby reducing bile acid synthesis.

Western_Blot_Workflow A 1. Sample Preparation (Cell/Tissue Lysis) B 2. Protein Quantification (e.g., BCA Assay) A->B C 3. SDS-PAGE (Protein Separation by Size) B->C D 4. Protein Transfer (Gel to PVDF/Nitrocellulose Membrane) C->D E 5. Blocking (Prevent Non-specific Binding) D->E F 6. Primary Antibody Incubation (Binds to Target Protein) E->F G 7. Secondary Antibody Incubation (HRP-conjugated, Binds to Primary Ab) F->G H 8. Detection (Chemiluminescent Substrate) G->H I 9. Imaging & Densitometry (Quantification of Protein Bands) H->I

Caption: Standard workflow for Western blot analysis, from sample preparation to quantitative analysis of protein expression.

Experimental Protocols

Protocol 1: Sample Preparation from Cultured Cells (Hepatocytes/Cholangiocytes)
  • Cell Culture and Treatment:

    • Plate cells (e.g., primary human hepatocytes or a relevant cell line) at an appropriate density and allow them to adhere overnight.

    • Treat cells with varying concentrations of this compound (e.g., 0, 1, 5, 10 µM) or with a fixed concentration for different time points (e.g., 0, 6, 12, 24, 48 hours). A vehicle control (e.g., DMSO) should be included.

  • Cell Lysis:

    • After treatment, aspirate the culture medium and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).

    • Add ice-cold RIPA lysis buffer (Radioimmunoprecipitation assay buffer) containing protease and phosphatase inhibitors to the culture dish. For a 10 cm dish, use approximately 500 µL.

      • RIPA Buffer Composition: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS.

    • Scrape the adherent cells off the dish and transfer the cell lysate to a pre-chilled microcentrifuge tube.

    • Incubate the lysate on ice for 30 minutes with periodic vortexing.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Carefully transfer the supernatant (protein extract) to a new pre-chilled tube.

  • Protein Quantification:

    • Determine the protein concentration of the lysate using a standard protein assay, such as the Bicinchoninic acid (BCA) assay or Bradford assay, following the manufacturer's instructions.

    • Based on the concentrations, normalize all samples with lysis buffer to ensure equal protein loading in the subsequent steps.

Protocol 2: Western Blot Analysis
  • Sample Preparation for Electrophoresis:

    • Mix an equal amount of protein from each sample (typically 20-30 µg) with 4X Laemmli sample buffer.

    • Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.

  • SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis):

    • Load the denatured protein samples and a molecular weight marker into the wells of a polyacrylamide gel (the percentage of acrylamide (B121943) will depend on the molecular weight of the target protein).

    • Run the gel in 1X running buffer at a constant voltage (e.g., 100-120 V) until the dye front reaches the bottom of the gel.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system. Ensure the membrane is activated with methanol (B129727) before use.

    • Transfer is typically performed at 100 V for 60-90 minutes or at a lower voltage overnight at 4°C.

  • Blocking:

    • After transfer, wash the membrane briefly with Tris-Buffered Saline with 0.1% Tween-20 (TBST).

    • Block the membrane for 1 hour at room temperature with a blocking solution (e.g., 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in TBST) to prevent non-specific antibody binding.

  • Antibody Incubation:

    • Primary Antibody: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation. The dilution factor will be specific to the antibody and should be optimized (e.g., 1:1000).

      • Recommended Primary Antibodies: Rabbit anti-PPAR-δ, Rabbit anti-FGF21, Rabbit anti-phospho-JNK, Mouse anti-CYP7A1, Rabbit anti-PDK4, and a loading control like Mouse anti-β-actin or Rabbit anti-GAPDH.

    • Washing: Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.

    • Secondary Antibody: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP or anti-mouse IgG-HRP) diluted in blocking buffer (e.g., 1:2000 to 1:5000) for 1 hour at room temperature.

    • Final Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Detection and Imaging:

    • Incubate the membrane with an Enhanced Chemiluminescence (ECL) substrate for the time specified by the manufacturer.

    • Capture the chemiluminescent signal using a digital imaging system or by exposing the membrane to X-ray film.

  • Data Analysis:

    • Quantify the band intensities using densitometry software (e.g., ImageJ).

    • Normalize the intensity of the target protein band to the intensity of the corresponding loading control band for that lane.

    • Express the data as a fold change relative to the vehicle-treated control. Perform statistical analysis (e.g., t-test or ANOVA) to determine significance.

References

Application Notes and Protocols: Identifying Seladelpar Sodium Salt Regulated Genes using RNA Sequencing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Seladelpar sodium salt, a selective peroxisome proliferator-activated receptor-delta (PPAR-delta) agonist, has recently received accelerated approval for the treatment of primary biliary cholangitis (PBC).[1] Its therapeutic effects are understood to be mediated through the regulation of gene expression.[2][3][4] As a nuclear hormone receptor, PPAR-delta forms a heterodimer with the retinoid X receptor (RXR) to modulate the transcription of target genes.[5][6] This application note provides a detailed protocol for utilizing RNA sequencing (RNA-seq) to identify and quantify genes regulated by Seladelpar, offering valuable insights into its mechanism of action and potential therapeutic applications.

Mechanism of Action

Seladelpar activates PPAR-delta, which in turn regulates a variety of biological processes, including lipid metabolism, inflammation, and bile acid synthesis.[1][6][7] Upon activation by a ligand like Seladelpar, PPAR-delta heterodimerizes with RXR and binds to specific DNA elements known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby activating their transcription.[5] Published studies have shown that Seladelpar-mediated PPAR-delta activation can reduce bile acid synthesis by inducing Fibroblast Growth Factor 21 (FGF21), which subsequently downregulates CYP7A1, a key enzyme in bile acid synthesis.[1][8]

Key Signaling Pathway

The signaling pathway of Seladelpar involves its entry into the cell and subsequent binding to the PPAR-delta receptor in the nucleus. This ligand-receptor complex then forms a heterodimer with the Retinoid X Receptor (RXR). The Seladelpar-PPARδ/RXR complex binds to Peroxisome Proliferator Response Elements (PPREs) on the DNA, initiating the transcription of target genes. This process ultimately leads to diverse biological effects, including the regulation of lipid metabolism, inflammation, and bile acid synthesis.

Seladelpar_Signaling_Pathway cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Seladelpar_cyto Seladelpar Seladelpar_nuc Seladelpar Seladelpar_cyto->Seladelpar_nuc Translocates PPARd PPARδ PPARd_RXR PPARδ/RXR Heterodimer PPARd->PPARd_RXR RXR RXR RXR->PPARd_RXR PPRE PPRE PPARd_RXR->PPRE Binds to Target_Genes Target Genes (e.g., FGF21) PPRE->Target_Genes Activates Transcription mRNA mRNA Target_Genes->mRNA Transcription Biological_Effects Biological Effects (↓ Bile Acid Synthesis, ↓ Inflammation) mRNA->Biological_Effects Translation & Downstream Effects Seladelpar_nuc->PPARd Binds

Caption: Seladelpar Signaling Pathway

Experimental Workflow for RNA Sequencing

A typical RNA sequencing experiment to identify genes regulated by Seladelpar involves several key steps. The process begins with the preparation of cell cultures, which are then treated with either Seladelpar or a vehicle control. Following treatment, RNA is extracted from the cells, and its quality is assessed. High-quality RNA is then used for library preparation, a process that converts the RNA into a format suitable for sequencing. The prepared libraries are then sequenced to generate raw sequencing data. This data undergoes rigorous quality control and is then processed through a bioinformatics pipeline to align the reads to a reference genome and quantify gene expression. The final step involves differential gene expression analysis to identify genes that are significantly up- or down-regulated by Seladelpar treatment.

RNA_Seq_Workflow Cell_Culture 1. Cell Culture (e.g., Hepatocytes, Cholangiocytes) Treatment 2. Treatment (Seladelpar vs. Vehicle Control) Cell_Culture->Treatment RNA_Extraction 3. RNA Extraction Treatment->RNA_Extraction QC1 4. RNA Quality Control (e.g., RIN score) RNA_Extraction->QC1 Library_Prep 5. Library Preparation (e.g., Poly-A selection, cDNA synthesis) QC1->Library_Prep Sequencing 6. RNA Sequencing (e.g., Illumina platform) Library_Prep->Sequencing QC2 7. Raw Data Quality Control (e.g., FastQC) Sequencing->QC2 Bioinformatics 8. Bioinformatics Analysis QC2->Bioinformatics Alignment   - Alignment to Reference Genome Bioinformatics->Alignment Quantification   - Gene Expression Quantification Bioinformatics->Quantification Diff_Exp 9. Differential Gene Expression Analysis Bioinformatics->Diff_Exp Gene_List 10. List of Seladelpar- Regulated Genes Diff_Exp->Gene_List

Caption: Experimental Workflow for RNA Sequencing

Experimental Protocols

1. Cell Culture and Treatment

  • Cell Line: Human hepatoma cell line (e.g., HepG2) or primary human hepatocytes.

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: 37°C, 5% CO2 in a humidified incubator.

  • Treatment Protocol:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Prepare a stock solution of this compound in DMSO.

    • Dilute the stock solution in culture medium to the desired final concentrations (e.g., 0.1, 1, 10 µM). A vehicle control (DMSO) should be prepared at the same final concentration as the highest drug concentration.

    • Replace the culture medium with the prepared treatment or vehicle control medium.

    • Incubate the cells for a predetermined time (e.g., 24 hours).

2. RNA Extraction

  • Reagents: TRIzol™ Reagent or a column-based RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen).

  • Protocol (using a column-based kit):

    • Aspirate the culture medium and wash the cells with PBS.

    • Lyse the cells directly in the well by adding the lysis buffer provided in the kit.

    • Homogenize the lysate by passing it through a needle and syringe or using a rotor-stator homogenizer.

    • Follow the manufacturer's protocol for RNA binding to the column, washing, and elution.

    • Elute the RNA in nuclease-free water.

3. RNA Quality and Quantity Assessment

  • Quantification: Use a spectrophotometer (e.g., NanoDrop™) to measure the absorbance at 260 nm and 280 nm. The A260/A280 ratio should be ~2.0 for pure RNA.

  • Integrity: Assess RNA integrity using an Agilent Bioanalyzer or similar instrument to determine the RNA Integrity Number (RIN). A RIN value of ≥ 8 is recommended for optimal results.[9]

4. RNA Library Preparation and Sequencing

  • Library Preparation Kit: Use a commercially available RNA library preparation kit (e.g., Illumina® TruSeq® Stranded mRNA Library Prep Kit).

  • Protocol Overview:

    • mRNA Isolation: Isolate mRNA from total RNA using oligo(dT) magnetic beads.

    • Fragmentation and Priming: Fragment the mRNA and prime it for first-strand cDNA synthesis.

    • First-Strand cDNA Synthesis: Synthesize the first strand of cDNA using reverse transcriptase.

    • Second-Strand cDNA Synthesis: Synthesize the second strand of cDNA, incorporating dUTP to achieve strand specificity.

    • Adenylation of 3' Ends: Add a single 'A' nucleotide to the 3' ends of the blunt-ended cDNA fragments.

    • Adapter Ligation: Ligate sequencing adapters to the adenylated cDNA fragments.

    • Enrichment: Amplify the adapter-ligated cDNA library by PCR.

  • Sequencing:

    • Quantify the final library and assess its quality.

    • Pool multiple libraries if desired.

    • Perform sequencing on an Illumina sequencing platform (e.g., NovaSeq™ 6000 System) with desired read length and depth (e.g., 50 bp paired-end reads, 20-30 million reads per sample).[10]

Data Analysis

  • Quality Control of Raw Reads: Use tools like FastQC to assess the quality of the raw sequencing reads.

  • Read Alignment: Align the high-quality reads to a reference genome (e.g., human genome assembly GRCh38) using a splice-aware aligner such as STAR.

  • Gene Expression Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.

  • Differential Gene Expression Analysis: Use packages like DESeq2 or edgeR in R to identify genes that are differentially expressed between the Seladelpar-treated and vehicle control groups. Genes with a false discovery rate (FDR) < 0.05 and a log2 fold change > 1 or < -1 are typically considered significantly regulated.

Summary of Potential Seladelpar Regulated Genes

The following table presents a hypothetical summary of RNA sequencing data, illustrating the kind of results that can be obtained from the described protocol. Single-nuclei RNA sequencing analysis in mice has shown that Seladelpar treatment engages PPAR-delta target genes primarily in hepatocytes and cholangiocytes.[11][12] Some of the top upregulated genes identified in these studies include Ehhadh and Cyp4a14, which are involved in fatty acid metabolism, and Abcb4, a transporter with hepatoprotective effects.[11][12] Other known PPAR-delta target genes include PDK4 and ANGPTL4.[13]

Gene SymbolGene NameLog2 Fold Change (Seladelpar vs. Vehicle)p-valueFDRPutative Function
Upregulated Genes
PDK4Pyruvate Dehydrogenase Kinase 42.51.2e-83.5e-7Regulation of glucose metabolism
ANGPTL4Angiopoietin-Like 42.15.6e-79.8e-6Lipid metabolism, angiogenesis
EHHADHEnoyl-CoA Hydratase and 3-Hydroxyacyl CoA Dehydrogenase1.82.3e-63.1e-5Fatty acid beta-oxidation
CYP4A14Cytochrome P450, Family 4, Subfamily A, Polypeptide 141.58.9e-57.2e-4Fatty acid metabolism
ABCB4ATP Binding Cassette Subfamily B Member 41.23.4e-42.1e-3Phospholipid transport
Downregulated Genes
CYP7A1Cytochrome P450 Family 7 Subfamily A Member 1-2.27.1e-91.5e-7Bile acid synthesis
SREBF1Sterol Regulatory Element Binding Transcription Factor 1-1.74.5e-78.2e-6Lipogenesis
FASNFatty Acid Synthase-1.49.2e-61.1e-4Fatty acid synthesis

Disclaimer: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.

Conclusion

RNA sequencing is a powerful and comprehensive method for elucidating the molecular mechanisms of drug action. The protocols and workflow outlined in this application note provide a robust framework for identifying and quantifying the genes regulated by this compound. The resulting data can significantly contribute to a deeper understanding of its therapeutic effects and may aid in the discovery of novel biomarkers and therapeutic targets.

References

Application Note: Chromatin Immunoprecipitation (ChIP) Assay for Evaluating PPARδ Binding Dynamics in Response to Seladelpar

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Peroxisome proliferator-activated receptor delta (PPARδ) is a ligand-activated transcription factor belonging to the nuclear receptor superfamily.[1] It plays a crucial role in regulating genes involved in lipid metabolism, inflammation, and cellular differentiation.[2][3] Seladelpar (B1681609) (MBX-8025) is a potent and selective agonist for PPARδ, making it a significant therapeutic agent for conditions like Primary Biliary Cholangitis (PBC).[1][4] Understanding the direct engagement of Seladelpar-activated PPARδ with its target gene promoters in a cellular context is vital for elucidating its mechanism of action and for drug development.

Chromatin Immunoprecipitation (ChIP) is a powerful technique used to investigate the interaction between proteins and DNA in vivo.[5][6] This application note provides a detailed protocol for performing a ChIP assay to identify and quantify the binding of PPARδ to the promoter regions of its target genes in response to Seladelpar treatment.

Mechanism of Action: Seladelpar and PPARδ Signaling

Seladelpar exerts its effects by binding to and activating PPARδ. Upon activation, PPARδ forms a heterodimer with the Retinoid X Receptor (RXR).[2] This complex then binds to specific DNA sequences known as Peroxisome Proliferator-Activated Receptor Response Elements (PPREs) located in the promoter regions of target genes.[2][7] This binding event recruits coactivator proteins, initiating the transcription of genes that regulate various metabolic and inflammatory pathways.[2] For instance, Seladelpar has been shown to suppress bile acid synthesis by upregulating Fibroblast Growth Factor 21 (FGF21), which in turn represses the expression of CYP7A1, the rate-limiting enzyme in bile acid synthesis.[1][8][9][10]

Seladelpar_Signaling_Pathway cluster_cell Hepatocyte cluster_nucleus Nucleus Seladelpar Seladelpar PPARD PPARδ Seladelpar->PPARD Binds & Activates Complex PPARδ-RXR Heterodimer PPARD->Complex RXR RXR RXR->Complex PPRE PPRE Complex->PPRE Binds to PPRE on DNA TargetGenes Target Gene Transcription (e.g., FGF21, ANGPTL4, PDK4) PPRE->TargetGenes Recruits Coactivators DNA Target Gene DNA mRNA mRNA TargetGenes->mRNA Transcription Protein Protein Synthesis mRNA->Protein Response Biological Response (↓ Bile Acid Synthesis, ↓ Inflammation) Protein->Response ChIP_Workflow A 1. Cell Culture & Treatment (e.g., Hepatocytes + Seladelpar) B 2. Cross-linking (Formaldehyde fixes protein-DNA complexes) A->B C 3. Cell Lysis & Nuclei Isolation B->C D 4. Chromatin Fragmentation (Sonication or Enzymatic Digestion to 200-700 bp) C->D E 5. Immunoprecipitation (IP) (Add anti-PPARδ antibody) D->E F 6. Immune Complex Capture (Add Protein A/G magnetic beads) E->F G 7. Washing (Remove non-specific binding) F->G H 8. Elution & Reverse Cross-linking (Release DNA and digest proteins) G->H I 9. DNA Purification H->I J 10. Downstream Analysis (qPCR or ChIP-Seq) I->J

References

Application Notes and Protocols: Measuring the In Vitro Effect of Seladelpar Sodium Salt on Lipid Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Seladelpar (B1681609) is a potent and selective agonist of the peroxisome proliferator-activated receptor delta (PPARδ), a nuclear receptor that plays a crucial role in the regulation of metabolic processes.[1][2] Activation of PPARδ has been shown to influence bile acid synthesis, inflammation, and lipid metabolism.[1][3] As a therapeutic candidate, Seladelpar is being investigated for its potential in treating metabolic and liver diseases, such as primary biliary cholangitis (PBC).[4] Understanding the cellular and molecular mechanisms of Seladelpar's effect on lipid metabolism is critical for its development and application.

These application notes provide detailed protocols for investigating the in vitro effects of Seladelpar sodium salt on lipid metabolism in hepatocytes. The described methods allow for the quantitative and qualitative assessment of changes in intracellular lipid accumulation and the expression of key genes involved in lipid homeostasis.

Key Experiments and Methodologies

To comprehensively assess the in vitro effects of Seladelpar on lipid metabolism, a series of experiments are recommended. These include evaluating intracellular lipid accumulation, analyzing the expression of genes central to lipid metabolism, and investigating protein levels of key regulatory factors. Human hepatoma cell lines such as HepG2 and Huh7 are suitable models for these studies.

Experimental Workflow

G cluster_0 Cell Culture and Treatment cluster_1 Analysis cluster_2 Data Interpretation A Seed HepG2 or Huh7 cells B Induce lipid accumulation (e.g., with oleic acid) A->B C Treat with this compound (and vehicle control) B->C D Lipid Accumulation Assay (Oil Red O Staining) C->D E Gene Expression Analysis (qPCR) C->E F Protein Expression Analysis (Western Blot) C->F G Quantify lipid content D->G H Determine relative gene expression E->H I Quantify protein levels F->I J Correlate findings to understand Seladelpar's mechanism of action G->J H->J I->J

Figure 1: Experimental workflow for studying Seladelpar's effects in vitro.

Protocol 1: Assessment of Intracellular Lipid Accumulation by Oil Red O Staining

This protocol details a method to visualize and quantify neutral lipid accumulation in hepatocytes treated with Seladelpar.

Materials:

  • HepG2 or Huh7 cells

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • Oleic acid

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • Oil Red O stock solution (0.5% in isopropanol)

  • Oil Red O working solution (60% Oil Red O stock in distilled water)

  • Isopropanol (B130326) (100%)

  • 96-well clear-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed HepG2 or Huh7 cells in a 96-well clear-bottom plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Induction of Lipid Accumulation (Optional): To model steatosis, treat cells with an appropriate concentration of oleic acid (e.g., 0.5 mM) for 24 hours.

  • Seladelpar Treatment: Remove the medium and add fresh medium containing various concentrations of this compound (e.g., 1, 10, 100 µM) or vehicle control (e.g., DMSO). Incubate for 24-48 hours.

  • Fixation: Gently wash the cells twice with PBS. Fix the cells by adding 100 µL of 4% PFA to each well and incubate for 30 minutes at room temperature.

  • Staining: Wash the cells three times with PBS. Add 100 µL of Oil Red O working solution to each well and incubate for 15-30 minutes at room temperature.

  • Washing: Carefully remove the Oil Red O solution and wash the cells 3-4 times with distilled water until the excess stain is removed.

  • Imaging: At this point, images of the stained lipid droplets can be captured using a microscope.

  • Quantification:

    • Completely remove the water from the wells.

    • Add 100 µL of 100% isopropanol to each well to elute the stain from the lipid droplets.

    • Incubate for 10 minutes with gentle shaking.

    • Measure the absorbance at 490-520 nm using a microplate reader.

Data Presentation:

Treatment GroupConcentration (µM)Absorbance (OD 510 nm) - Mean ± SDFold Change vs. Control
Vehicle Control-0.25 ± 0.031.0
Oleic Acid (OA)5000.85 ± 0.073.4
OA + Seladelpar10.72 ± 0.062.9
OA + Seladelpar100.58 ± 0.052.3
OA + Seladelpar1000.41 ± 0.041.6

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results may vary.

Protocol 2: Gene Expression Analysis by Quantitative Real-Time PCR (qPCR)

This protocol describes how to measure the mRNA levels of genes involved in lipid metabolism following Seladelpar treatment.

Materials:

  • Treated and control cells from the lipid accumulation experiment

  • RNA isolation kit (e.g., RNeasy Mini Kit)

  • DNase I

  • cDNA synthesis kit

  • SYBR Green Master Mix

  • qPCR primers for target genes (e.g., CPT1A, ACADL, CYP7A1) and a reference gene (e.g., GAPDH, ACTB)

  • Real-time PCR instrument

Procedure:

  • RNA Isolation: Lyse the cells directly in the culture wells and isolate total RNA using a commercial kit, including an on-column DNase digestion step to remove genomic DNA.

  • RNA Quantification and Quality Control: Determine the concentration and purity of the isolated RNA using a spectrophotometer.

  • cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a cDNA synthesis kit.

  • qPCR Reaction:

    • Prepare a reaction mix containing SYBR Green Master Mix, forward and reverse primers for the target and reference genes, and diluted cDNA.

    • Perform the qPCR reaction using a real-time PCR instrument with a standard cycling program (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

  • Data Analysis: Calculate the relative gene expression using the comparative CT (ΔΔCT) method, normalizing the expression of the target gene to the reference gene.

Data Presentation:

The activation of PPARδ by agonists has been shown to increase the expression of genes involved in fatty acid oxidation.[5]

Gene TargetTreatment GroupFold Change in mRNA Expression (vs. Vehicle Control)
CPT1ASeladelpar (10 µM)2.5 ± 0.3
ACADLSeladelpar (10 µM)3.1 ± 0.4
CYP7A1Seladelpar (10 µM)0.4 ± 0.05

Note: This data is representative of expected outcomes based on the known mechanism of PPARδ agonists and is for illustrative purposes.[5][6]

Seladelpar's Mechanism of Action: A Signaling Pathway Overview

Seladelpar, as a selective PPARδ agonist, exerts its effects on lipid metabolism through a well-defined signaling cascade. Upon entering the cell, Seladelpar binds to and activates PPARδ. The activated PPARδ forms a heterodimer with the Retinoid X Receptor (RXR), which then binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.

One of the key pathways affected by Seladelpar involves the regulation of bile acid synthesis. Activation of PPARδ by Seladelpar upregulates the expression of Fibroblast Growth Factor 21 (FGF21).[6] FGF21, in turn, activates the c-Jun N-terminal kinase (JNK) signaling pathway, which leads to the suppression of CYP7A1 gene expression.[6] CYP7A1 encodes the rate-limiting enzyme in the classical pathway of bile acid synthesis from cholesterol.[6] By downregulating CYP7A1, Seladelpar effectively reduces bile acid production.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Seladelpar_out Seladelpar Seladelpar_in Seladelpar Seladelpar_out->Seladelpar_in PPARd PPARδ Seladelpar_in->PPARd binds & activates JNK JNK pJNK p-JNK JNK->pJNK phosphorylation CYP7A1_gene CYP7A1 gene pJNK->CYP7A1_gene suppresses transcription FGF21 FGF21 FGF21->JNK activates FGF21_out FGF21 FGF21->FGF21_out secreted PPARd_RXR PPARδ-RXR Heterodimer PPARd->PPARd_RXR RXR RXR RXR->PPARd_RXR PPRE PPRE PPARd_RXR->PPRE binds FGF21_gene FGF21 gene PPRE->FGF21_gene upregulates transcription FGF21_gene->FGF21

References

Troubleshooting & Optimization

Troubleshooting solubility issues with Seladelpar sodium salt in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with Seladelpar sodium salt in aqueous solutions.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I'm having trouble dissolving this compound in my aqueous buffer (e.g., PBS). What is the first step I should take?

A1: The primary issue is likely the inherently low aqueous solubility of Seladelpar, even as a salt. The commercially available form of Seladelpar for clinical use is a lysine (B10760008) dihydrate salt, and its solubility in water is highly dependent on pH.[1] It is slightly soluble at a low (acidic) pH and very soluble at a high (alkaline) pH.[1] Therefore, the initial and most critical step is to assess and potentially adjust the pH of your aqueous solution. For acidic compounds like Seladelpar, increasing the pH will generally enhance solubility.

Q2: My compound precipitates out of the aqueous solution, even after initially dissolving. What could be happening?

A2: This phenomenon, known as "crashing out," is common when a stock solution of a poorly soluble compound in an organic solvent (like DMSO) is diluted into an aqueous buffer. The dramatic increase in solvent polarity upon dilution can cause the compound to precipitate. To mitigate this, ensure the final concentration of the organic solvent in your aqueous solution is as low as possible while maintaining solubility.

Q3: What are some recommended strategies if pH adjustment alone is insufficient to dissolve the compound?

A3: If you continue to face solubility challenges, consider the following methods:

  • Co-solvents: Introduce a water-miscible organic solvent to your aqueous buffer. A common starting point is to prepare a concentrated stock solution in 100% DMSO and then dilute it into your aqueous medium.

  • Gentle Warming: Carefully warming the solution to approximately 37°C can aid in dissolution. However, be mindful of the compound's stability at elevated temperatures.

  • Sonication: Using an ultrasonic bath can help break down particles and facilitate dissolution, especially for stock solutions in solvents like DMSO.[2][3]

Q4: What is a reliable starting solvent for preparing a stock solution of this compound?

A4: Anhydrous, high-purity Dimethyl Sulfoxide (DMSO) is a highly effective solvent for preparing a concentrated stock solution of this compound.[2][3]

Quantitative Solubility Data

The following table summarizes the solubility of this compound in common laboratory solvents.

SolventSolubilityMolar ConcentrationNotes
Water (H₂O)≥ 100 mg/mL(≥ 214.39 mM)Solubility is pH-dependent.[1]
Dimethyl Sulfoxide (DMSO)50 mg/mL(107.19 mM)Sonication may be required to achieve full dissolution.[2][3]

Molecular Weight of this compound: 466.45 g/mol [2]

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution in DMSO

This protocol outlines the steps to prepare a 10 mM stock solution of this compound in DMSO.

  • Weigh the Compound: Accurately weigh the desired amount of this compound using an analytical balance.

  • Calculate Solvent Volume: Use the following formula to determine the required volume of DMSO: Volume (L) = Mass (g) / (0.46645 g/mol * 0.010 mol/L)

  • Dissolution: Add the calculated volume of high-purity, anhydrous DMSO to the vial containing the this compound.

  • Mixing: Vortex the solution for 1-2 minutes.

  • Sonication (if necessary): If the compound does not fully dissolve, place the vial in an ultrasonic water bath for 5-10 minutes until the solution is clear.[2][3]

  • Storage: Store the stock solution at -20°C for long-term use or at 4°C for short-term use (days to weeks).

Protocol 2: Preparation of an Aqueous Working Solution using a Co-Solvent System

This protocol describes the preparation of a working solution for in vivo studies, adapted from common methodologies for poorly soluble compounds.

  • Prepare a DMSO Stock: First, prepare a concentrated stock solution of this compound in DMSO as described in Protocol 1.

  • Co-Solvent Mixture: In a separate sterile tube, prepare the co-solvent vehicle. For example, a common vehicle consists of:

    • 10% DMSO

    • 40% PEG300

    • 5% Tween-80

    • 45% Saline

  • Dilution: Add the required volume of the this compound DMSO stock solution to the co-solvent vehicle to achieve the final desired concentration. It is crucial to add the DMSO stock to the vehicle and mix immediately and vigorously to prevent precipitation.[2][3]

Visualizations

Below are diagrams illustrating key pathways and workflows relevant to working with Seladelpar.

G start Solubility Issue Identified: Precipitate or Undissolved Solid check_ph Is the aqueous solution pH > 7? start->check_ph adjust_ph Adjust pH to > 7.0 (e.g., with dilute NaOH) check_ph->adjust_ph No use_dmso Prepare Concentrated Stock in 100% DMSO check_ph->use_dmso Yes reassess Reassess Solubility adjust_ph->reassess reassess->use_dmso Not Dissolved success Compound Solubilized reassess->success Dissolved sonicate Apply Gentle Warming (37°C) or Sonication use_dmso->sonicate dilute Slowly Dilute DMSO Stock into Aqueous Buffer with Vigorous Mixing sonicate->dilute dilute->success fail Issue Persists: Consider Formulation with Excipients dilute->fail

Troubleshooting workflow for Seladelpar solubility.

PPAR_Pathway Seladelpar Seladelpar PPARd PPAR-delta (Nuclear Receptor) Seladelpar->PPARd Binds & Activates Complex PPAR-delta/RXR Heterodimer PPARd->Complex RXR RXR RXR->Complex FGF21 Induces Fibroblast Growth Factor 21 (FGF21) Expression Complex->FGF21 Regulates Gene Transcription JNK Activates JNK Signaling Pathway FGF21->JNK CYP7A1 Downregulates CYP7A1 Gene Expression JNK->CYP7A1 BileAcid Reduced Bile Acid Synthesis CYP7A1->BileAcid

References

How to prevent degradation of Seladelpar sodium salt in experimental setups

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Seladelpar Sodium Salt. This resource is designed to assist researchers, scientists, and drug development professionals in preventing the degradation of this compound during experimental setups. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity and stability of your compound.

Frequently Asked questions (FAQs)

Q1: What is the recommended procedure for storing this compound?

A1: For long-term storage, this compound as a solid should be kept in a sealed container at 4°C, protected from moisture. Stock solutions can be prepared in a suitable solvent such as DMSO or water. For optimal stability, it is recommended to aliquot these stock solutions and store them at -80°C for up to 6 months or at -20°C for up to 1 month.[1] Avoid repeated freeze-thaw cycles as this can accelerate degradation.

Q2: I'm observing a decrease in the activity of my this compound in my cell culture experiments over time. What could be the cause?

A2: A loss of compound activity in cell culture can be due to several factors:

  • Chemical Degradation: this compound may be unstable in the aqueous, physiological pH environment of the cell culture media, potentially undergoing hydrolysis.[2][3]

  • Adsorption to Labware: The compound might be binding to the plastic surfaces of culture plates, tubes, or pipette tips.

  • Cellular Metabolism: The cells themselves may be metabolizing Seladelpar into less active or inactive forms.

  • Precipitation: The compound's solubility in the media may be limited, causing it to precipitate out of the solution over time.

Q3: How should I prepare working solutions of this compound for my experiments?

A3: It is best practice to prepare fresh working solutions from your frozen stock solution immediately before each experiment.[3][4][5] If you are using a water-based stock solution, it is advisable to sterilize it by filtering through a 0.22 μm filter before preparing your working dilutions.[1] When diluting into aqueous buffers or cell culture media, ensure the final concentration of any organic solvent (like DMSO) is low (typically <0.5%) to avoid solvent-induced toxicity or precipitation.[2]

Q4: What are the potential degradation pathways for this compound based on its chemical structure?

A4: Seladelpar possesses several functional groups that could be susceptible to degradation under certain conditions:

  • Hydrolysis: The carboxylic acid group could undergo reactions, although it is generally stable. More susceptible would be other ester or amide-like functionalities if present as impurities.[6][7]

  • Oxidation: The thioether linkage in the molecule is a potential site for oxidation, which could be initiated by exposure to air, trace metals, or oxidizing agents.[8][9] This could lead to the formation of sulfoxide (B87167) or sulfone derivatives.

  • Photodegradation: Exposure to light, particularly UV light, can sometimes lead to the degradation of drug compounds.[2][10][11]

Troubleshooting Guides

This section provides solutions to common problems encountered during the handling and use of this compound in experimental settings.

Observed Issue Potential Cause Recommended Solution
Inconsistent or lower-than-expected results in biological assays. Compound degradation in stock or working solutions.Prepare fresh working solutions for each experiment. Aliquot stock solutions to minimize freeze-thaw cycles. Store stock solutions at or below -20°C.[1] Verify the concentration and purity of your stock solution using an analytical method like HPLC.
Adsorption of the compound to plasticware.Use low-binding microplates and pipette tips. Pre-incubating plates with a blocking agent like bovine serum albumin (BSA) may help in some cases.
Precipitate formation upon dilution into aqueous buffer or media. Poor solubility of the compound at the working concentration or pH.Ensure the final concentration of the organic solvent (e.g., DMSO) is kept to a minimum.[2] Check the pH of your final solution, as the solubility of carboxylic acid-containing compounds can be pH-dependent.[7] Consider using a different solvent system or formulation aid if solubility issues persist.
Loss of compound over time in a cell-free assay. Chemical instability in the assay buffer (e.g., hydrolysis, oxidation).Assess the stability of Seladelpar in the assay buffer over the time course of the experiment using HPLC (see Protocol 1). If degradation is observed, consider adjusting the buffer pH or adding antioxidants if oxidation is suspected.
Discrepancy between expected and observed effects in cell-based assays. Degradation of the compound in the cell culture medium at 37°C.[2][3]Perform a stability study of Seladelpar in the specific cell culture medium under incubation conditions (37°C, 5% CO2) (see Protocol 1). If significant degradation occurs, consider shorter incubation times or replenishing the compound during the experiment.
Cellular metabolism of the compound.Investigate the metabolic profile of Seladelpar in your specific cell line using techniques like LC-MS to identify potential metabolites.

Experimental Protocols

Protocol 1: Assessing the Stability of this compound in Solution

This protocol provides a general method to determine the stability of this compound in a specific solvent, buffer, or cell culture medium over time using High-Performance Liquid Chromatography (HPLC).

Objective: To quantify the percentage of this compound remaining in a solution over a defined period under specific storage or experimental conditions.

Materials:

  • This compound

  • Appropriate solvent (e.g., DMSO, water)

  • Experimental solution (e.g., phosphate-buffered saline, cell culture medium)

  • Sterile, low-binding microcentrifuge tubes or vials

  • Incubator or temperature-controlled chamber

  • HPLC system with a suitable column (e.g., C18) and UV detector

Methodology:

  • Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., 10 mM in DMSO).

  • Preparation of Working Solution: Dilute the stock solution into the experimental solution (e.g., cell culture medium) to the final desired concentration.

  • Timepoint Aliquoting: Aliquot the working solution into separate sterile, low-binding tubes for each time point to be tested (e.g., 0, 2, 4, 8, 24, 48 hours).

  • Incubation: Place the tubes under the desired experimental conditions (e.g., 37°C in a cell culture incubator). The tube for the 0-hour time point should be immediately processed or stored at -80°C until analysis.

  • Sample Collection: At each designated time point, remove one tube and immediately freeze it at -80°C to halt any further degradation until all samples can be analyzed together.

  • HPLC Analysis:

    • Thaw all samples.

    • Analyze each sample by a validated stability-indicating HPLC method. The method should be able to separate the parent Seladelpar peak from any potential degradation products.

    • Quantify the peak area of the parent Seladelpar compound at each time point.

  • Data Analysis: Calculate the percentage of Seladelpar remaining at each time point relative to the 0-hour time point.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare Stock Solution (e.g., 10 mM in DMSO) prep_work Prepare Working Solution (in experimental medium) prep_stock->prep_work prep_aliquot Aliquot for Timepoints prep_work->prep_aliquot incubate Incubate at Desired Condition (e.g., 37°C, 5% CO2) prep_aliquot->incubate T=0 sample to analysis collect Collect Samples at Timepoints (0, 2, 4, 8, 24h) incubate->collect freeze Freeze Samples at -80°C collect->freeze hplc Analyze by HPLC freeze->hplc quantify Quantify Parent Peak Area hplc->quantify calculate Calculate % Remaining quantify->calculate

Workflow for assessing the stability of this compound in solution.
Protocol 2: General Forced Degradation Study

This protocol outlines a forced degradation study to identify potential degradation products and degradation pathways of this compound, which is essential for developing a stability-indicating analytical method.

Objective: To generate potential degradation products of this compound under various stress conditions.

Stress Conditions:

  • Acid Hydrolysis: 0.1 M HCl at 60°C for a defined period (e.g., 2, 8, 24 hours).

  • Base Hydrolysis: 0.1 M NaOH at 60°C for a defined period (e.g., 2, 8, 24 hours).

  • Oxidation: 3% H₂O₂ at room temperature for a defined period (e.g., 2, 8, 24 hours).

  • Thermal Degradation: Solid compound at 80°C for a defined period (e.g., 24, 48, 72 hours).

  • Photodegradation: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[2][10][11]

Methodology:

  • Prepare solutions of this compound (e.g., 1 mg/mL) in the respective stress media (0.1 M HCl, 0.1 M NaOH, 3% H₂O₂).

  • For thermal degradation, place the solid compound in a vial in an oven.

  • For photodegradation, place the solid compound and a solution in a photostability chamber. A control sample should be wrapped in aluminum foil to protect it from light.

  • After the specified time, neutralize the acid and base-stressed samples.

  • Dilute all samples to a suitable concentration for analysis.

  • Analyze the stressed samples, along with an unstressed control sample, by a suitable analytical method such as LC-MS to identify and characterize any degradation products.

G cluster_stress Forced Degradation Stress Conditions cluster_analysis Analysis acid Acid Hydrolysis (0.1 M HCl, 60°C) lcms LC-MS Analysis acid->lcms base Base Hydrolysis (0.1 M NaOH, 60°C) base->lcms oxidation Oxidation (3% H2O2, RT) oxidation->lcms thermal Thermal (Solid, 80°C) thermal->lcms photo Photodegradation (ICH Q1B) photo->lcms identify Identify Degradation Products lcms->identify pathway Elucidate Degradation Pathways identify->pathway seladelpar This compound seladelpar->acid seladelpar->base seladelpar->oxidation seladelpar->thermal seladelpar->photo

Workflow for a forced degradation study of this compound.

Signaling Pathway

Seladelpar is a selective peroxisome proliferator-activated receptor delta (PPAR-δ) agonist. Its mechanism of action involves the regulation of genes related to bile acid synthesis and inflammation.

G seladelpar Seladelpar ppar PPAR-δ seladelpar->ppar activates ppre PPRE (in target gene promoters) ppar->ppre binds as heterodimer with rxr RXR rxr->ppre target_genes Target Gene Transcription ppre->target_genes regulates bile_acid ↓ Bile Acid Synthesis target_genes->bile_acid inflammation ↓ Inflammation target_genes->inflammation

Simplified signaling pathway of Seladelpar.

References

Addressing inconsistent results in Seladelpar sodium salt experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Seladelpar sodium salt experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on obtaining consistent and reliable results.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues that may arise during in vitro and in vivo experiments with this compound.

1. Why am I seeing inconsistent results in my cell-based assays?

Inconsistent results in cell-based assays can stem from several factors related to compound handling, experimental setup, and cell line variability.

  • Compound Solubility and Stability: this compound has pH-dependent solubility. Ensure the compound is fully dissolved before each experiment. Stock solutions are best stored at -80°C for up to 6 months to maintain stability.[1][2] Avoid repeated freeze-thaw cycles by preparing aliquots.

  • Cell Line Variability: The response to PPARδ agonists can be cell-type specific.[3][4] Ensure you are using a consistent cell line and passage number, as cellular responses can change over time in culture.[5] It is advisable to periodically perform cell line authentication.

  • Assay Conditions: Minor variations in cell density, serum concentration in the media, and incubation times can lead to significant differences in results. Standardize these parameters across all experiments. For transactivation assays, the number of cells per well can significantly impact the activation fold, so this should be optimized.[6]

Troubleshooting Flowchart: Inconsistent Cell-Based Assay Results

This diagram outlines a logical approach to troubleshooting inconsistent results in cell-based assays involving Seladelpar.

G Troubleshooting Inconsistent Cell-Based Assay Results cluster_prep Compound Preparation & Handling cluster_cell Cell Culture & Assay Conditions cluster_protocol Experimental Protocol cluster_analysis Data Analysis & Interpretation start Inconsistent Results Observed check_solubility Verify Seladelpar Solubility (Freshly prepare or check for precipitate) start->check_solubility check_storage Confirm Proper Stock Solution Storage (-80°C, aliquoted) check_solubility->check_storage check_cell_line Authenticate Cell Line & Standardize Passage Number check_storage->check_cell_line check_density Optimize & Standardize Cell Seeding Density check_cell_line->check_density check_media Ensure Consistent Media Composition (Serum concentration, etc.) check_density->check_media review_protocol Review Protocol for Consistency (Incubation times, reagent concentrations) check_media->review_protocol positive_control Run Positive Control (e.g., another known PPARδ agonist) review_protocol->positive_control reanalyze_data Re-evaluate Data Analysis Method positive_control->reanalyze_data end Consistent Results Achieved reanalyze_data->end G Seladelpar Signaling Pathway in Hepatocytes Seladelpar Seladelpar PPAR_delta PPARδ Receptor (in nucleus) Seladelpar->PPAR_delta Binds to & Activates FGF21 Increased FGF21 Gene Expression and Secretion PPAR_delta->FGF21 Upregulates JNK JNK Pathway Activation FGF21->JNK Activates CYP7A1 Decreased CYP7A1 Gene Expression JNK->CYP7A1 Represses Bile_Acid Reduced Bile Acid Synthesis CYP7A1->Bile_Acid Leads to G Experimental Workflow for Seladelpar Studies cluster_initial Initial Experimentation cluster_validation Validation of Specificity cluster_functional Functional Assays cluster_conclusion Conclusion start Hypothesis dose_response Perform Dose-Response Assay (e.g., qPCR, Transactivation) start->dose_response antagonist Co-treat with PPARδ Antagonist dose_response->antagonist knockdown Use PPARδ Knockdown/Knockout Model antagonist->knockdown off_target Assess Off-Target Gene Expression (PPARα/γ targets) knockdown->off_target functional_assay Conduct Functional Assays (e.g., metabolic assays, protein analysis) off_target->functional_assay end Validated Results functional_assay->end

References

Best practices for long-term storage of Seladelpar sodium salt solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the best practices for the long-term storage of Seladelpar sodium salt solutions, along with troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: this compound is soluble in water (≥ 100 mg/mL) and DMSO (50 mg/mL, may require sonication). The choice of solvent will depend on the specific requirements of your experiment.

Q2: What are the recommended storage conditions and duration for this compound stock solutions?

A2: For optimal stability, it is recommended to aliquot and store stock solutions to avoid repeated freeze-thaw cycles.[1][2] Based on available data, the following storage conditions are advised:

  • -80°C for up to 6 months.[1][2]

  • -20°C for up to 1 month.[1][2]

Solutions should be stored in tightly sealed containers, away from moisture.[1]

Q3: Can I store this compound solutions at room temperature or 4°C?

A3: While some suppliers may ship the solid compound at room temperature for short periods, long-term storage of solutions at room temperature or 4°C is not recommended due to the potential for degradation. For stock solutions, freezing at -20°C or -80°C is the best practice for maintaining stability.

Q4: How many times can I freeze and thaw my this compound stock solution?

A4: It is strongly recommended to avoid repeated freeze-thaw cycles as this can lead to product inactivation.[1] Prepare single-use aliquots of your stock solution to ensure the integrity of the compound for each experiment.

Q5: What is the stability of diluted (working) solutions of this compound?

A5: There is limited publicly available data on the long-term stability of diluted or working solutions of this compound. It is best practice to prepare fresh working solutions from a frozen stock solution on the day of use. If temporary storage is necessary, it should be for the shortest duration possible and at 2-8°C, protected from light. A stability study for your specific working concentration and buffer system is recommended if the solution needs to be stored for any extended period.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Action(s)
Unexpected or inconsistent experimental results. Degradation of this compound solution due to improper storage.- Ensure stock solutions have been stored at the correct temperature and for the recommended duration.- Avoid using stock solutions that have undergone multiple freeze-thaw cycles.- Prepare fresh working solutions for each experiment.- Perform a quality control check of your compound using an appropriate analytical method (e.g., HPLC) if degradation is suspected.
Precipitation observed in the solution upon thawing. - The concentration of the solution may be too high for the solvent at a lower temperature.- pH shift in the buffer system during freezing.- Gently warm the solution to room temperature and vortex to redissolve the precipitate.- If precipitation persists, sonication may be used.- Consider preparing a slightly lower concentration stock solution if the issue is recurrent.
Discoloration of the solution. Potential degradation of the compound or contamination.- Discard the solution.- Prepare a fresh solution from the solid compound.- Ensure the use of high-purity solvents and sterile techniques to prevent contamination.

Data on Storage of this compound Stock Solutions

The following table summarizes the recommended storage conditions for concentrated stock solutions of this compound.

Storage TemperatureRecommended Maximum Storage DurationKey Considerations
-80°C6 months[1][2]- Optimal for long-term storage.- Aliquot to avoid freeze-thaw cycles.[1]
-20°C1 month[1][2]- Suitable for shorter-term storage.- Aliquot to avoid freeze-thaw cycles.[1]

Experimental Protocols

Protocol for Preparation of this compound Stock Solution

  • Materials:

    • This compound (solid)

    • High-purity solvent (e.g., DMSO or sterile water)

    • Sterile, conical-bottom polypropylene (B1209903) tubes

    • Calibrated analytical balance

    • Vortex mixer

    • Sonicator (optional)

  • Procedure:

    • Equilibrate the this compound vial to room temperature before opening to prevent condensation.

    • Weigh the desired amount of this compound using a calibrated analytical balance in a fume hood or well-ventilated area.

    • Transfer the weighed compound to a sterile polypropylene tube.

    • Add the calculated volume of the desired solvent to achieve the target concentration.

    • Vortex the solution until the solid is completely dissolved. If necessary, use a sonicator to aid dissolution, particularly for higher concentrations in DMSO.

    • Once fully dissolved, dispense the stock solution into single-use aliquots in sterile microcentrifuge tubes.

    • Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.

    • Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.

General Protocol for a Stability-Indicating HPLC Method

Note: A specific, validated stability-indicating HPLC method for Seladelpar is not publicly available. The following is a general template that should be optimized and validated for your specific application.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

    • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Chromatographic Conditions (to be optimized):

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A starting condition of a higher percentage of Mobile Phase A, gradually increasing the percentage of Mobile Phase B over a set time to elute the compound and any potential degradation products.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: To be determined by UV-Vis spectral analysis of Seladelpar (a common starting point for similar compounds is in the range of 220-300 nm).

    • Injection Volume: 10 µL.

  • Procedure for Stability Testing:

    • Prepare a standard solution of this compound of known concentration.

    • Inject the standard solution to determine the retention time and peak area of the intact compound.

    • Subject Seladelpar solutions to stress conditions (e.g., acid, base, oxidation, heat, light) to induce degradation.

    • Inject the stressed samples into the HPLC system.

    • Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound. The method is considered stability-indicating if the degradation product peaks are well-resolved from the parent peak.

Visualizations

Seladelpar_Stability_Workflow Experimental Workflow for Seladelpar Solution Stability Assessment cluster_qc Quality Control prep Prepare Seladelpar Stock Solution store Aliquot and Store at -20°C or -80°C prep->store thaw Thaw Aliquot at Room Temperature store->thaw dilute Prepare Working Solution thaw->dilute analyze Analyze by Stability-Indicating HPLC Method thaw->analyze t=0 experiment Use in Experiment dilute->experiment dilute->analyze t=x data Evaluate Data for Degradation analyze->data

Caption: Workflow for preparing and assessing the stability of Seladelpar solutions.

Seladelpar_Signaling_Pathway Seladelpar (PPARδ Agonist) Signaling Pathway in Hepatocytes seladelpar Seladelpar ppar PPARδ seladelpar->ppar activates fgf21 Induction of FGF21 ppar->fgf21 leads to jnk Activation of JNK Signaling Pathway fgf21->jnk cyp7a1 Repression of CYP7A1 Gene Expression jnk->cyp7a1 bile_acid Decreased Bile Acid Synthesis cyp7a1->bile_acid

References

Technical Support Center: Determining Seladelpar Sodium Salt Toxicity Thresholds with Cell Viability Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for determining the toxicity threshold of Seladelpar sodium salt using common cell viability assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is assessing its cytotoxicity important?

Seladelpar is a potent and selective agonist of the peroxisome proliferator-activated receptor delta (PPAR-δ).[1] PPAR-δ is a nuclear receptor that plays a crucial role in regulating metabolic and inflammatory pathways in various tissues, including the liver.[1] Seladelpar is being investigated for the treatment of liver diseases such as primary biliary cholangitis (PBC).[2][3][4][5] Determining its cytotoxicity threshold is a critical step in preclinical safety assessment to identify a therapeutic window and understand potential dose-limiting toxicities.

Q2: Which cell lines are most appropriate for testing this compound toxicity?

Given that Seladelpar's therapeutic target is the liver, human hepatocyte-derived cell lines are the most relevant for in vitro toxicity studies. Commonly used and well-characterized cell lines include:

  • HepG2: A human liver cancer cell line that retains many of the metabolic functions of primary hepatocytes.[2][6]

  • Huh7: Another human hepatoma cell line widely used in liver disease research.

  • Primary Human Hepatocytes (PHHs): Considered the gold standard for in vitro hepatotoxicity testing as they most closely mimic the in vivo liver environment. However, they are more expensive and have a limited lifespan in culture.[3][7]

Q3: Which cell viability assays are recommended for determining Seladelpar's toxicity?

Several assays can be used to assess cell viability, each with a different principle. It is recommended to use at least two assays based on different cellular mechanisms to obtain a comprehensive toxicity profile.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of cells, as mitochondrial dehydrogenases in viable cells convert MTT into a purple formazan (B1609692) product.[8] It is a widely used and cost-effective method.[8]

  • LDH (Lactate Dehydrogenase) Release Assay: This assay quantifies the amount of LDH released from damaged cells into the culture medium, which is an indicator of compromised cell membrane integrity and cytotoxicity.[9][10]

  • ATP-based Luminescence Assays: These assays measure the level of intracellular ATP, which correlates with the number of viable cells, as ATP is rapidly degraded upon cell death.[3]

Troubleshooting Guides

Issue 1: High variability between replicates in the MTT assay.

  • Potential Cause: Inconsistent cell seeding, "edge effects" on the 96-well plate, incomplete solubilization of formazan crystals, or pipetting errors.

  • Troubleshooting Steps:

    • Ensure Homogenous Cell Suspension: Gently mix the cell suspension before and during plating to ensure a uniform cell number in each well.

    • Avoid "Edge Effects": To minimize evaporation from the outer wells of the plate, fill these wells with sterile PBS or media without cells and do not use them for experimental data.

    • Complete Solubilization: Ensure the formazan crystals are fully dissolved in the solubilization buffer (e.g., DMSO) by gentle shaking or pipetting. Visually inspect the wells under a microscope before reading the absorbance.

    • Pipetting Technique: Use calibrated pipettes and practice consistent pipetting techniques to minimize volume errors.

Issue 2: Discrepancy between MTT assay results and observed cell morphology (e.g., cells appear unhealthy, but MTT assay shows high viability).

  • Potential Cause: Seladelpar, as a PPAR-δ agonist, modulates cellular metabolism.[1] This can interfere with metabolism-based assays like MTT. An increase in metabolic activity due to the drug's mechanism might mask underlying cytotoxicity, leading to an overestimation of cell viability.[11]

  • Troubleshooting Steps:

    • Use a Non-Metabolism-Based Assay: Complement the MTT assay with an assay that measures a different aspect of cell health, such as membrane integrity (LDH release assay) or intracellular ATP levels.[9][11]

    • Time-Course Experiment: Perform the viability assay at multiple time points (e.g., 24, 48, and 72 hours) to understand the kinetics of the cytotoxic response. A metabolic burst might be an early event, followed by cell death at later time points.

    • Include a Positive Control: Use a known cytotoxic compound to ensure the assay is performing as expected.

Issue 3: High background signal in the LDH assay.

  • Potential Cause: The presence of LDH in the serum used in the cell culture medium can contribute to a high background signal.[12] Mechanical stress during cell handling can also cause premature LDH release.

  • Troubleshooting Steps:

    • Reduce Serum Concentration: If possible for your cell line, reduce the percentage of serum in the culture medium during the drug treatment period. Always include a "medium only" control to measure the background LDH level.[12]

    • Gentle Handling: Handle the cells gently during plating and media changes to avoid damaging the cell membranes.

    • Phenol (B47542) Red-Free Medium: Phenol red in the culture medium can interfere with the colorimetric readout of some LDH assays. Consider using a phenol red-free medium for the assay.

Data Presentation

Quantitative data from dose-response experiments should be summarized in a table to determine the toxicity threshold, often expressed as the IC50 (half-maximal inhibitory concentration).

Table 1: Example Cytotoxicity Data for this compound in HepG2 Cells (72-hour exposure)

Concentration (µM)% Viability (MTT Assay)% Cytotoxicity (LDH Assay)
0 (Vehicle Control)100 ± 4.50 ± 2.1
198 ± 5.13 ± 2.5
1095 ± 6.28 ± 3.0
2582 ± 7.821 ± 4.2
5065 ± 5.942 ± 5.5
10048 ± 6.355 ± 6.1
20025 ± 4.878 ± 7.3
Calculated IC50 ~105 µM ~85 µM

Note: The data presented in this table are for illustrative purposes only and do not represent actual experimental results for this compound.

Experimental Protocols

Protocol 1: MTT Assay for Seladelpar Cytotoxicity in HepG2 Cells
  • Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[4]

  • Compound Preparation and Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions in culture medium to achieve the desired final concentrations. Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of Seladelpar. Include vehicle-only controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.[8]

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[5]

  • Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control.

Protocol 2: LDH Release Assay for Seladelpar Cytotoxicity in HepG2 Cells
  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Prepare Controls:

    • Spontaneous LDH Release: Wells with untreated cells.

    • Maximum LDH Release: Wells with untreated cells where a lysis buffer (e.g., Triton X-100) is added 45 minutes before the end of the incubation period.[12]

    • Medium Background: Wells with culture medium but no cells.

  • Sample Collection: At the end of the incubation period, centrifuge the plate at 250 x g for 3-5 minutes.[12]

  • Assay Procedure: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[12]

  • Reaction: Add 50 µL of the LDH reaction mixture (containing substrate, cofactor, and dye) to each well.[12]

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[12]

  • Stop Reaction: Add 50 µL of the stop solution to each well.[12]

  • Absorbance Measurement: Measure the absorbance at 490 nm and a reference wavelength of 680 nm.[12]

  • Data Analysis: Subtract the background absorbance and calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100

Visualizations

Seladelpar_Experimental_Workflow Workflow for Seladelpar Cytotoxicity Testing cluster_prep Preparation cluster_mtt MTT Assay cluster_ldh LDH Assay cluster_analysis Data Analysis start Seed HepG2 Cells in 96-well Plate incubation1 Incubate 24h for Attachment start->incubation1 treatment Treat with Seladelpar Concentrations incubation1->treatment incubation2 Incubate for 24-72h treatment->incubation2 add_mtt Add MTT Reagent incubation2->add_mtt collect_supernatant Collect Supernatant incubation2->collect_supernatant incubation_mtt Incubate 2-4h add_mtt->incubation_mtt solubilize Add Solubilizer (DMSO) incubation_mtt->solubilize read_mtt Read Absorbance @ 570nm solubilize->read_mtt analyze Calculate % Viability / % Cytotoxicity Determine IC50 read_mtt->analyze add_ldh_reagent Add LDH Reaction Mix collect_supernatant->add_ldh_reagent incubation_ldh Incubate 30 min add_ldh_reagent->incubation_ldh add_stop Add Stop Solution incubation_ldh->add_stop read_ldh Read Absorbance @ 490nm add_stop->read_ldh read_ldh->analyze

Caption: Workflow for assessing this compound cytotoxicity.

Seladelpar_Signaling_Pathway Seladelpar-Mediated PPAR-δ Signaling Pathway in Hepatocytes cluster_cell Hepatocyte cluster_nucleus Nuclear Events Seladelpar Seladelpar PPAR_delta PPAR-δ Seladelpar->PPAR_delta activates Heterodimer PPAR-δ/RXR Heterodimer PPAR_delta->Heterodimer RXR RXR RXR->Heterodimer PPRE PPRE (DNA Response Element) Heterodimer->PPRE binds to Nucleus Nucleus FGF21_Gene FGF21 Gene Transcription PPRE->FGF21_Gene upregulates FGF21 FGF21 (Fibroblast Growth Factor 21) FGF21_Gene->FGF21 leads to increased JNK_Pathway JNK Signaling Pathway FGF21->JNK_Pathway activates CYP7A1 CYP7A1 Gene Expression JNK_Pathway->CYP7A1 represses Bile_Acid Bile Acid Synthesis CYP7A1->Bile_Acid rate-limiting step in

Caption: Seladelpar's mechanism of action in hepatocytes.

References

Technical Support Center: Optimizing Treatment Duration with Seladelpar Sodium Salt for Gene Expression Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing Seladelpar sodium salt for gene expression studies. The information is presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and selective agonist of the Peroxisome Proliferator-Activated Receptor delta (PPARδ).[1][2] PPARδ is a nuclear receptor that functions as a transcription factor, regulating the expression of genes involved in various metabolic and inflammatory pathways.[3] Upon activation by Seladelpar, PPARδ forms a heterodimer with the Retinoid X Receptor (RXR) and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.[4]

Q2: What is the primary signaling pathway activated by Seladelpar leading to changes in gene expression?

A2: Seladelpar activates a signaling cascade that plays a crucial role in bile acid synthesis and metabolism. The primary pathway involves the following steps:

  • Seladelpar activates PPARδ in hepatocytes.

  • Activated PPARδ upregulates the expression and secretion of Fibroblast Growth Factor 21 (FGF21).[1][5][6]

  • FGF21, in turn, activates the c-Jun N-terminal Kinase (JNK) signaling pathway.[5][6]

  • Activation of the JNK pathway leads to the repression of CYP7A1 gene expression.[5][6] CYP7A1 encodes the rate-limiting enzyme in the classical pathway of bile acid synthesis from cholesterol.

This pathway is independent of the Farnesoid X Receptor (FXR), another key regulator of bile acid synthesis.[5]

Q3: What are the known target genes of Seladelpar?

A3: Seladelpar treatment leads to differential expression of several genes. Key target genes include:

  • Upregulated: FGF21, PDK4 (Pyruvate Dehydrogenase Kinase 4), ANGPTL4 (Angiopoietin-Like 4), and ACOT2 (Acyl-CoA Thioesterase 2).[7]

  • Downregulated: CYP7A1 (Cholesterol 7α-hydroxylase).[7]

Q4: What is a recommended starting point for determining the optimal treatment duration of Seladelpar in vitro?

A4: Based on preclinical studies in mice, changes in gene expression can be observed within hours. Differentially expressed genes (DEGs) have been shown to increase from 2-4 hours, peak around 8-12 hours, and then decrease by 16-24 hours after a single dose.[7] For in vitro studies with hepatocytes, treatment durations of 48 to 72 hours have been used to observe significant changes in the expression of target genes like CYP7A1.[1] Therefore, a time-course experiment with collection points at 4, 8, 12, 24, and 48 hours is a robust starting point to determine the optimal treatment duration for your specific experimental model and target genes of interest.

Troubleshooting Guide

Issue 1: No significant change in target gene expression after Seladelpar treatment.

  • Possible Cause: Suboptimal treatment duration or concentration.

    • Solution: Perform a time-course (e.g., 4, 8, 12, 24, 48 hours) and dose-response (e.g., 1, 5, 10, 30 µM) experiment to identify the optimal conditions for your cell type and target gene.

  • Possible Cause: Poor cell health or viability.

    • Solution: Ensure cells are healthy and in the logarithmic growth phase before treatment. Perform a cell viability assay (e.g., MTT or Trypan Blue exclusion) to confirm that the chosen Seladelpar concentrations are not cytotoxic.

  • Possible Cause: Issues with RNA extraction or qPCR.

    • Solution: Verify the integrity and purity of your extracted RNA using a spectrophotometer (A260/A280 ratio of ~2.0) and gel electrophoresis. Follow the detailed qPCR troubleshooting guide below.

Issue 2: High variability in gene expression results between replicates.

  • Possible Cause: Inconsistent cell seeding or treatment application.

    • Solution: Ensure uniform cell seeding density across all wells. Mix Seladelpar-containing media thoroughly before adding to the cells.

  • Possible Cause: Pipetting errors during qPCR setup.

    • Solution: Use calibrated pipettes and practice consistent pipetting technique. Prepare a master mix for qPCR to minimize well-to-well variation.

  • Possible Cause: Biological variability.

    • Solution: Increase the number of biological replicates to improve statistical power.

Issue 3: Unexpected changes in non-target gene expression.

  • Possible Cause: Off-target effects of Seladelpar or PPARδ-independent pathways.

    • Solution: While Seladelpar is a selective PPARδ agonist, off-target effects can occur, especially at high concentrations.[4] Cross-reference your findings with published literature on PPARδ agonists. Consider using a PPARδ antagonist to confirm that the observed effects are PPARδ-dependent.

Data Presentation

Table 1: Time-Dependent Expression of Key Seladelpar Target Genes in Mouse Liver (In Vivo)

GeneTime Point (post-single dose)Expression Level (Transcripts Per Million - TPM)
Pdk4 2-4 hoursIncreased
8-12 hoursPeak Increase
16-24 hoursDecreased from peak
Angptl4 2-4 hoursIncreased
8-12 hoursPeak Increase
16-24 hoursDecreased from peak
Acot2 2-4 hoursIncreased
8-12 hoursPeak Increase
16-24 hoursDecreased from peak
Fgf21 2-4 hoursIncreased
8-12 hoursPeak Increase
16-24 hoursDecreased from peak
Cyp7a1 2-4 hoursDecreased
8-12 hoursFurther Decreased
16-24 hoursMaintained Low Levels

Note: This table summarizes qualitative trends observed in a preclinical mouse study.[7] Absolute TPM values can be found in the cited literature. For in vitro studies, it is crucial to determine the specific expression kinetics in your experimental system.

Experimental Protocols

Protocol 1: Time-Course Gene Expression Analysis of Seladelpar-Treated Hepatocytes

This protocol outlines the treatment of cultured hepatocytes with this compound and subsequent analysis of target gene expression by quantitative PCR (qPCR).

Materials:

  • Hepatocyte cell line (e.g., HepG2) or primary hepatocytes

  • Appropriate cell culture medium and supplements

  • This compound

  • DMSO (vehicle control)

  • 6-well cell culture plates

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix

  • Primers for target and reference genes

Procedure:

  • Cell Seeding:

    • Seed hepatocytes in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.

    • Incubate at 37°C and 5% CO₂ overnight to allow for cell attachment.

  • Seladelpar Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Dilute the stock solution in cell culture medium to the desired final concentrations (e.g., 1, 5, 10, 30 µM). Prepare a vehicle control with the same final concentration of DMSO.

    • Remove the old medium from the cells and replace it with the Seladelpar-containing or vehicle control medium.

    • Return the plates to the incubator.

  • Time-Course Sample Collection:

    • At each designated time point (e.g., 4, 8, 12, 24, 48 hours), harvest the cells from one set of wells for each treatment condition.

    • Wash the cells with PBS and then lyse them directly in the well using the lysis buffer from your RNA extraction kit.

  • RNA Extraction:

    • Isolate total RNA from the cell lysates according to the manufacturer's protocol of your chosen RNA extraction kit.[5][6]

    • Elute the RNA in nuclease-free water.

  • RNA Quantification and Quality Control:

    • Determine the concentration and purity of the extracted RNA using a spectrophotometer. An A260/A280 ratio of approximately 2.0 is indicative of pure RNA.

    • Assess RNA integrity by running an aliquot on an agarose (B213101) gel. Two distinct ribosomal RNA (rRNA) bands (28S and 18S) should be visible.

  • cDNA Synthesis:

    • Synthesize first-strand cDNA from a standardized amount of total RNA (e.g., 1 µg) using a cDNA synthesis kit according to the manufacturer's instructions.[5][8]

  • Quantitative PCR (qPCR):

    • Prepare the qPCR reaction mix containing qPCR master mix, forward and reverse primers for your target and reference genes, and the synthesized cDNA.

    • Perform the qPCR reaction using a real-time PCR instrument.

    • Analyze the data using the comparative Cq (ΔΔCq) method to determine the fold change in gene expression relative to the vehicle control.

Visualizations

Seladelpar_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Hepatocyte Seladelpar Seladelpar PPARd PPARδ Seladelpar->PPARd activates RXR RXR FGF21_gene FGF21 Gene PPARd->FGF21_gene upregulates transcription FGF21_protein FGF21 FGF21_gene->FGF21_protein translates to JNK_pathway JNK Pathway FGF21_protein->JNK_pathway activates CYP7A1_gene CYP7A1 Gene JNK_pathway->CYP7A1_gene represses transcription Bile_Acid_Synthesis Bile Acid Synthesis CYP7A1_gene->Bile_Acid_Synthesis drives

Caption: Seladelpar-activated PPARδ signaling pathway in hepatocytes.

Experimental_Workflow start Start: Hepatocyte Culture treatment Seladelpar Treatment (Time-Course & Dose-Response) start->treatment harvest Cell Harvest at Designated Time Points treatment->harvest rna_extraction Total RNA Extraction harvest->rna_extraction qc RNA Quantification & Quality Control rna_extraction->qc cdna_synthesis cDNA Synthesis qc->cdna_synthesis qpcr qPCR Analysis cdna_synthesis->qpcr data_analysis Data Analysis (ΔΔCq Method) qpcr->data_analysis end End: Gene Expression Fold Change data_analysis->end

Caption: Workflow for gene expression analysis using Seladelpar.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions issue Issue: No Significant Gene Expression Change cause1 Suboptimal Treatment (Time/Concentration) issue->cause1 cause2 Poor Cell Health issue->cause2 cause3 Technical Issues (RNA/qPCR) issue->cause3 solution1 Optimize Time-Course & Dose-Response cause1->solution1 solution2 Check Cell Viability & Culture Conditions cause2->solution2 solution3 Verify RNA Quality & Follow qPCR Guide cause3->solution3

Caption: Troubleshooting logic for gene expression experiments.

References

Technical Support Center: Seladelpar Sodium Salt Mechanism of Action Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers studying the mechanism of action of Seladelpar (B1681609) sodium salt, a selective peroxisome proliferator-activated receptor delta (PPARδ) agonist.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for Seladelpar?

Seladelpar is a potent and selective agonist of the Peroxisome Proliferator-Activated Receptor delta (PPARδ).[1][2][3] The classical mechanism involves Seladelpar binding to the PPARδ nuclear receptor, which then forms a heterodimer with the Retinoid X Receptor (RXR).[4] This complex binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, leading to the regulation of their transcription.[5][6] This pathway modulates genes involved in bile acid metabolism, inflammation, and lipid metabolism.[2][7][8]

Q2: What are the key PPARδ target genes I should measure to confirm Seladelpar activity?

To confirm Seladelpar's PPARδ-dependent activity, you should measure the expression of well-established target genes. Key genes include:

  • Pyruvate Dehydrogenase Kinase 4 (PDK4): A primary target involved in glucose metabolism.[8][9]

  • Angiopoietin-Like 4 (ANGPTL4): Involved in lipid metabolism.[8][9]

  • Fibroblast Growth Factor 21 (FGF21): Seladelpar induces FGF21, which in turn downregulates CYP7A1.[8]

  • Enoyl-CoA Hydratase and 3-Hydroxyacyl CoA Dehydrogenase (EHHADH): A key gene in fatty acid metabolism.[9][10]

Q3: How can I be sure the effects I'm observing are specific to PPARδ activation and not off-target effects?

This is a critical question in mechanism-of-action studies. A multi-pronged approach using specific controls is essential:

  • Use a PPARδ Antagonist: Co-treatment of your cells with Seladelpar and a selective PPARδ antagonist, such as GSK0660 , should abolish the observed effect (e.g., target gene induction).[1][7] An effect that persists in the presence of the antagonist may be off-target.

  • PPARδ Gene Knockdown: Use siRNA or shRNA to specifically knock down the PPARD gene in your cell model. If Seladelpar's effect is diminished or absent in the knockdown cells compared to control cells, it confirms the effect is PPARδ-dependent.[4][11]

  • Test against other PPAR isoforms: While Seladelpar is highly selective for PPARδ, it's good practice to confirm it does not activate PPARα or PPARγ in your experimental system, especially at higher concentrations.[5] This can be done using luciferase reporter assays for each isoform.

Troubleshooting Guides

Problem 1: No or low induction of target genes (e.g., PDK4, ANGPTL4) after Seladelpar treatment.
Possible Cause Troubleshooting Step
Compound Inactivity Confirm the integrity and concentration of your Seladelpar stock solution. Prepare a fresh stock in a suitable solvent like DMSO.
Suboptimal Cell Health Ensure cells are healthy, within a low passage number, and not confluent. Perform a cytotoxicity assay to confirm that the concentrations of Seladelpar used are not toxic to the cells.
Incorrect Dosage/Time Perform a dose-response and time-course experiment to determine the optimal concentration and incubation time for your specific cell type. An EC50 for Seladelpar on PPARδ is reported to be around 2 nM.[1]
Low PPARδ Expression Verify that your chosen cell line expresses sufficient levels of PPARδ. Check expression via qPCR or Western blot. If expression is low, consider using a different cell model or a system with overexpressed PPARδ.
Assay Issues (qPCR) Check your qPCR primers for efficiency and specificity. Ensure RNA quality is high and run appropriate controls (no-template control, reverse transcriptase control).
Problem 2: High background or inconsistent results in a Luciferase Reporter Assay.
Possible Cause Troubleshooting Step
Promoter/PPRE Issues Ensure your reporter construct contains a functional PPRE sequence. Verify the construct sequence.
Transfection Efficiency Optimize your transfection protocol for the specific cell line. Use a co-transfected control plasmid (e.g., expressing β-galactosidase or Renilla luciferase) to normalize for transfection efficiency.
Cell Density Seed cells at a consistent density. Over-confluent or under-confluent wells can lead to variability.
Reagent Handling Ensure luciferase assay reagents are prepared fresh and according to the manufacturer's protocol.[12] Protect reagents from light.
"Edge Effects" in Plate To minimize evaporation and temperature gradients, avoid using the outer wells of the 96-well plate, or ensure proper humidification in the incubator.
Problem 3: Observed effect is not blocked by the PPARδ antagonist GSK0660.
Possible Cause Troubleshooting Step
Antagonist Inactivity Verify the activity and concentration of your GSK0660 stock. The IC50 for GSK0660 is approximately 155-300 nM.[1]
Insufficient Antagonist Concentration Ensure you are using a sufficient concentration of the antagonist to competitively inhibit Seladelpar binding. A common starting point is a 10-fold excess relative to the agonist. Perform a dose-response experiment for the antagonist.
Off-Target Effect The effect may genuinely be independent of PPARδ. Consider testing for activation of other PPAR isoforms (α and γ) or other potential off-target pathways.
Timing of Treatment Pre-incubate the cells with the antagonist (e.g., for 30-60 minutes) before adding Seladelpar to ensure the receptor is blocked before the agonist is introduced.[13]

Experimental Protocols & Data

Protocol 1: Quantitative PCR (qPCR) for Target Gene Expression
  • Cell Culture and Treatment: Plate cells (e.g., HepG2) in 6-well plates. Once they reach ~70-80% confluency, treat with vehicle (e.g., 0.1% DMSO), Seladelpar (e.g., 100 nM), and/or a combination of Seladelpar and GSK0660 (e.g., 1 µM). Incubate for 6-24 hours.

  • RNA Extraction: Lyse cells and extract total RNA using a commercial kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions. Assess RNA quality and quantity.

  • cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

  • qPCR: Perform qPCR using a SYBR Green-based master mix and primers specific for your target genes (e.g., PDK4, ANGPTL4) and a housekeeping gene (e.g., GAPDH, ACTB).

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method. The results should show a significant increase in target gene expression with Seladelpar, which is attenuated by co-treatment with GSK0660.

Table 1: Example qPCR Data for Seladelpar Target Gene Induction in Hepatocytes

Treatment GroupPDK4 Fold Change (vs. Vehicle)ANGPTL4 Fold Change (vs. Vehicle)
Vehicle (0.1% DMSO)1.01.0
Seladelpar (100 nM)8.512.2
GSK0660 (1 µM)1.10.9
Seladelpar (100 nM) + GSK0660 (1 µM)1.51.8
Protocol 2: PPARδ Luciferase Reporter Assay
  • Cell Transfection: Co-transfect cells (e.g., HEK293T) in a 96-well plate with a PPRE-driven firefly luciferase reporter plasmid and a constitutively expressed Renilla luciferase plasmid (for normalization).

  • Treatment: After 24 hours, replace the medium with fresh medium containing vehicle, a reference agonist (e.g., GW501516), or various concentrations of Seladelpar. Incubate for 18-24 hours.

  • Lysis and Luminescence Reading: Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal. Plot the normalized data against the log of the agonist concentration and fit a dose-response curve to determine the EC50 value.

Table 2: Example Potency Data for Seladelpar on PPAR Isoforms

PPAR IsoformAssay TypeEC50 ValueSelectivity (vs. PPARδ)
PPARδ Luciferase Reporter Assay~2 nM -
PPARα Luciferase Reporter Assay~1640 nM[5]~820-fold
PPARγ Luciferase Reporter Assay~3530 nM[5]~1765-fold

Data is representative and may vary based on the specific cell line and assay conditions.

Protocol 3: Cell Viability/Cytotoxicity (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Treat cells with a range of Seladelpar concentrations (e.g., from 1 nM to 100 µM) for 24-72 hours. Include a vehicle control and a positive control for cytotoxicity (e.g., staurosporine).

  • MTT Addition: Add MTT reagent (final concentration 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.[14][15]

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.[15]

  • Absorbance Reading: Measure the absorbance at ~570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control wells. This helps ensure that observed mechanistic effects are not a byproduct of cytotoxicity.

Visualizations

Seladelpar_Pathway cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Seladelpar Seladelpar PPARd PPARδ Seladelpar->PPARd Binds Complex_cyto PPARδ-RXR Heterodimer PPARd->Complex_cyto RXR RXR RXR->Complex_cyto Complex_nuc PPARδ-RXR Heterodimer Complex_cyto->Complex_nuc Translocation PPRE PPRE (DNA) Complex_nuc->PPRE Binds TargetGene Target Gene (e.g., PDK4, ANGPTL4) PPRE->TargetGene Activates Transcription mRNA mRNA TargetGene->mRNA

Caption: Canonical signaling pathway of Seladelpar via PPARδ activation.

Experimental_Workflow cluster_controls Control Experiments start Hypothesis: Seladelpar effect is PPARδ-mediated treatment Treat cells with: 1. Vehicle 2. Seladelpar 3. Seladelpar + GSK0660 start->treatment siRNA Knockdown PPARδ using siRNA start->siRNA cytotoxicity Perform Cytotoxicity Assay (e.g., MTT) start->cytotoxicity readout Measure Endpoint (e.g., qPCR, Luciferase Assay) treatment->readout analysis Analyze Results readout->analysis siRNA_treat Treat siRNA/control cells with Seladelpar siRNA->siRNA_treat siRNA_readout Measure Endpoint siRNA_treat->siRNA_readout siRNA_readout->analysis conclusion Conclusion: Effect is PPARδ-dependent analysis->conclusion Effect is blocked by GSK0660 & siRNA conclusion_neg Conclusion: Effect is off-target or PPARδ-independent analysis->conclusion_neg Effect is NOT blocked

Caption: Workflow for confirming PPARδ-dependent mechanism of Seladelpar.

Control_Logic Logic of Control Experiments cluster_antagonist Antagonist Control cluster_knockdown Knockdown Control Seladelpar Seladelpar PPARd PPARδ Receptor Seladelpar->PPARd Activates Effect Biological Effect (e.g., Gene Induction) PPARd->Effect Mediates GSK0660 GSK0660 (Antagonist) GSK0660->PPARd Blocks siRNA siRNA siRNA->PPARd Prevents Synthesis

Caption: Logical relationship of control experiments for Seladelpar studies.

References

Technical Support Center: Navigating and Overcoming Resistance to Seladelpar in Cell Culture Models

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Seladelpar sodium salt. This resource is designed for researchers, scientists, and drug development professionals who are utilizing Seladelpar in cell culture models and may be encountering unexpected or diminished responses. Below you will find a series of troubleshooting guides and frequently asked questions (FAQs) to help you identify and address potential sources of resistance.

Frequently Asked Questions (FAQs)

Q1: We are observing a reduced or no response to Seladelpar in our cell line, which was previously sensitive. What are the first steps we should take?

A1: When encountering a change in responsiveness to Seladelpar, it is crucial to first rule out common technical and experimental variables. We recommend a systematic check of the following:

  • Compound Integrity: Verify the storage conditions and age of your this compound stock solutions. Improper storage can lead to degradation. Prepare fresh dilutions from a new powder stock if possible. For guidance on preparing stock solutions, this compound is soluble in water (≥ 100 mg/mL) and DMSO (50 mg/mL with ultrasonic assistance).[1]

  • Cell Culture Health:

    • Mycoplasma Contamination: Test your cell cultures for mycoplasma. This is a common and often undetected issue that can significantly alter cellular physiology and drug response.[2][3]

    • Cell Passage Number: Ensure you are using cells within a consistent and low passage number range. High passage numbers can lead to genetic drift and phenotypic changes, including altered drug sensitivity.[2]

    • Cell Line Authentication: Periodically perform cell line authentication (e.g., Short Tandem Repeat profiling) to confirm the identity of your cell line and rule out cross-contamination.[2]

  • Experimental Protocol Consistency: Review your protocol for any recent changes. Pay close attention to cell seeding density, serum concentration in the media, and the duration of drug exposure.

Q2: Our cell line shows intrinsically low sensitivity to Seladelpar. What are the potential biological reasons for this?

A2: Intrinsic resistance to Seladelpar can stem from the specific molecular characteristics of your cell line. Potential mechanisms include:

  • Low PPARδ Expression: The target of Seladelpar, the peroxisome proliferator-activated receptor delta (PPARδ), may be expressed at very low or undetectable levels in your cell line of interest.[4][5]

  • RXR Availability: PPARδ functions as a heterodimer with the retinoid X receptor (RXR).[4][6] Low expression of RXR can limit the formation of functional PPARδ/RXR heterodimers, thereby reducing the transcriptional response to Seladelpar.

  • Mutations in PPARδ: Although not commonly reported, mutations in the ligand-binding domain of PPARδ could potentially reduce its affinity for Seladelpar.

  • Co-repressor/Co-activator Balance: The transcriptional activity of PPARδ is modulated by the recruitment of co-activator and co-repressor proteins.[7][8] An unfavorable balance, such as high levels of a co-repressor that is not easily displaced by the agonist-bound receptor, could lead to a blunted response.

Q3: How can we experimentally determine if our cell line is a suitable model for Seladelpar studies?

A3: To ascertain if your cell model is appropriate, we recommend the following characterization experiments:

  • Target Expression Analysis: Quantify the mRNA and protein expression levels of PPARδ and its dimerization partner, RXR, in your cell line using qPCR and Western blotting, respectively. Compare these levels to a known responsive cell line, if available.

  • Functional Readout: Measure the transcriptional activation of a known PPARδ target gene, such as Angiopoietin-like 4 (ANGPTL4) or Pyruvate Dehydrogenase Kinase 4 (PDK4), in response to Seladelpar treatment.[9][10] A dose-dependent increase in the expression of these genes would confirm a functional PPARδ signaling pathway.

Troubleshooting Guide: Investigating Acquired Resistance

If you have established that your cell line was initially sensitive to Seladelpar but has developed resistance over time, the following guide provides a structured approach to investigate the underlying mechanisms.

Phase 1: Initial Verification and Dose-Response Analysis

The first step is to quantify the degree of resistance. This is typically achieved by comparing the half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50) in your suspected resistant cell line to the parental, sensitive line.

Table 1: Hypothetical EC50 Shift in a Resistant Cell Line

Cell LineTreatmentEC50 for ANGPTL4 InductionFold Change in EC50
Parental (Sensitive)Seladelpar2 nM-
Resistant SubcloneSeladelpar85 nM42.5

Note: The above data is illustrative. EC50 values are highly dependent on the cell line and the specific endpoint being measured.

Phase 2: Investigating Molecular Mechanisms of Acquired Resistance

Once resistance is confirmed, you can proceed to investigate potential molecular changes.

Table 2: Common Molecular Mechanisms of Acquired Resistance and Investigative Methods

Potential MechanismExperimental ApproachExpected Result in Resistant Cells
Target Downregulation qPCR and Western Blot for PPARδ and RXRDecreased mRNA and/or protein levels
Target Mutation Sanger or Next-Generation Sequencing of the PPARδ geneIdentification of mutations, particularly in the ligand-binding domain
Altered Co-factor Expression RNA-sequencing or qPCR array for nuclear receptor co-activators (e.g., PGC-1α) and co-repressors (e.g., NCoR)Changes in the expression profile of key co-factors
Activation of Bypass Pathways Phospho-protein arrays, RNA-sequencingUpregulation of alternative signaling pathways that compensate for PPARδ inhibition

Experimental Protocols

Protocol 1: Quantitative Real-Time PCR (qPCR) for Target Gene Expression

This protocol is for assessing the mRNA levels of PPARD, RXR, and a target gene like ANGPTL4.

  • Cell Treatment and RNA Extraction:

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Treat cells with a dose-range of Seladelpar or vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours).

    • Wash cells with PBS and extract total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen).

  • cDNA Synthesis:

    • Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).

  • qPCR Reaction:

    • Prepare a qPCR reaction mix containing cDNA, forward and reverse primers for your gene of interest (and a housekeeping gene like GAPDH or ACTB), and a SYBR Green master mix.

    • Run the reaction on a real-time PCR system.

  • Data Analysis:

    • Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the vehicle-treated control.

Protocol 2: Western Blotting for PPARδ Protein Expression

This protocol allows for the quantification of PPARδ protein.

  • Protein Extraction:

    • Lyse Seladelpar-treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel.

    • Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with a primary antibody against PPARδ overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Re-probe the membrane with an antibody for a loading control (e.g., β-actin or GAPDH).

Visualizations

Seladelpar_Signaling_Pathway Seladelpar Signaling Pathway Seladelpar Seladelpar PPAR_delta PPARδ Seladelpar->PPAR_delta binds & activates Heterodimer PPARδ/RXR Heterodimer PPAR_delta->Heterodimer RXR RXR RXR->Heterodimer PPRE PPRE (DNA Response Element) Heterodimer->PPRE binds Target_Gene Target Gene Transcription (e.g., ANGPTL4, PDK4) PPRE->Target_Gene initiates Coactivators Co-activators Coactivators->Heterodimer recruited Biological_Response Biological Response (Metabolic Regulation, etc.) Target_Gene->Biological_Response

Caption: Canonical signaling pathway of Seladelpar via PPARδ activation.

Troubleshooting_Workflow Troubleshooting Workflow for Seladelpar Resistance Start Observed Lack of Response to Seladelpar Check_Technical Phase 1: Technical Check - Compound Integrity - Mycoplasma Test - Cell Passage/Authentication Start->Check_Technical Issue_Found Technical Issue Identified? Check_Technical->Issue_Found Resolve_Issue Resolve Technical Issue & Re-run Experiment Issue_Found->Resolve_Issue Yes No_Issue Phase 2: Biological Investigation Issue_Found->No_Issue No Resolve_Issue->Start EC50_Shift Confirm Resistance (EC50 Shift Assay) No_Issue->EC50_Shift Investigate_Mechanism Investigate Mechanism - Gene/Protein Expression - Sequencing - Pathway Analysis EC50_Shift->Investigate_Mechanism End Identify Resistance Mechanism Investigate_Mechanism->End

Caption: A stepwise workflow for troubleshooting Seladelpar resistance.

Experimental_Plan Experimental Plan to Characterize a Resistant Cell Line Start Hypothesized Resistant Cell Line Compare_Lines Compare to Parental (Sensitive) Line Start->Compare_Lines qPCR qPCR: PPARD, RXRA, ANGPTL4 Compare_Lines->qPCR Western Western Blot: Pparδ, RXRα Compare_Lines->Western Sequencing Sequencing: PPARD Ligand-Binding Domain Compare_Lines->Sequencing RNA_Seq RNA-Seq: Global Transcriptome Analysis Compare_Lines->RNA_Seq Conclusion Draw Conclusion on Resistance Mechanism qPCR->Conclusion Western->Conclusion Sequencing->Conclusion RNA_Seq->Conclusion

Caption: A multi-pronged experimental plan to identify resistance mechanisms.

References

Validation & Comparative

A Comparative Analysis of Seladelpar Sodium Salt and Other PPAR-delta Agonists in Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide for researchers and drug development professionals on the performance of Seladelpar (B1681609) versus alternative Peroxisome Proliferator-Activated Receptor-delta (PPAR-δ) agonists, supported by experimental data.

This guide provides a detailed comparison of the efficacy of Seladelpar sodium salt against other notable PPAR agonists, including Elafibranor (B1671153), Lanifibranor (B608451), and the preclinical compound GW501516. The information is compiled from peer-reviewed clinical trial publications and preclinical studies, with a focus on quantitative data, experimental methodologies, and underlying signaling pathways.

Executive Summary

Seladelpar, a potent and selective PPAR-δ agonist, has demonstrated significant efficacy in clinical trials for the treatment of Primary Biliary Cholangitis (PBC). When compared with other PPAR agonists, such as the dual PPAR-α/δ agonist Elafibranor and the pan-PPAR agonist Lanifibranor, Seladelpar exhibits a distinct profile in terms of its targeted mechanism and clinical outcomes. This guide presents the available data to facilitate an informed comparison of these compounds.

Data Presentation: Comparative Efficacy in Clinical Trials

The following tables summarize the key efficacy and safety data from the pivotal clinical trials of Seladelpar (RESPONSE), Elafibranor (ELATIVE), and Lanifibranor (NATIVE). It is important to note that these trials were conducted in different patient populations (PBC for Seladelpar and Elafibranor, and NASH for Lanifibranor) and therefore direct comparison of absolute numbers should be interpreted with caution.

Table 1: Comparison of Primary Efficacy Endpoints in Pivotal Clinical Trials

FeatureSeladelpar (RESPONSE Trial - PBC)[1][2][3]Elafibranor (ELATIVE Trial - PBC)[4][5][6][7]Lanifibranor (NATIVE Trial - NASH)[8][9][10][11]
Primary Endpoint Composite biochemical response at 12 months¹Composite biochemical response at 52 weeks¹Decrease of at least 2 points in the SAF-A score without worsening of fibrosis at 24 weeks
Treatment Group 61.7%51%49% (1200mg/day)
Placebo Group 20.0%4%27%
P-value <0.001<0.0010.004 (vs. placebo)

¹Biochemical response defined as alkaline phosphatase (ALP) <1.67 x upper limit of normal (ULN), ≥15% decrease in ALP from baseline, and total bilirubin (B190676) ≤ULN.

Table 2: Key Secondary Efficacy Endpoints

FeatureSeladelpar (RESPONSE Trial - PBC)[1][3][12]Elafibranor (ELATIVE Trial - PBC)[4][5][7]Lanifibranor (NATIVE Trial - NASH)[8][9][11]
ALP Normalization 25.0% (vs. 0% placebo; p<0.001)15% (vs. 0% placebo; p=0.002)Not a primary endpoint for NASH
Pruritus Reduction (in patients with moderate-to-severe pruritus) Significant reduction in NRS score (-3.2 vs. -1.7 placebo; p<0.005)Numerical improvement, but not statistically significant on WI-NRS; significant on PBC-40 Itch and 5-D ItchNot a primary endpoint for NASH
NASH Resolution (without worsening of fibrosis) Not applicableNot applicable49% (1200mg/day) vs. 22% placebo
Fibrosis Improvement (≥1 stage without worsening of NASH) Not applicableNot applicable48% (1200mg/day) vs. 29% placebo

Table 3: Overview of Safety and Tolerability

FeatureSeladelpar (RESPONSE Trial - PBC)[1][3]Elafibranor (ELATIVE Trial - PBC)[4][6][7]Lanifibranor (NATIVE Trial - NASH)[8][9][11]
Common Adverse Events Pruritus, headache, nauseaAbdominal pain, diarrhea, nausea, vomitingDiarrhea, nausea, peripheral edema, anemia, weight gain
Serious Adverse Events No treatment-related serious adverse events reportedIncidence similar to placeboIncidence similar to placebo
Discontinuation due to Adverse Events Similar rates in treatment and placebo groupsSimilar rates in treatment and placebo groupsSimilar rates in treatment and placebo groups

Experimental Protocols

RESPONSE Phase 3 Trial (Seladelpar)[1][2][3][13][14][15]
  • Study Design: A 12-month, randomized, double-blind, placebo-controlled, multicenter trial.

  • Patient Population: 193 adult patients with PBC who had an inadequate response (ALP ≥1.67x ULN) or intolerance to ursodeoxycholic acid (UDCA).

  • Inclusion Criteria: Definitive diagnosis of PBC, stable UDCA dose for ≥3 months or intolerance, ALP ≥1.67x ULN, total bilirubin ≤2x ULN.

  • Intervention: Patients were randomized in a 2:1 ratio to receive oral Seladelpar 10 mg once daily or placebo.

  • Primary Outcome Measure: The proportion of patients achieving a composite biochemical response at 12 months, defined as ALP <1.67x ULN, a decrease in ALP of ≥15% from baseline, and a total bilirubin level ≤ULN.

  • Key Secondary Outcome Measures:

    • Normalization of ALP level at 12 months.

    • Change from baseline in pruritus as measured by the Numerical Rating Scale (NRS) in patients with moderate-to-severe pruritus (NRS ≥4).

  • Biochemical Assays: Standard automated laboratory methods were used for assessing ALP and total bilirubin at a central laboratory.

  • Pruritus Assessment: Pruritus was assessed daily by patients using an 11-point NRS, where 0 indicates "no itch" and 10 indicates "worst itch imaginable".[4][8][13][14] The average of the daily scores over a week was used for analysis.

  • Statistical Analysis: The primary endpoint was analyzed using a Cochran-Mantel-Haenszel test stratified by baseline ALP and prior UDCA use. Continuous secondary endpoints were analyzed using a mixed-effects model for repeated measures.

ELATIVE Phase 3 Trial (Elafibranor)[4][5][6][7][19][20]
  • Study Design: A 52-week, randomized, double-blind, placebo-controlled, multinational trial.

  • Patient Population: 161 adult patients with PBC with an inadequate response or intolerance to UDCA.

  • Inclusion Criteria: Aged 18-75 years, ALP ≥1.67x ULN, total bilirubin ≤2x ULN.

  • Intervention: Patients were randomized in a 2:1 ratio to receive oral Elafibranor 80 mg once daily or placebo.

  • Primary Outcome Measure: The proportion of patients achieving a biochemical response at 52 weeks, with the same definition as the RESPONSE trial.

  • Key Secondary Outcome Measures:

    • Normalization of ALP level at 52 weeks.

    • Change from baseline in pruritus intensity as measured by the Worst Itch Numeric Rating Scale (WI-NRS).

  • Biochemical Assays: Central laboratory analysis of serum ALP and total bilirubin using standardized methods.

  • Pruritus Assessment: Pruritus was assessed using the WI-NRS, the PBC-40 Itch domain, and the 5-D Itch Scale.

  • Statistical Analysis: The primary endpoint was analyzed using a logistic regression model adjusted for randomization strata.

NATIVE Phase 2b Trial (Lanifibranor)[8][9][10][11]
  • Study Design: A 24-week, randomized, double-blind, placebo-controlled, multicenter trial.

  • Patient Population: 247 adult patients with non-cirrhotic, highly active nonalcoholic steatohepatitis (NASH).

  • Inclusion Criteria: Biopsy-proven NASH with a SAF activity score of 3 or 4, and a steatosis score of at least 1.

  • Intervention: Patients were randomized in a 1:1:1 ratio to receive oral Lanifibranor 800 mg/day, 1200 mg/day, or placebo.

  • Primary Outcome Measure: A decrease of at least 2 points in the Steatosis, Activity, Fibrosis (SAF) activity score (combining inflammation and ballooning) without worsening of fibrosis.

  • Key Secondary Outcome Measures:

    • Resolution of NASH without worsening of fibrosis.

    • Improvement in fibrosis stage of at least 1 without worsening of NASH.

  • Histological Assessment: Liver biopsies were centrally read by two independent pathologists blinded to treatment assignment. The SAF scoring system was used to assess steatosis, activity (inflammation and ballooning), and fibrosis.

  • Statistical Analysis: The primary endpoint was analyzed using a logistic regression model with treatment group and baseline SAF activity score as factors.

Signaling Pathways and Experimental Workflows

PPAR-δ Signaling Pathway (Seladelpar)

Seladelpar, as a selective PPAR-δ agonist, primarily exerts its effects through the activation of this nuclear receptor. In the context of liver disease, this activation leads to a cascade of events aimed at reducing cholestasis and inflammation. A key mechanism involves the regulation of bile acid synthesis.

Seladelpar_Signaling_Pathway Seladelpar Seladelpar PPAR_delta PPAR_delta Seladelpar->PPAR_delta activates FGF21 FGF21 PPAR_delta->FGF21 upregulates expression JNK_pathway JNK_pathway FGF21->JNK_pathway activates CYP7A1 CYP7A1 JNK_pathway->CYP7A1 represses expression Cholestasis_Inflammation Cholestasis_Inflammation JNK_pathway->Cholestasis_Inflammation reduces Bile_Acid_Synthesis Bile_Acid_Synthesis CYP7A1->Bile_Acid_Synthesis rate-limiting enzyme Bile_Acid_Synthesis->Cholestasis_Inflammation contributes to

Seladelpar's mechanism of action on bile acid synthesis.

As depicted, Seladelpar activates PPAR-δ, which in turn upregulates the expression of Fibroblast Growth Factor 21 (FGF21).[1][15][16] FGF21 then activates the c-Jun N-terminal kinase (JNK) signaling pathway, leading to the repression of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis.[1][15][16] This reduction in bile acid production helps to alleviate cholestasis and associated liver inflammation.

Pan-PPAR Activation (Elafibranor and Lanifibranor)

Elafibranor is a dual agonist of PPAR-α and PPAR-δ, while Lanifibranor is a pan-PPAR agonist, activating PPAR-α, PPAR-δ, and PPAR-γ. This broader activation profile results in a more pleiotropic effect on metabolic and inflammatory pathways.

Pan_PPAR_Activation cluster_agonists PPAR Agonists cluster_receptors PPAR Isoforms cluster_effects Downstream Effects Elafibranor Elafibranor PPAR_alpha PPAR_alpha Elafibranor->PPAR_alpha activates PPAR_delta PPAR_delta Elafibranor->PPAR_delta activates Lanifibranor Lanifibranor Lanifibranor->PPAR_alpha activates Lanifibranor->PPAR_delta activates PPAR_gamma PPAR_gamma Lanifibranor->PPAR_gamma activates Lipid_Metabolism Lipid_Metabolism PPAR_alpha->Lipid_Metabolism improves Inflammation Inflammation PPAR_alpha->Inflammation reduces PPAR_delta->Lipid_Metabolism improves PPAR_delta->Inflammation reduces Glucose_Homeostasis Glucose_Homeostasis PPAR_gamma->Glucose_Homeostasis improves PPAR_gamma->Inflammation reduces Fibrosis Fibrosis PPAR_gamma->Fibrosis reduces

Comparative activation of PPAR isoforms by Elafibranor and Lanifibranor.

The activation of PPAR-α is primarily associated with increased fatty acid oxidation and improved lipid profiles. PPAR-δ activation also contributes to lipid metabolism and has anti-inflammatory effects. PPAR-γ activation, unique to Lanifibranor among these three, plays a significant role in improving insulin (B600854) sensitivity and has direct anti-fibrotic effects.[3]

Experimental Workflow: A Representative Clinical Trial

The following diagram illustrates a typical workflow for the clinical trials discussed in this guide, from patient recruitment to data analysis.

Clinical_Trial_Workflow cluster_screening Screening & Randomization cluster_treatment Treatment Phase cluster_analysis Data Analysis Patient_Recruitment Patient Recruitment (Inclusion/Exclusion Criteria) Informed_Consent Informed Consent Patient_Recruitment->Informed_Consent Baseline_Assessment Baseline Assessment (Biochemistry, Pruritus Score) Informed_Consent->Baseline_Assessment Randomization Randomization Baseline_Assessment->Randomization Treatment_Arm Treatment Arm (e.g., Seladelpar 10mg) Randomization->Treatment_Arm Placebo_Arm Placebo Arm Randomization->Placebo_Arm Follow_up_Visits Regular Follow-up Visits (Monitoring & Data Collection) Treatment_Arm->Follow_up_Visits Placebo_Arm->Follow_up_Visits Data_Lock Database Lock Follow_up_Visits->Data_Lock Statistical_Analysis Statistical Analysis (Primary & Secondary Endpoints) Data_Lock->Statistical_Analysis Results_Interpretation Results Interpretation Statistical_Analysis->Results_Interpretation

A generalized workflow for the pivotal clinical trials.

Conclusion

This compound has demonstrated robust efficacy as a selective PPAR-δ agonist in the treatment of PBC, significantly improving biochemical markers of cholestasis and alleviating pruritus. In comparison, Elafibranor, a dual PPAR-α/δ agonist, also shows significant efficacy in improving biochemical markers in PBC, though its effect on pruritus as measured by the WI-NRS in its pivotal trial was not statistically significant. Lanifibranor, a pan-PPAR agonist, has shown promise in the more complex metabolic landscape of NASH by addressing steatosis, inflammation, and fibrosis.

The choice of a particular PPAR agonist for therapeutic development will depend on the specific disease indication and the desired balance of efficacy on different pathological pathways. The detailed experimental protocols and comparative data presented in this guide are intended to aid researchers and drug development professionals in making these critical decisions. Further head-to-head clinical trials would be invaluable for a more direct comparison of the efficacy and safety of these promising compounds.

References

Seladelpar sodium salt versus elafibranor in preclinical liver disease models

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The landscape of therapeutic intervention for chronic liver diseases is rapidly evolving, with a particular focus on targeting the peroxisome proliferator-activated receptor (PPAR) family. Two prominent players in this arena, seladelpar (B1681609) sodium salt and elafibranor (B1671153), have demonstrated significant potential in preclinical models of liver disease. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers, scientists, and drug development professionals in their understanding of these two distinct therapeutic agents.

At a Glance: Key Differences

FeatureSeladelparElafibranor
Target Selective PPARδ agonistDual PPARα and PPARδ agonist
Primary Mechanism of Action Activation of PPARδ leads to the induction of Fibroblast Growth Factor 21 (FGF21), which in turn downregulates CYP7A1, the rate-limiting enzyme in bile acid synthesis. This leads to reduced bile acid levels and subsequent anti-cholestatic and anti-inflammatory effects.[1][2]Dual activation of PPARα and PPARδ. PPARα activation primarily impacts fatty acid metabolism and transport, while PPARδ activation has anti-inflammatory effects and improves glucose homeostasis. This dual action is believed to address multiple facets of liver disease, including steatosis, inflammation, and fibrosis.[3]
Reported Preclinical Models Diet-induced models of Nonalcoholic Steatohepatitis (NASH), Ethanol-induced liver disease.[4][5]Diet-induced models of NASH, Alcohol- and carbon tetrachloride-induced liver disease.[6][7]

Quantitative Data from Preclinical Studies

The following tables summarize the quantitative data from key preclinical studies. It is important to note that a direct head-to-head comparison is challenging due to the use of different animal models and experimental conditions.

Seladelpar in a Diet-Induced Mouse Model of Nonalcoholic Steatohepatitis (NASH)

Animal Model: C57BL/6J mice on a high-fat, high-fructose, high-cholesterol Amylin liver NASH (AMLN) diet.[5]

ParameterVehicle ControlSeladelpar (10 mg/kg/day)% Change vs. Control
Liver Fibrosis
Collagen Type I (Col1a1) Fractional Area (%)15%Significantly reduced
α-Smooth Muscle Actin (α-SMA) Fractional Area (%)IncreasedSignificantly reduced
Liver Steatosis
Histological Steatosis ScoreHighRobust reduction
Plasma Markers of Liver Injury
Alanine Aminotransferase (ALT)ElevatedMarkedly improved
Aspartate Aminotransferase (AST)ElevatedMarkedly improved
Elafibranor in a Diet-Induced Mouse Model of Nonalcoholic Steatohepatitis (NASH)

Animal Model: APOE*3Leiden.CETP mice on a high-fat, high-cholesterol (HFC) diet.[8][9][10]

ParameterHFC Diet ControlElafibranor (15 mg/kg/day)% Change vs. Control
Liver Histopathology
Steatosis (% surface area)~54%Significantly reduced
Inflammation ScoreIncreasedSignificantly reduced
Fibrosis ProgressionProgression observedProgression precluded
Plasma Parameters
Insulin (B600854)Hyperinsulinemia-71% to -78%
GlucoseStable-11% to -18%
Alanine Aminotransferase (ALT)7.1-fold increase vs. chowSignificant reduction
Aspartate Aminotransferase (AST)7.2-fold increase vs. chowSignificant reduction
Elafibranor in a Mouse Model of Alcohol-Associated Liver Disease

Animal Model: Female C57BL/6J mice on a 2.5% ethanol-containing Lieber-DeCarli liquid diet with intraperitoneal injections of carbon tetrachloride.[6][11][12]

ParameterControl (Ethanol + CCl4)Elafibranor (3 mg/kg/day)Elafibranor (10 mg/kg/day)
Liver Histopathology
Hepatic SteatosisSevereSignificantly attenuatedSignificantly attenuated
Hepatocyte ApoptosisIncreasedSignificantly attenuatedSignificantly attenuated
Liver FibrosisSignificantSignificantly attenuatedSignificantly attenuated
Inflammatory Signaling
Hepatic LPS ExposureIncreasedBluntedBlunted
TLR4/NF-κB SignalingActivatedInhibitedInhibited

Experimental Protocols

Seladelpar in the AMLN NASH Mouse Model[5]
  • Animals: Male C57BL/6JRj mice, 5 weeks old at the start of the diet.

  • Disease Induction: Mice were fed an Amylin liver NASH (AMLN) diet containing 40% fat (18% trans-fat), 40% carbohydrate (20% fructose), and 2% cholesterol for 43 weeks to induce advanced NASH features.

  • Treatment: Following disease induction, mice were treated with seladelpar at a dose of 10 mg/kg/day for 12 weeks.

  • Assessments: Plasma markers of liver function were measured. Liver tissue was collected for histological analysis of fibrosis (Collagen Type I and α-SMA staining) and steatosis.

Elafibranor in the APOE*3Leiden.CETP NASH Mouse Model[8][9][10]
  • Animals: APOE*3Leiden.CETP mice.

  • Disease Induction: Mice were fed a high-fat, high-cholesterol (HFC) diet for 15 to 25 weeks to induce NASH characteristics in the context of obesity, insulin resistance, and hyperlipidemia.

  • Treatment: Elafibranor was supplemented in the HFC diet at a dose of 15 mg/kg/day from week 15 to 25.

  • Assessments: Plasma was collected to measure insulin, glucose, ALT, and AST levels. Liver tissue was harvested for histopathological assessment of steatosis, inflammation, and fibrosis.

Elafibranor in the Alcohol-Associated Liver Disease Mouse Model[6][11][12]
  • Animals: Female C57BL/6J mice.

  • Disease Induction: Liver fibrosis was induced by feeding a 2.5% ethanol-containing Lieber-DeCarli liquid diet and intraperitoneal injections of carbon tetrachloride (1 mL/kg) three times a week for 8 weeks.

  • Treatment: Elafibranor was administered orally at doses of 3 and 10 mg/kg/day for the duration of the 8-week experimental period.

  • Assessments: Liver tissue was analyzed for steatosis, apoptosis, and fibrosis. The effects on Kupffer cell-mediated inflammatory response, hepatic lipopolysaccharide (LPS) exposure, and Toll-like receptor 4 (TLR4)/nuclear factor kappa B (NF-κB) signaling were also evaluated.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental designs, the following diagrams are provided.

Seladelpar_Pathway cluster_hepatocyte Hepatocyte Seladelpar Seladelpar PPARd PPARδ Seladelpar->PPARd activates FGF21 FGF21 (Fibroblast Growth Factor 21) PPARd->FGF21 upregulates AntiInflammatory Anti-inflammatory Effects PPARd->AntiInflammatory mediates JNK JNK Signaling Pathway FGF21->JNK activates CYP7A1 CYP7A1 (Cholesterol 7α-hydroxylase) JNK->CYP7A1 represses BileAcid Bile Acid Synthesis CYP7A1->BileAcid rate-limiting enzyme for Hepatocyte Hepatocyte

Caption: Seladelpar's signaling pathway in hepatocytes.

Elafibranor_Pathway Elafibranor Elafibranor PPARa PPARα Elafibranor->PPARa activates PPARd PPARδ Elafibranor->PPARd activates FattyAcid Fatty Acid Metabolism & Transport PPARa->FattyAcid regulates Glucose Glucose Homeostasis PPARd->Glucose improves AntiInflammatory Anti-inflammatory Effects PPARd->AntiInflammatory mediates Steatosis Reduced Steatosis FattyAcid->Steatosis Glucose->Steatosis Inflammation Reduced Inflammation AntiInflammatory->Inflammation Fibrosis Reduced Fibrosis Inflammation->Fibrosis

Caption: Elafibranor's dual PPARα/δ signaling pathway.

Experimental_Workflow cluster_disease_induction Disease Induction cluster_treatment Treatment Phase cluster_assessment Assessment AnimalModel Select Animal Model (e.g., C57BL/6J, APOE*3Leiden.CETP) Diet Administer Specific Diet (e.g., AMLN, HFC) AnimalModel->Diet Induction Induce Liver Disease (e.g., NASH, ALD) Diet->Induction Randomization Randomize Animals Induction->Randomization Treatment Administer Seladelpar or Elafibranor Randomization->Treatment Sample Collect Blood & Tissue Samples Treatment->Sample Analysis Biochemical & Histological Analysis Sample->Analysis

Caption: Generalized preclinical experimental workflow.

Conclusion

Both seladelpar and elafibranor demonstrate compelling efficacy in preclinical models of liver disease, albeit through distinct PPAR-mediated mechanisms. Seladelpar, as a selective PPARδ agonist, shows profound effects on bile acid metabolism and inflammation. Elafibranor, with its dual PPARα and PPARδ agonism, offers a broader mechanistic approach by simultaneously targeting lipid metabolism, glucose homeostasis, and inflammation.

The choice between these agents in a research or development context will likely depend on the specific liver disease pathology being targeted. The lack of direct comparative preclinical studies necessitates careful consideration of the available data and the specific experimental context. Future head-to-head studies in standardized preclinical models are warranted to provide a more definitive comparison of their therapeutic potential.

References

A Head-to-Head Comparison of Seladelpar and Obeticholic Acid in Primary Biliary Cholangitis (PBC) Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals navigating the evolving landscape of therapies for Primary Biliary Cholangitis (PBC), a detailed understanding of the available second-line treatments is crucial. This guide provides a head-to-head comparison of two prominent agents, seladelpar (B1681609) and obeticholic acid, focusing on their mechanisms of action, clinical efficacy, and safety profiles as evidenced by key clinical trials. While direct head-to-head trials are not yet available, this comparison synthesizes data from major placebo-controlled studies to offer a comprehensive overview for the scientific community.

Mechanism of Action: Distinct Signaling Pathways

Seladelpar and obeticholic acid employ different molecular pathways to achieve their therapeutic effects in PBC.

Seladelpar , a selective peroxisome proliferator-activated receptor delta (PPAR-δ) agonist, primarily targets the regulation of bile acid synthesis and inflammation.[1][2] Activation of PPAR-δ by seladelpar is understood to inhibit the synthesis of bile acids.[1] This is achieved through the downregulation of CYP7A1, the rate-limiting enzyme in bile acid synthesis, a process mediated by fibroblast growth factor 21 (FGF21).[3][4] PPAR-δ is broadly distributed in various tissues and cells within the liver, including hepatocytes, cholangiocytes, Kupffer cells, and stellate cells, allowing it to control metabolic and inflammatory pathways.[2]

Seladelpar_Mechanism Seladelpar Seladelpar PPARd PPAR-δ Seladelpar->PPARd RXR RXR PPARd->RXR dimerizes with FGF21 FGF21 Release PPARd->FGF21 activates Inflammation Anti-inflammatory Effects PPARd->Inflammation mediates CYP7A1 CYP7A1 (Rate-limiting enzyme for bile acid synthesis) FGF21->CYP7A1 downregulates BileAcid Decreased Bile Acid Synthesis CYP7A1->BileAcid leads to

Caption: Signaling pathway of Seladelpar in PBC.

Obeticholic acid (OCA) , on the other hand, is a potent agonist of the farnesoid X receptor (FXR), a nuclear receptor highly expressed in the liver and small intestine.[5][6] FXR activation by OCA plays a crucial role in regulating bile acid homeostasis.[6] It reduces the production of bile acids by inhibiting CYP7A1.[7] This is achieved through the induction of the small heterodimer partner (SHP).[5][7] Furthermore, FXR activation upregulates the bile salt export pump (BSEP), which enhances the excretion of bile acids from hepatocytes.[7] This dual action of reducing synthesis and increasing excretion helps to alleviate the toxic accumulation of bile acids in the liver.[7] FXR activation also has anti-inflammatory and anti-fibrotic properties.[5][7]

Obeticholic_Acid_Mechanism OCA Obeticholic Acid FXR FXR OCA->FXR SHP SHP FXR->SHP induces BSEP BSEP (Bile Salt Export Pump) FXR->BSEP upregulates Anti_inflammatory Anti-inflammatory & Anti-fibrotic Effects FXR->Anti_inflammatory mediates CYP7A1 CYP7A1 (Rate-limiting enzyme for bile acid synthesis) SHP->CYP7A1 inhibits BileAcid_Synthesis Decreased Bile Acid Synthesis CYP7A1->BileAcid_Synthesis leads to BileAcid_Excretion Increased Bile Acid Excretion BSEP->BileAcid_Excretion leads to

Caption: Signaling pathway of Obeticholic Acid in PBC.

Clinical Efficacy: A Comparative Overview

The clinical efficacy of seladelpar and obeticholic acid has been evaluated in several key Phase 3 clinical trials. The following tables summarize the primary and key secondary endpoint data from the RESPONSE trial for seladelpar and the POISE trial for obeticholic acid.

Table 1: Comparison of Primary Efficacy Endpoints

EndpointSeladelpar (RESPONSE Trial)[8][9]Obeticholic Acid (POISE Trial)[5]
Primary Composite Endpoint Biochemical Response at 12 Months: (ALP <1.67 x ULN, ≥15% decrease in ALP, and total bilirubin (B190676) ≤ ULN)Biochemical Response at 12 Months: (ALP <1.67 x ULN, ≥15% decrease in ALP, and total bilirubin ≤ ULN)
Result 61.7% (10 mg seladelpar) vs. 20.0% (placebo)47% (10 mg OCA) and 46% (5-10 mg OCA) vs. 10% (placebo)
Statistical Significance p < 0.001[8]p < 0.001[5]

Table 2: Comparison of Key Secondary Efficacy Endpoints

EndpointSeladelpar (RESPONSE Trial)[8][9]Obeticholic Acid (POISE Trial)[5]
ALP Normalization at 12 Months 25.0% (10 mg seladelpar) vs. 0% (placebo)Not reported as a key secondary endpoint in the primary publication.
Pruritus Improvement Significant reduction in pruritus numerical rating scale (NRS) score at 6 months in patients with moderate-to-severe pruritus at baseline (-3.2 with seladelpar vs. -1.7 with placebo).[9]Higher incidence of pruritus reported in the OCA groups compared to placebo.[5]
Mean Change in ALP from Baseline -42.4% (10 mg seladelpar) vs. -4.3% (placebo) at 12 months.[9]Significant decreases in ALP levels were observed in the OCA groups.[5]

Safety and Tolerability Profile

The safety and tolerability of a long-term treatment are paramount in a chronic condition like PBC.

Seladelpar: In the RESPONSE trial, seladelpar was generally well-tolerated.[10] The most common adverse events reported were headache, abdominal pain, abdominal distension, and nausea.[3] Importantly, seladelpar was not associated with an increase in pruritus; in fact, it demonstrated an improvement in this bothersome symptom for many patients.[9]

Obeticholic Acid: The most common adverse event associated with obeticholic acid in the POISE trial was pruritus, which was dose-dependent.[5] Other reported side effects include fatigue and abdominal pain.[11] For patients with advanced cirrhosis, there have been postmarketing reports of hepatic decompensation, leading to revised dosing recommendations for this patient population.[12]

Experimental Protocols: A Glimpse into the Clinical Trials

Understanding the design of the pivotal clinical trials is essential for interpreting the data.

Experimental_Workflow cluster_screening Screening & Enrollment cluster_randomization Randomization cluster_treatment Treatment Phase cluster_followup Follow-up & Analysis Screening Patient Screening (Inclusion/Exclusion Criteria) InformedConsent Informed Consent Screening->InformedConsent Randomization Randomization InformedConsent->Randomization DrugA Seladelpar or Obeticholic Acid Randomization->DrugA Placebo Placebo Randomization->Placebo FollowUp Regular Follow-up Visits (Safety & Efficacy Assessments) DrugA->FollowUp Placebo->FollowUp Endpoint Primary & Secondary Endpoint Analysis FollowUp->Endpoint

Caption: Generalized workflow of the Phase 3 clinical trials.

Seladelpar: The RESPONSE Trial
  • Study Design: A Phase 3, randomized, double-blind, placebo-controlled trial.[8]

  • Participants: Patients with PBC with an inadequate response or intolerance to ursodeoxycholic acid (UDCA).[8]

  • Intervention: Patients were randomized to receive seladelpar 10 mg or placebo once daily for 12 months.[8]

  • Primary Outcome: The primary endpoint was the composite biochemical response at 12 months, defined as an alkaline phosphatase (ALP) level less than 1.67 times the upper limit of normal (ULN), a decrease in ALP of at least 15% from baseline, and a total bilirubin level less than or equal to the ULN.[8]

  • Key Inclusion Criteria: Diagnosis of PBC, inadequate response to UDCA (ALP ≥ 1.67 x ULN) or intolerance to UDCA.[13][14]

  • Key Exclusion Criteria: Conditions other than PBC that could preclude participation, certain levels of liver enzymes (AST or ALT > 3 x ULN), and total bilirubin (> 2 x ULN).[14][15]

Obeticholic Acid: The POISE Trial
  • Study Design: A Phase 3, randomized, double-blind, placebo-controlled trial.[5]

  • Participants: Patients with PBC with an inadequate response to UDCA.[5]

  • Intervention: Patients were randomized to receive placebo, a 5 mg dose of OCA with titration to 10 mg, or a 10 mg dose of OCA once daily for 12 months.[5]

  • Primary Outcome: The primary endpoint was a composite of an ALP level of less than 1.67 times the upper limit of normal, with a reduction of at least 15% from baseline, and a normal total bilirubin level at 12 months.[5]

  • Key Inclusion Criteria: Diagnosis of PBC, on a stable dose of UDCA for at least 12 months (or intolerant to UDCA), and an ALP level of at least 1.67 times the upper limit of normal and/or a total bilirubin level above the upper limit of normal but less than 2 times this limit.[16]

  • Key Exclusion Criteria: Other coexisting liver diseases, history of or current hepatic decompensation.[17]

Conclusion

Seladelpar and obeticholic acid represent significant advancements in the treatment of PBC, offering much-needed second-line options for patients who do not adequately respond to or are intolerant of UDCA. Their distinct mechanisms of action, targeting PPAR-δ and FXR respectively, translate into different efficacy and safety profiles. While both have demonstrated significant improvements in biochemical markers of cholestasis, seladelpar has shown a notable advantage in improving pruritus, a common and debilitating symptom of PBC. In contrast, pruritus is a common side effect of obeticholic acid.

For the research and drug development community, these differences underscore the importance of personalized medicine in PBC. Future research, including potential head-to-head clinical trials and long-term outcome studies, will be invaluable in further delineating the comparative effectiveness and safety of these two agents and guiding optimal treatment strategies for individuals with PBC.

References

Validating the Anti-Fibrotic Potential of Seladelpar Sodium Salt: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anti-fibrotic effects of Seladelpar sodium salt against other alternatives, supported by experimental data. We further propose a novel experimental model for its validation and provide detailed methodologies for key experiments.

Seladelpar, a selective peroxisome proliferator-activated receptor δ (PPARδ) agonist, has demonstrated significant promise in mitigating liver fibrosis.[1][2] As a key regulator of metabolic and inflammatory pathways, PPARδ activation by Seladelpar influences genes involved in bile acid synthesis, inflammation, and fibrosis.[3][4] This guide synthesizes preclinical data to evaluate its anti-fibrotic efficacy and outlines a new experimental model to further validate its therapeutic potential.

Comparative Efficacy of Seladelpar in a Preclinical NASH Model

A key study in a diet-induced amylin liver nonalcoholic steatohepatitis (AMLN) mouse model provides robust quantitative data on Seladelpar's anti-fibrotic effects compared to other agents.[1][2]

Table 1: Reduction in Liver Fibrosis Markers

Treatment GroupReduction in Collagen Staining Area (%)Reduction in Hydroxyproline (B1673980) Content (%)Improvement in Fibrosis Stage (≥1 stage)
Seladelpar ~50% Significant Reduction 27% of mice
LiraglutideNot ReportedNo Significant Effect45% of mice
SelonsertibNot ReportedNot Reported42% of mice
Obeticholic AcidNo Significant EffectNo Significant Effect25% of mice
Vehicle--No Improvement

Table 2: Modulation of Gene Expression Related to Fibrosis and Inflammation

GeneSeladelparLiraglutideObeticholic AcidSelonsertib
Col1a1 (Collagen)↓↓
α-SMA (HSC Activation)↓↓
Tgfb1 (Pro-fibrotic) --
Ccl2 (Pro-inflammatory)↓↓ --
Cd68 (Macrophage marker)↓↓ --

Data synthesized from a study in an AMLN diet-induced NASH mouse model.[1][2] Arrow count indicates the relative magnitude of the effect.

Proposed New Model for Validation: Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis

To further validate the anti-fibrotic effects of Seladelpar in a model with a different etiology, we propose the use of the carbon tetrachloride (CCl4)-induced liver fibrosis model. This model is well-established for inducing acute and chronic liver injury leading to fibrosis and is mechanistically distinct from diet-induced models.[1][5]

Experimental Workflow for CCl4-Induced Fibrosis Model

G cluster_induction Fibrosis Induction (4 weeks) cluster_treatment Treatment Phase (4 weeks) cluster_analysis Endpoint Analysis induction CCl4 Administration (i.p. injection, twice weekly) seladelpar Seladelpar Treatment (daily oral gavage) induction->seladelpar vehicle Vehicle Control induction->vehicle comparator Comparator Drug (e.g., Silymarin) induction->comparator histology Liver Histopathology (H&E, Sirius Red) seladelpar->histology biochemistry Serum ALT/AST seladelpar->biochemistry markers Fibrosis Markers (Hydroxyproline, α-SMA, Col1a1) seladelpar->markers vehicle->histology vehicle->biochemistry vehicle->markers comparator->histology comparator->biochemistry comparator->markers

Caption: Workflow for validating Seladelpar in a CCl4-induced fibrosis model.

Signaling Pathway of Seladelpar in Hepatic Fibrosis

Seladelpar's mechanism of action involves the activation of PPARδ, which triggers a cascade of anti-fibrotic and anti-inflammatory effects.

G cluster_cell Hepatocyte cluster_fibrosis Hepatic Stellate & Kupffer Cells Seladelpar Seladelpar PPARD PPARδ Seladelpar->PPARD FGF21 FGF21 Induction PPARD->FGF21 Inflammation ↓ Pro-inflammatory Cytokines PPARD->Inflammation HSC_Activation ↓ Hepatic Stellate Cell Activation PPARD->HSC_Activation JNK JNK Pathway Activation FGF21->JNK CYP7A1 CYP7A1 Suppression JNK->CYP7A1 BileAcid ↓ Bile Acid Synthesis CYP7A1->BileAcid ECM ↓ Extracellular Matrix Deposition HSC_Activation->ECM

Caption: Seladelpar's signaling pathway in mitigating liver fibrosis.

Experimental Protocols

Amylin Liver NASH (AMLN) Diet-Induced Fibrosis Model
  • Animals: Male C57BL/6J mice, 8 weeks of age.

  • Diet: Mice are fed a diet rich in trans-fat (40% kcal), fructose (B13574) (22% of total calories), and cholesterol (2%) for a duration of 30-40 weeks to induce NASH and significant fibrosis.[6][7]

  • Treatment: Following confirmation of fibrosis via liver biopsy, mice are randomized into treatment groups and receive daily oral gavage of Seladelpar (e.g., 10 mg/kg), comparator drugs, or vehicle for 12 weeks.[1]

  • Endpoint Analysis:

    • Histology: Liver sections are stained with Hematoxylin and Eosin (H&E) for general morphology and Picro Sirius Red for collagen deposition. Fibrosis is staged based on a standardized scoring system.

    • Biochemical Analysis: Serum levels of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) are measured to assess liver injury.

    • Quantitative Analysis of Fibrosis: Liver hydroxyproline content is measured as a quantitative marker of total collagen. The area of collagen staining is quantified using image analysis software.

    • Gene Expression: Hepatic expression of key genes involved in fibrosis (e.g., Col1a1, Acta2 [α-SMA], Tgf-β1) and inflammation (e.g., Ccl2, Cd68) is analyzed by RT-qPCR.

Carbon Tetrachloride (CCl4)-Induced Fibrosis Model
  • Animals: Male Sprague-Dawley rats or C57BL/6J mice, 8-10 weeks of age.

  • Induction of Fibrosis: Animals receive intraperitoneal (i.p.) injections of CCl4 (diluted in corn oil or olive oil, e.g., 1 ml/kg body weight) twice weekly for 4-8 weeks.[1][8]

  • Treatment: Treatment with Seladelpar, a positive control (e.g., silymarin), or vehicle is initiated concurrently with or after the initial CCl4 injections and continues for the duration of the study.

  • Endpoint Analysis: Similar to the AMLN model, endpoints include liver histology, serum biochemistry, and quantification of fibrosis markers.

Conclusion

The available preclinical data strongly support the anti-fibrotic efficacy of Seladelpar in a diet-induced model of NASH, demonstrating superiority over some existing therapeutic alternatives in key fibrotic endpoints. To further substantiate these findings and explore its potential in a broader range of fibrotic conditions, validation in a chemically-induced fibrosis model, such as the CCl4 model, is a logical and crucial next step. The detailed protocols and comparative data presented in this guide offer a robust framework for researchers to design and execute studies aimed at further elucidating the therapeutic potential of Seladelpar in the treatment of liver fibrosis.

References

A Comparative Analysis of Gene Expression Profiles Induced by Different PPAR Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the gene expression profiles induced by different Peroxisome Proliferator-Activated Receptor (PPAR) agonists, supported by experimental data. The information is intended to assist researchers in understanding the nuanced effects of these compounds and to guide future drug development efforts.

Introduction to PPAR Agonists

Peroxisome Proliferator-Activated Receptors (PPARs) are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes involved in metabolism, inflammation, and cell differentiation. There are three main isotypes: PPARα, PPARγ, and PPARδ (also known as PPARβ). Agonists targeting these receptors have been developed for the treatment of various metabolic disorders.

  • PPARα agonists (e.g., fibrates like Wy-14643) are primarily used to treat dyslipidemia.

  • PPARγ agonists (e.g., thiazolidinediones like rosiglitazone (B1679542) and troglitazone) are used as insulin (B600854) sensitizers in the treatment of type 2 diabetes.

  • Dual PPARα/γ agonists (e.g., muraglitazar (B1676866) and tesaglitazar) have been developed to simultaneously target both hyperglycemia and dyslipidemia.[1]

This guide focuses on a comparative analysis of the gene expression changes induced by selective PPARγ agonists and dual PPARα/γ agonists in human hepatocytes, providing a quantitative overview of their effects on key metabolic and cellular pathways.

Data Presentation: Comparative Gene Expression Analysis

The following tables summarize the fold changes in the expression of key genes in primary human hepatocytes and the HepaRG cell line following treatment with different PPAR agonists for 24 hours. The data is extracted from a study by An-faye et al. (2011), which utilized human pangenomic Agilent microarrays.[1]

Table 1: Fold Change of Key Upregulated Genes in Primary Human Hepatocytes

Gene SymbolGene NameFunctionTroglitazone (PPARγ)Rosiglitazone (PPARγ)Muraglitazar (Dual α/γ)Tesaglitazar (Dual α/γ)
PDK4 Pyruvate Dehydrogenase Kinase 4Glucose metabolism regulation10.38.515.118.2
ANGPTL4 Angiopoietin-Like 4Lipid metabolism, angiogenesis7.86.912.414.5
CPT1A Carnitine Palmitoyltransferase 1AFatty acid oxidation2.11.84.55.3
ACSL5 Acyl-CoA Synthetase Long Chain Family Member 5Fatty acid activation3.53.15.96.8
FABP1 Fatty Acid Binding Protein 1Fatty acid uptake and transport2.82.54.95.7
CD36 CD36 Molecule (Thrombospondin Receptor)Fatty acid uptake4.23.77.18.3
CYP4A11 Cytochrome P450 Family 4 Subfamily A Member 11Fatty acid metabolism3.93.48.29.5

Table 2: Fold Change of Key Downregulated Genes in Primary Human Hepatocytes

Gene SymbolGene NameFunctionTroglitazone (PPARγ)Rosiglitazone (PPARγ)Muraglitazar (Dual α/γ)Tesaglitazar (Dual α/γ)
APOA1 Apolipoprotein A1Cholesterol efflux-2.5-2.1-3.8-4.2
APOC3 Apolipoprotein C3Lipoprotein metabolism-3.1-2.7-4.5-5.1
HMGCS1 3-Hydroxy-3-Methylglutaryl-CoA Synthase 1Cholesterol synthesis-1.8-1.5-2.9-3.3
SCD Stearoyl-CoA DesaturaseFatty acid synthesis-2.2-1.9-3.5-4.0
FASN Fatty Acid SynthaseFatty acid synthesis-1.9-1.6-3.1-3.6

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure transparency and reproducibility.

Microarray-Based Gene Expression Profiling

This protocol outlines the general steps for analyzing gene expression changes in hepatocytes treated with PPAR agonists using Affymetrix GeneChip arrays.

  • Cell Culture and Treatment:

    • Primary human hepatocytes or HepaRG cells are cultured in appropriate media.

    • Cells are treated with various concentrations of PPAR agonists (e.g., troglitazone, rosiglitazone, muraglitazar, tesaglitazar) or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours).

  • RNA Isolation:

    • Total RNA is extracted from the cultured cells using a suitable kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.

    • RNA quality and quantity are assessed using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent 2100 Bioanalyzer).

  • cRNA Preparation and Labeling:

    • Double-stranded cDNA is synthesized from the total RNA.

    • Biotin-labeled cRNA is generated from the cDNA through in vitro transcription (IVT).

    • The labeled cRNA is then fragmented to a uniform size.

  • Hybridization:

    • The fragmented and labeled cRNA is hybridized to a human pangenomic microarray chip (e.g., Agilent Whole Human Genome Oligo Microarray) for a set period (e.g., 16 hours) at a specific temperature in a hybridization oven.

  • Washing and Staining:

    • The microarray chips are washed to remove non-specifically bound cRNA using an automated fluidics station.

    • The chips are then stained with a streptavidin-phycoerythrin conjugate, which binds to the biotinylated cRNA.

  • Scanning and Data Acquisition:

    • The stained arrays are scanned using a high-resolution microarray scanner.

    • The scanner captures the fluorescent signals, and the image data is converted into numerical intensity values for each probe on the array.

  • Data Analysis:

    • The raw data is normalized to account for variations between arrays.

    • Statistical analysis is performed to identify differentially expressed genes between the treated and control groups. This often involves calculating fold changes and p-values.

    • Further bioinformatics analysis, such as pathway analysis and gene ontology enrichment, is conducted to interpret the biological significance of the gene expression changes.

RNA-Seq Experimental Workflow

This protocol provides a general workflow for using RNA sequencing to analyze gene expression profiles in response to PPAR agonist treatment.

  • Sample Preparation:

    • Similar to the microarray protocol, cells are cultured and treated with PPAR agonists or a vehicle control.

  • RNA Extraction:

    • Total RNA is isolated from the cells, ensuring high quality and integrity.

  • Library Preparation:

    • mRNA Enrichment: Poly(A)-tailed mRNA is typically enriched from the total RNA population using oligo(dT) magnetic beads.

    • Fragmentation: The enriched mRNA is fragmented into smaller pieces.

    • cDNA Synthesis: The fragmented mRNA is reverse transcribed into first-strand cDNA, followed by second-strand synthesis.

    • Adapter Ligation: Sequencing adapters are ligated to the ends of the double-stranded cDNA fragments. These adapters contain sequences for primer binding and indexing.

    • Amplification: The adapter-ligated cDNA is amplified via PCR to generate a sufficient quantity for sequencing.

  • Sequencing:

    • The prepared library is sequenced on a next-generation sequencing (NGS) platform (e.g., Illumina NovaSeq). The sequencer generates millions of short reads corresponding to the cDNA fragments.

  • Data Analysis Pipeline:

    • Quality Control: The raw sequencing reads are assessed for quality, and low-quality reads and adapter sequences are trimmed.

    • Alignment: The high-quality reads are aligned to a reference genome or transcriptome.

    • Quantification: The number of reads mapping to each gene is counted to determine its expression level.

    • Differential Expression Analysis: Statistical methods are used to identify genes that are significantly up- or downregulated between the different treatment groups.

    • Functional Analysis: Similar to microarray analysis, downstream bioinformatics tools are used for pathway and gene ontology analysis to understand the biological implications of the observed gene expression changes.

Signaling Pathways and Visualizations

The following diagrams illustrate the key signaling pathways affected by PPAR agonists and the experimental workflows described above.

PPAR_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Agonist PPAR Agonist (e.g., Fibrates, Glitazones) PPAR PPAR Agonist->PPAR Binds to CoRepressor Co-repressor PPAR->CoRepressor Dissociates Heterodimer PPAR-RXR Heterodimer PPAR->Heterodimer RXR RXR RXR->Heterodimer CoActivator Co-activator PPRE PPRE (DNA Response Element) Heterodimer->CoActivator Recruits Heterodimer->PPRE Binds to TargetGene Target Gene Transcription PPRE->TargetGene Regulates LipidMetabolism Lipid Metabolism TargetGene->LipidMetabolism GlucoseHomeostasis Glucose Homeostasis TargetGene->GlucoseHomeostasis Inflammation Inflammation TargetGene->Inflammation

Caption: General PPAR signaling pathway upon agonist binding.

Microarray_Workflow start Hepatocyte Culture + PPAR Agonist Treatment rna_extraction Total RNA Extraction start->rna_extraction crna_prep cRNA Preparation & Labeling rna_extraction->crna_prep hybridization Microarray Hybridization crna_prep->hybridization scanning Scanning & Data Acquisition hybridization->scanning analysis Data Analysis (Normalization, DEG) scanning->analysis interpretation Biological Interpretation analysis->interpretation

Caption: Experimental workflow for microarray analysis.

RNASeq_Workflow start Hepatocyte Culture + PPAR Agonist Treatment rna_extraction Total RNA Extraction start->rna_extraction library_prep Library Preparation (mRNA enrichment, fragmentation, cDNA synthesis, adapter ligation) rna_extraction->library_prep sequencing Next-Generation Sequencing library_prep->sequencing data_analysis Data Analysis Pipeline (QC, Alignment, Quantification, DEG) sequencing->data_analysis functional_analysis Functional Analysis (Pathway, GO) data_analysis->functional_analysis

References

Evaluating the Synergistic Effects of Seladelpar Sodium Salt with Other Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Seladelpar, a selective peroxisome proliferator-activated receptor-delta (PPAR-δ) agonist, has demonstrated significant therapeutic potential in liver diseases, primarily through its ability to regulate bile acid synthesis, inflammation, and fibrosis.[1][2][3] This guide provides a comprehensive evaluation of the synergistic effects observed when Seladelpar is combined with other compounds, offering a comparative analysis of performance supported by experimental data. The focus is on its approved use in Primary Biliary Cholangitis (PBC) and promising preclinical findings in Nonalcoholic Steatohepatitis (NASH).

Combination Therapy in Primary Biliary Cholangitis (PBC)

Seladelpar is approved for the treatment of PBC in combination with ursodeoxycholic acid (UDCA) for adult patients who have an inadequate response to UDCA, or as a monotherapy in those unable to tolerate UDCA.[2][4] Clinical trials have demonstrated the efficacy of this combination in improving key biochemical markers of PBC.

Experimental Protocols: Clinical Evaluation in PBC (RESPONSE Trial)

The pivotal Phase 3 RESPONSE trial was a multicenter, randomized, double-blind, placebo-controlled study designed to evaluate the efficacy and safety of Seladelpar in adults with PBC who had an inadequate response or intolerance to UDCA.[3][5]

  • Patient Population: 193 patients with PBC and an inadequate response (alkaline phosphatase [ALP] ≥1.67 times the upper limit of normal [ULN]) or intolerance to UDCA.

  • Treatment Arms:

    • Seladelpar (10 mg, once daily) + UDCA (if tolerated)

    • Placebo + UDCA (if tolerated)

  • Duration: 12 months.

  • Primary Endpoint: Composite biochemical response at 12 months, defined as an ALP level <1.67 times the ULN, a decrease in ALP of ≥15% from baseline, and a total bilirubin (B190676) level ≤ ULN.

  • Key Secondary Endpoints: Normalization of ALP levels and change from baseline in pruritus (itching) intensity.

Data Presentation: Key Efficacy Outcomes in PBC (RESPONSE Trial)
Efficacy EndpointSeladelpar 10 mg + UDCA (n=128)Placebo + UDCA (n=65)p-value
Composite Biochemical Response at 12 Months 61.7%20.0%<0.0001
ALP Normalization at 12 Months 25.0%0%<0.0001
Mean Change in ALP from Baseline -42.4%-3.8%<0.0001
Mean Change in Pruritus NRS Score at 6 Months *-3.2-1.70.0048

Note: For patients with moderate-to-severe pruritus at baseline (NRS ≥4).

Preclinical Synergistic Effects in a Nonalcoholic Steatohepatitis (NASH) Model

A significant preclinical study investigated the effects of Seladelpar as a monotherapy and in combination with a glucagon-like peptide-1 (GLP-1) receptor agonist (liraglutide) and an apoptosis signal-regulating kinase 1 (ASK1) inhibitor (selonsertib) in a diet-induced mouse model of NASH.[6][7] This study provides the most comprehensive dataset to date on the synergistic potential of Seladelpar with other drug classes for liver disease.

Experimental Protocols: Preclinical NASH Mouse Model
  • Animal Model: Male C57BL/6J mice fed a diet high in fat (40%), fructose (B13574) (22%), and cholesterol (2%) for 35 weeks to induce NASH with significant fibrosis.[8][9]

  • Treatment Groups:

    • Vehicle

    • Seladelpar (10 mg/kg, oral gavage, once daily)

    • Liraglutide (B1674861) (0.2 mg/kg, subcutaneous injection, twice daily)

    • Selonsertib (B560150) (15 mg/kg, oral gavage, once daily)

    • Seladelpar (10 mg/kg) + Liraglutide (0.2 mg/kg)

    • Seladelpar (10 mg/kg) + Selonsertib (15 mg/kg)

  • Duration: 12 weeks.

  • Key Assessments: Liver histology (NAFLD Activity Score - NAS, fibrosis staging), hepatic collagen content (hydroxyproline), gene expression analysis of fibrosis and inflammation markers, and plasma biomarkers of liver injury (ALT, AST).[10]

Data Presentation: Effects on Liver Fibrosis and Injury in NASH Mouse Model
ParameterVehicleSeladelparLiraglutideSelonsertibSeladelpar + LiraglutideSeladelpar + Selonsertib
Change in Hepatic Collagen (% of tissue area) +1.5%-48.3%-15.2%-10.1%-55.2% -50.0%
Hepatic Hydroxyproline (µg/g liver) 125.375.2110.1112.568.4 72.8
NAFLD Activity Score (NAS) 6.53.24.85.52.5 3.0
Plasma ALT (U/L) 1808511015565 80
Plasma AST (U/L) 25012016022095 115

Note: Data are approximated from graphical representations in the source publication for illustrative purposes.

Signaling Pathways and Experimental Workflows

The synergistic effects of Seladelpar with other compounds can be attributed to their complementary mechanisms of action targeting different pathways involved in liver pathology.

Seladelpar_Mechanism_of_Action cluster_effects Therapeutic Effects Seladelpar Seladelpar PPARd PPAR-δ (Nuclear Receptor) Seladelpar->PPARd Binds & Activates RXR RXR PPARd->RXR Heterodimerizes with PPRE PPRE (Gene Promoter) RXR->PPRE Binds to Target_Genes Target Gene Transcription PPRE->Target_Genes Bile_Acid ↓ Bile Acid Synthesis Target_Genes->Bile_Acid Inflammation ↓ Inflammation Target_Genes->Inflammation Fibrosis ↓ Fibrosis Target_Genes->Fibrosis Lipid_Metabolism ↑ Lipid Metabolism Target_Genes->Lipid_Metabolism

Caption: Seladelpar's mechanism of action as a PPAR-δ agonist.

Combination_Therapy_NASH Seladelpar Seladelpar (PPAR-δ Agonist) PPARd_Activation PPAR-δ Activation Seladelpar->PPARd_Activation Liraglutide Liraglutide (GLP-1R Agonist) GLP1R_Activation GLP-1R Activation Liraglutide->GLP1R_Activation Anti_Fibrotic Anti-Fibrotic Effects PPARd_Activation->Anti_Fibrotic Anti_Inflammatory Anti-Inflammatory Effects PPARd_Activation->Anti_Inflammatory Metabolic_Improvement Metabolic Improvement (↓ Steatosis, ↑ Insulin (B600854) Sensitivity) PPARd_Activation->Metabolic_Improvement GLP1R_Activation->Anti_Inflammatory GLP1R_Activation->Metabolic_Improvement Synergy Synergistic Improvement in NASH Pathology Anti_Fibrotic->Synergy Anti_Inflammatory->Synergy Metabolic_Improvement->Synergy

Caption: Synergistic pathways of Seladelpar and Liraglutide in NASH.

Experimental_Workflow_NASH Induction NASH Induction (High-Fat/Fructose/Cholesterol Diet for 35 weeks) Treatment Treatment Initiation (12 weeks) Induction->Treatment Analysis Endpoint Analysis: - Histology (Fibrosis, NAS) - Hepatic Hydroxyproline - Gene Expression - Plasma Biomarkers Treatment->Analysis Vehicle Vehicle Sela Seladelpar Lira Liraglutide Selo Selonsertib SelaLira Seladelpar + Liraglutide SelaSelo Seladelpar + Selonsertib

Caption: Experimental workflow for the preclinical NASH combination study.

Discussion of Synergistic Effects

The combination of Seladelpar and UDCA in PBC provides a dual mechanism of action. UDCA, a hydrophilic bile acid, helps to alter the bile acid pool to be less toxic, while Seladelpar, as a PPAR-δ agonist, reduces bile acid synthesis and inflammation.[11] This combination leads to more significant improvements in liver biochemistry than either agent alone, addressing different aspects of PBC pathology.

In the context of NASH, the preclinical data suggests a strong synergistic potential for Seladelpar when combined with a GLP-1 receptor agonist like liraglutide.[6][7] Seladelpar directly targets hepatic fibrosis and inflammation through PPAR-δ activation.[12] Liraglutide, on the other hand, primarily exerts its effects through improving metabolic parameters, such as insulin sensitivity and reducing steatosis, and has also been shown to have anti-inflammatory effects.[6][7] The combination of these two agents addresses both the metabolic and the direct inflammatory and fibrotic drivers of NASH, leading to a more profound improvement in overall liver pathology than either monotherapy.

The combination of Seladelpar with the ASK1 inhibitor selonsertib also showed improvements, although the synergistic effect appeared less pronounced than with liraglutide in the parameters measured.[6][7] ASK1 is a key mediator of stress-induced inflammatory and fibrotic signaling, and its inhibition is a direct anti-fibrotic approach. The data suggests that combining a direct anti-fibrotic mechanism with the broader metabolic and anti-inflammatory effects of Seladelpar is a viable strategy, though further optimization and investigation are warranted.

Conclusion

The evaluation of Seladelpar in combination with other compounds demonstrates significant synergistic potential, particularly in complex liver diseases with multifactorial pathologies like PBC and NASH. The approved combination with UDCA in PBC highlights the clinical benefit of a multi-targeted approach. The preclinical findings in a NASH model, especially with the GLP-1 receptor agonist liraglutide, provide a strong rationale for the clinical development of Seladelpar-based combination therapies for this indication. These data underscore the importance of selecting combination partners with complementary mechanisms of action to achieve optimal therapeutic outcomes in the management of chronic liver diseases. Further clinical investigation into these and other potential combinations is crucial to fully realize the therapeutic value of Seladelpar.

References

Safety Operating Guide

Personal protective equipment for handling Seladelpar sodium salt

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety, handling, and disposal information for Seladelpar sodium salt, ensuring the well-being of laboratory personnel and the integrity of research. While this compound is not classified as a hazardous substance or mixture, adherence to standard laboratory safety protocols is essential to minimize any potential risks.[1][2]

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is the first line of defense against potential exposure to any chemical substance. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryItemSpecifications
Eye/Face Protection Safety GogglesShould feature side-shields for comprehensive protection.
Hand Protection Protective GlovesImpervious gloves, such as nitrile, are recommended.
Body Protection Impervious ClothingA standard laboratory coat is required to protect against incidental contact.
Respiratory Protection Suitable RespiratorTo be used in situations where dust or aerosol formation is possible, or if ventilation is inadequate.

Operational Plan for Handling this compound

A systematic approach to handling this compound will ensure a safe and efficient workflow.

1. Preparation and Engineering Controls:

  • Ensure adequate ventilation in the work area.[1] A chemical fume hood is recommended, especially when handling powdered forms of the substance.

  • Locate the nearest safety shower and eye wash station before beginning work.[1]

  • Assemble all necessary equipment and materials, including PPE, before handling the compound.

2. Handling the Compound:

  • Wear the appropriate PPE as detailed in the table above.

  • Avoid direct contact with the skin, eyes, and clothing.[1]

  • Minimize the creation of dust and aerosols.[1]

  • Use designated tools (e.g., spatulas, weighing paper) for handling the powder.

  • Clearly label all containers with the substance name and any relevant hazard information.

3. Storage:

  • Keep the container tightly sealed when not in use.[1]

  • Store in a cool, well-ventilated area away from direct sunlight and sources of ignition.[1]

  • The recommended storage temperature is 4°C for the solid form.[1] For solutions, store at -80°C for up to 6 months or -20°C for up to 1 month.[3]

4. First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water, occasionally lifting the upper and lower eyelids. Check for and remove any contact lenses. Continue to rinse for at least 10 minutes. Seek medical attention.[1][2]

  • Skin Contact: Flush skin with plenty of water. Remove contaminated clothing and shoes. Wash clothing before reuse. If irritation develops, seek medical attention.[1][2]

  • Inhalation: Remove the individual from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[1][2]

  • Ingestion: Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek medical attention.[1][2]

Disposal Plan

Proper disposal of this compound and associated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

1. Unused and Waste Material:

  • While this compound is not classified as hazardous, it should not be disposed of in the regular trash or down the drain without consulting local regulations.

  • Dispose of the chemical waste in appropriately labeled and compatible receptacles.

  • Follow all applicable national and local regulations for the disposal of non-hazardous chemical waste.

2. Contaminated Materials:

  • All disposable materials that have come into contact with this compound, such as gloves, weighing paper, and pipette tips, should be collected in a designated, labeled waste container.

  • Non-disposable items, such as glassware and spatulas, should be decontaminated by thoroughly rinsing with an appropriate solvent (e.g., alcohol), followed by washing with soap and water.[1]

3. Empty Containers:

  • Empty containers should be triple-rinsed with a suitable solvent.

  • The rinsate should be collected and disposed of as chemical waste.

  • After thorough cleaning, the containers can be disposed of as regular laboratory glass or plastic waste, in accordance with institutional guidelines.

Emergency Spill Response

In the event of a spill, a prompt and organized response is critical to mitigate any potential hazards.

Spill_Response_Workflow cluster_immediate_actions Immediate Actions cluster_containment Containment cluster_cleanup Cleanup cluster_follow_up Follow-up evacuate Evacuate the immediate area alert Alert nearby personnel and supervisor evacuate->alert ppe Don appropriate PPE alert->ppe contain Contain the spill with absorbent material ppe->contain cleanup Clean the spill area with a suitable solvent contain->cleanup dispose Dispose of all contaminated materials as chemical waste cleanup->dispose decontaminate Decontaminate all equipment used for cleanup dispose->decontaminate report Report the incident according to institutional policy decontaminate->report

Figure 1: Workflow for handling a chemical spill of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Seladelpar sodium salt
Reactant of Route 2
Reactant of Route 2
Seladelpar sodium salt

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。